molecular formula C15H28O8 B11827063 9-(B-D-Galactopyranose)-nonanoic acid

9-(B-D-Galactopyranose)-nonanoic acid

Numéro de catalogue: B11827063
Poids moléculaire: 336.38 g/mol
Clé InChI: IFQDVDBDMQLILK-BGNCJLHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(B-D-Galactopyranose)-nonanoic acid is a useful research compound. Its molecular formula is C15H28O8 and its molecular weight is 336.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(B-D-Galactopyranose)-nonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(B-D-Galactopyranose)-nonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H28O8

Poids moléculaire

336.38 g/mol

Nom IUPAC

9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid

InChI

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1

Clé InChI

IFQDVDBDMQLILK-BGNCJLHMSA-N

SMILES isomérique

C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O

SMILES canonique

C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O

Origine du produit

United States

Foundational & Exploratory

Introduction: The Significance of C-Glycosides in Modern Glycoscience

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 9-(β-D-Galactopyranosyl)-nonanoic Acid

Glycosides, molecules in which a sugar is bound to another functional group, are fundamental to a vast range of biological processes. However, the native O-glycosidic bond is often susceptible to acidic and enzymatic hydrolysis, limiting the therapeutic potential of many carbohydrate-based drug candidates. C-glycosides, where the anomeric oxygen is replaced by a carbon atom, represent a class of highly stable glycomimetics that resist metabolic cleavage.[1] This enhanced stability has made C-glycosides significant building blocks for pharmaceutically active molecules and invaluable tools in chemical biology.[2][3] The molecule 9-(β-D-galactopyranosyl)-nonanoic acid, which combines a galactose moiety with a nine-carbon aliphatic acid chain, is a representative target that exemplifies the challenges and strategies inherent in modern C-glycoside synthesis. This guide provides a detailed, mechanistically-grounded pathway for its preparation, intended for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a C-glycoside requires the stereocontrolled formation of a carbon-carbon bond at the anomeric center, a traditionally challenging task. Our strategy is predicated on a robust and well-precedented approach: the addition of a carbon-based nucleophile to an electrophilic sugar precursor, followed by stereoselective reduction.

Retrosynthetic Pathway

The target molecule can be disconnected at the C1-C1' bond, revealing two key synthons: a galactose-derived electrophile and a nine-carbon nucleophile. The galactose moiety requires protection of its hydroxyl groups to prevent side reactions, with acetyl groups being a common and effective choice. The C2-acetyl group plays a crucial role in ensuring the desired β-stereochemistry through neighboring group participation.[4][5]

G Target 9-(β-D-Galactopyranosyl)-nonanoic acid Protected_Intermediate Protected C-Glycoside (Methyl Ester, Acetylated Sugar) Target->Protected_Intermediate Deprotection Galactonolactone 2,3,4,5,6-Penta-O-acetyl-D-galactonolactone (Galactose Synthon) Protected_Intermediate->Galactonolactone C-C Bond Formation (Grignard Addn. + Reduction) C9_Nucleophile C9-Grignard Reagent (Aglycone Synthon) Protected_Intermediate->C9_Nucleophile D_Galactose D-Galactose Galactonolactone->D_Galactose Oxidation & Acetylation C9_Halide Methyl 9-bromononanoate C9_Nucleophile->C9_Halide Grignard Formation

Caption: Retrosynthetic analysis of 9-(β-D-Galactopyranosyl)-nonanoic acid.

Chosen Synthetic Strategy

The core of our approach involves the addition of an organometallic reagent derived from a C9 ω-haloester to a protected D-galactonolactone. This forms a hemiketal intermediate, which is then subjected to an ionic reduction using triethylsilane (Et₃SiH) and a Lewis acid. This reduction is known to proceed through an oxocarbenium ion intermediate, and the presence of the C2-acetyl participating group sterically directs the incoming hydride to the α-face, yielding the desired β-C-glycoside with high stereoselectivity.[6] This method is chosen over others, such as those involving glycosyl radicals or complex cross-couplings, for its reliability and the predictable stereochemical outcome it affords.[7][8]

Part 2: Synthesis of Key Intermediates

The success of the synthesis hinges on the efficient preparation of the two primary building blocks.

2.1: Preparation of 2,3,4,5,6-Penta-O-acetyl-D-galactonolactone (Galactose Synthon)

The preparation of the lactone involves the oxidation of D-galactose followed by comprehensive protection of the hydroxyl groups.

Experimental Protocol:

  • Oxidation: D-galactose (1 equiv.) is dissolved in water, and an appropriate oxidizing agent (e.g., bromine water or iodine under basic conditions) is added. The reaction is monitored by TLC until the starting material is consumed. The resulting galactonic acid is typically isolated as its sodium salt.

  • Lactonization & Acetylation: The crude galactonic acid is heated under vacuum to promote lactonization to D-galactonolactone. This intermediate is then treated directly with an excess of acetic anhydride in pyridine at 0°C, followed by stirring at room temperature for 12-16 hours.

  • Workup and Purification: The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic layer is washed sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. After drying over Na₂SO₄ and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the peracetylated lactone.

2.2: Preparation of the C9-Grignard Reagent (Aglycone Synthon)

The C9 nucleophile is prepared from a commercially available or synthesized ω-halo acid ester.

Experimental Protocol:

  • Esterification: 9-Bromononanoic acid (1 equiv.) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed, and the residue is taken up in diethyl ether, washed with saturated NaHCO₃ and brine, dried, and concentrated to give methyl 9-bromononanoate.

  • Grignard Reagent Formation: Magnesium turnings (1.5 equiv.) are activated (e.g., with iodine) in dry THF under an inert atmosphere (Argon or N₂). A solution of methyl 9-bromononanoate (1 equiv.) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated gently and then maintained at a controlled temperature (e.g., 30-40°C) until the magnesium is consumed. The resulting Grignard reagent is used immediately in the next step.

Part 3: The Core C-Glycosylation and Reduction

This two-step sequence constitutes the key C-C bond-forming event and establishes the anomeric stereocenter.

Workflow for C-Glycosylation

Caption: Workflow for the core C-glycosylation reaction sequence.

Experimental Protocol:

  • Grignard Addition: A solution of 2,3,4,5,6-penta-O-acetyl-D-galactonolactone (1 equiv.) in dry THF is cooled to -78°C under an inert atmosphere. The freshly prepared Grignard reagent (1.5 equiv.) is added dropwise via cannula. The mixture is stirred at -78°C for 1 hour and then allowed to warm to 0°C. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.[6]

  • Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated. The crude hemiketal is used directly in the next step without further purification.

  • Stereoselective Reduction: The crude hemiketal is dissolved in dry dichloromethane and cooled to -78°C. Triethylsilane (3 equiv.) is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·Et₂O, 3 equiv.). The reaction is stirred at -78°C for 1 hour and then allowed to warm slowly to room temperature over 3 hours.[6]

  • Workup and Purification: The reaction is quenched carefully with saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and the resulting residue is purified by flash chromatography on silica gel to afford the protected C-glycoside, methyl 9-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-nonanoate.

Part 4: Final Deprotection and Purification

The final step involves the removal of all protecting groups to yield the target molecule. Zemplén deacetylation is a classic and highly effective method for removing acetyl groups from carbohydrates under mild, basic conditions.[9]

Experimental Protocol:

  • Saponification and Deacetylation: The protected C-glycoside is dissolved in dry methanol. A catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M NaOMe) is added until the pH is ~9-10.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC until all starting material and partially deacetylated intermediates are consumed (typically 2-4 hours).

  • Neutralization and Purification: The reaction is neutralized with an acid resin (e.g., Amberlite IR120 H⁺) until the pH is 7. The resin is filtered off, and the filtrate is concentrated under reduced pressure. The resulting solid is purified, for example, by recrystallization or reverse-phase chromatography, to yield the final product, 9-(β-D-galactopyranosyl)-nonanoic acid.

Data Summary: Reaction Pathway and Conditions

StepTransformationKey Reagents & SolventsConditionsExpected Yield
1 Lactone FormationD-Galactose, Br₂, Ac₂O, PyridineRT, then 0°C to RT60-70% (2 steps)
2 Grignard FormationMethyl 9-bromononanoate, Mg, THF30-40°C, inert atm.>90% (used in situ)
3 C-C Bond FormationLactone, Grignard Reagent, Et₃SiH, BF₃·Et₂O-78°C to RT55-65% (2 steps)
4 DeprotectionProtected C-Glycoside, NaOMe, MeOHRT, pH 9-1085-95%

Conclusion

The synthesis of 9-(β-D-galactopyranosyl)-nonanoic acid is a multi-step process that relies on fundamental principles of carbohydrate and organometallic chemistry. The presented pathway, centered on the stereoselective reduction of a hemiketal formed from a galactonolactone and a C9-Grignard reagent, provides a reliable route to this and other long-chain alkyl C-glycosides. The careful choice of protecting groups and the precise execution of the stereochemistry-defining reduction step are paramount to success. This guide offers a robust framework for researchers to produce these metabolically stable glycomimetics for further investigation in drug discovery and development.

References

  • Wikipedia. Koenigs–Knorr reaction. [Link]

  • Research Communities. Stereoselective and site-divergent synthesis of C-glycosides. [Link]

  • S. V. Ley, et al. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 2010. [Link]

  • Fiveable. Koenigs–Knorr reaction Definition. [Link]

  • S. K. Guchhait, et al. Recent advances on synthesis of C-glycosides. RSC Medicinal Chemistry, 2023. [Link]

  • J. L. Montgomery, et al. Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Organic Letters, 2024. [Link]

  • S. R. S. S. K. Pemmasani. Synthesis of Biologically Important C-glycosides from Simple C-glycosyl Alkenes. University of Toledo, 2013. [Link]

  • Chemistry LibreTexts. 25.6: Reactions of Monosaccharides. [Link]

  • J. Liu, et al. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. Organic Letters, 2023. [Link]

  • G. A. Kraus & M. T. Molina. A Direct Synthesis of C-Glycosyl Compounds. The Journal of Organic Chemistry, 1988. [Link]

  • M. R. Dintzner, et al. Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. Synfacts, 2022. [Link]

  • L. G. Mihály, et al. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5). International Journal of Molecular Sciences, 2024. [Link]

  • R. Kaifu & T. Osawa. Synthesis of O-beta-D-galactopyranosyl-(1 linked to 4)-O-(2acetamido-2-deoxy-beta-D-glucopyranosyl)-(1 linked to 2)-D-mannose and its interaction with various lectins. Carbohydrate Research, 1976. [Link]

Sources

Biochemical Properties of 9-(β-D-Galactopyranosyloxy)nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical properties, synthesis, and applications of 9-(β-D-Galactopyranosyloxy)nonanoic acid , a critical heterobifunctional linker used in targeted drug delivery and glycobiology.

Technical Monograph & Experimental Guide

Executive Summary

9-(β-D-Galactopyranosyloxy)nonanoic acid (often abbreviated as C9-Gal or Gal-C9-COOH) is a synthetic glycolipid derivative designed as a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR) . Structurally, it consists of a galactose head group attached to a nine-carbon aliphatic spacer terminating in a carboxylic acid.

This molecule serves as a "warhead" in drug development, enabling the hepatic targeting of oligonucleotides (siRNA/ASO), liposomes, and small molecules. Its specific 9-carbon spacer length is optimized to penetrate the steric bulk of the ASGPR binding pocket, facilitating the cluster glycoside effect when presented in multivalent formats.

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule comprises three distinct functional domains:

  • Recognition Motif:

    
    -D-Galactopyranose (Targeting ASGPR).
    
  • Spacer Arm: Nonanoic acid (C9) chain (Hydrophobic linker).

  • Conjugation Handle: Carboxylic acid (COOH) for amide coupling.

PropertySpecification
IUPAC Name 9-(β-D-Galactopyranosyloxy)nonanoic acid
Formula

Molecular Weight 336.38 g/mol
Linkage Type O-Glycosidic (Ether linkage at C1 of Gal and C9 of Nonanoic acid)
Anomeric Configuration Beta (

); critical for ASGPR binding specificity.
Spacer Length ~12-14 Å (optimal for overcoming receptor steric hindrance).
Solubility & Stability
  • Solubility: Amphiphilic. The free acid is soluble in water, methanol, DMSO, and DMF. The protected intermediate (acetylated) is soluble in DCM and Ethyl Acetate.

  • CMC (Critical Micelle Concentration): Due to its single fatty acid chain and polar head, it acts as a surfactant. Self-assembly into micelles occurs at millimolar concentrations (~5–10 mM in PBS), which can impact conjugation efficiency if not controlled.

  • Stability: The O-glycosidic bond is stable under physiological pH (7.4) and basic conditions but susceptible to acid hydrolysis at pH < 3.0.

Biochemical Interactions: The ASGPR Axis

The primary utility of Gal-C9-COOH lies in its interaction with the ASGPR, a C-type lectin abundant on the sinusoidal surface of hepatocytes.

Mechanism of Action

The ASGPR binding pocket contains calcium ions (


) that coordinate with the 3- and 4-hydroxyl groups of galactose.
  • Spacer Function: The 9-carbon alkyl chain prevents steric clashes between the drug payload and the receptor surface. Linkers shorter than C6 often result in 10-100x lower affinity.

  • Valency: A single Gal-C9-COOH has a

    
     in the millimolar range (
    
    
    
    M). However, when conjugated to a scaffold (e.g., dendrimer or nanoparticle) to form a trivalent or tetravalent cluster, the affinity increases exponentially to the nanomolar range (
    
    
    M) due to the Cluster Glycoside Effect .
Pathway Visualization

The following diagram illustrates the receptor-mediated endocytosis pathway triggered by this ligand.

ASGPR_Pathway Ligand Gal-C9-Conjugate Receptor ASGPR (Hepatocyte Surface) Ligand->Receptor Binding (Ca2+ dependent) Complex Ligand-Receptor Complex Receptor->Complex Endosome Early Endosome (pH 6.0) Complex->Endosome Clathrin-mediated Endocytosis Dissociation Ca2+ Release & Dissociation Endosome->Dissociation Acidification Lysosome Lysosomal Degradation (Payload Release) Dissociation->Lysosome Cargo Sorting Recycle Receptor Recycling Dissociation->Recycle Receptor Return Recycle->Receptor

Figure 1: ASGPR-mediated endocytosis pathway utilized by Gal-C9-COOH conjugates for liver-specific drug delivery.

Synthesis & Experimental Protocols

Chemical Synthesis Workflow

The synthesis requires a Koenigs-Knorr or Trichloroacetimidate glycosylation strategy. The acceptor is typically a methyl ester of 9-hydroxynonanoic acid to protect the carboxylic acid during glycosylation.

Reagents:
  • Donor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-galactopyranosyl bromide (Acetobromo-Gal).
    
  • Acceptor: Methyl 9-hydroxynonanoate.

  • Promoter: Silver Carbonate (

    
    ) or Silver Triflate (
    
    
    
    ).
Step-by-Step Protocol:
  • Activation: Dissolve Methyl 9-hydroxynonanoate (1.0 eq) and Acetobromo-Gal (1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Glycosylation: Add Silver Carbonate (1.5 eq) and catalytic Iodine. Stir in the dark at RT for 12–24 hours.

    • Note: The silver salt drives the reaction by precipitating AgBr, favoring the formation of the

      
      -anomer via neighboring group participation of the C2-acetate.
      
  • Purification: Filter through Celite. Wash with sodium thiosulfate (to remove iodine) and bicarbonate. Purify the protected intermediate via Silica Gel Chromatography (Hexane:EtOAc).

  • Global Deprotection:

    • Step A (Deacetylation): Treat with catalytic NaOMe in dry Methanol (Zemplén conditions) for 2 hours. Neutralize with acidic resin (Amberlite IR-120).

    • Step B (Saponification): Treat with aqueous LiOH/THF to hydrolyze the methyl ester.

  • Final Isolation: Acidify to pH 4.0, extract or purify via C18 Reverse-Phase HPLC.

Synthesis_Flow Start Start: Acetobromo-Gal + Methyl 9-hydroxynonanoate Step1 Glycosylation (Ag2CO3, DCM) Start->Step1 Inter Protected Intermediate (Acetyl esters) Step1->Inter Step2 Deacetylation (NaOMe/MeOH) Inter->Step2 Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Final Product: 9-(B-D-Gal)-nonanoic acid Step3->Final

Figure 2: Synthetic route for 9-(β-D-Galactopyranosyloxy)nonanoic acid.

Conjugation Protocol (NHS Ester Activation)

To attach this ligand to an amine-bearing drug or nanoparticle:

  • Activation: Dissolve Gal-C9-COOH (10 mg) in dry DMF.

  • Reagents: Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 4 hours at RT.

  • Coupling: Add the amine-containing payload (e.g., amino-lipid or protein) in PBS/Bicarbonate buffer (pH 8.3).

  • Purification: Dialysis (MWCO 2kDa) against water to remove unreacted linker and urea byproducts.

Applications in Drug Development

GalNAc-siRNA Conjugates

While GalNAc (N-acetylgalactosamine) is the industry standard (e.g., Givosiran), Galactose-C9 is a cost-effective alternative for early-stage screening. It binds ASGPR with slightly lower affinity than GalNAc but sufficient efficacy for nanoparticle surface decoration where avidity compensates for monovalent affinity.

Surface Functionalization
  • Liposomes: The COOH group can be coupled to DSPE-PEG-Amine to create "Gal-PEG-Lipid" anchors. These lipids are inserted into liposomal bilayers to direct cargo (doxorubicin, genetic material) to the liver.

  • Gold Nanoparticles: Thiol-modification of the carboxylic acid allows formation of self-assembled monolayers (SAMs) on gold surfaces for biosensing applications.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (Definitive guide on NHS/EDC coupling protocols).

  • The cluster glycoside effect . Lundquist, J. J., & Toone, E. J. (2002). Chemical Reviews, 102(2), 555-578. (Explains the thermodynamics of multivalent ASGPR binding).

  • Targeting the Asialoglycoprotein Receptor for Drug Delivery . D'Souza, A. A., & Devarajan, P. V. (2015). Journal of Controlled Release, 203, 126-139. (Review of galactose ligands including C9 spacers).

  • Synthesis of spacer-armed glycosides . Lee, Y. C., & Lee, R. T. (1982). Accounts of Chemical Research. (Foundational work on omega-substituted glycosides).

structure elucidation of 9-(B-D-Galactopyranose)-nonanoic acid

Technical Guide: Structure Elucidation of 9-( -D-Galactopyranosyloxy)nonanoic Acid

Executive Summary & Chemical Identity

Compound: 9-(

Molecular Formula:

Exact Mass:Role:

This guide details the analytical workflow required to certify the structural integrity of this glycolipid. The molecule consists of a polar head group (

anomeric configuration (

)
regioselectivity of the linkage (C9)

Analytical Strategy: The Triad of Confirmation

To ensure scientific rigor, we employ a self-validating triad of analytical techniques. This approach isolates specific structural features and cross-references them to eliminate ambiguity.

ElucidationStrategycluster_0Phase 1: Compositioncluster_1Phase 2: Connectivitycluster_2Phase 3: StereochemistryMSHRMS (ESI-TOF)Confirm Formula: C15H28O8Detect Aglycone FragmentNMR_1D1H & 13C NMRFunctional GroupsIntegrationMS->NMR_1DMass ConfirmedNMR_2D2D NMR (HMBC/HSQC)Linkage Verification(Gal-H1 -> Spacer-C9)NMR_1D->NMR_2DSignals AssignedCouplingJ-Coupling AnalysisJ(1,2) > 7 Hz(Confirms Beta-Anomer)NMR_2D->CouplingSkeleton Verified

Figure 1: The logical flow of structure elucidation, moving from elemental composition to stereochemical assignment.

Mass Spectrometry (HRMS) Analysis

Objective: Confirm molecular formula and analyze fragmentation to verify the loss of the hexose moiety.

Experimental Protocol
  • Instrument: Q-TOF Mass Spectrometer with Electrospray Ionization (ESI).

  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid (Positive Mode) or 5 mM Ammonium Acetate (Negative Mode).

  • Concentration: 10 µg/mL.

  • Flow Rate: 10 µL/min (Direct Infusion).

Data Interpretation

The carboxylic acid moiety makes Negative Mode (ESI-) highly sensitive, while Positive Mode (ESI+) typically yields sodiated adducts.

Ionization ModeTarget SpeciesTheoretical m/zDiagnostic Interpretation
ESI (-)

335.1711Deprotonated molecular ion. Confirms free carboxylic acid.
ESI (+)

359.1676Sodiated adduct. Dominant in neutral pH.
MS/MS (Frag)

173.1183Critical: Loss of anhydrous galactose (

). The remaining fragment is the 9-hydroxynonanoic acid chain.

Causality: The observation of the neutral loss of 162 Da is the primary evidence that the sugar is a hexose. If the loss were 132 Da (pentose) or 146 Da (deoxyhexose), the synthesis would be flagged as failed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton, verify the O-glycosidic linkage at C9, and determine anomeric configuration.

Sample Preparation Protocol
  • Solvent: Methanol-

    
     (CD
    
    
    OD) is preferred over D
    
    
    O to prevent micelle formation which broadens signals.
  • Tube: 5 mm high-precision NMR tube.

  • Standard: TMS (0.00 ppm) or residual solvent peak (CD

    
    OD: 3.31 ppm 
    
    
    H / 49.0 ppm
    
    
    C).
H NMR Assignment (400+ MHz)

The spectrum is divided into three distinct regions: the sugar ring, the spacer methylene, and the aliphatic chain.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H-1 (Anomeric) 4.18 - 4.25 Doublet (d)

Primary CQA. A

value > 7.0 Hz confirms the

-configuration
(axial-axial coupling). An

-anomer would show

Hz.
H-9' (Spacer) 3.55 - 3.90Multiplet-These protons (on C9 of nonanoic acid) shift downfield due to the oxygen linkage.
Gal Ring (H2-H6) 3.40 - 3.80Multiplet-Overlapping signals characteristic of galactopyranose.
H-2' (Spacer) 2.28Triplet (t)7.5

-methylene to the carboxylic acid (-CH

-COOH).
Spacer Chain 1.30 - 1.65Multiplet-Bulk methylene protons (C3'-C8') of the nonanoic chain.
C NMR Assignment
  • Carbonyl (C1'): ~177 ppm (COOH).

  • Anomeric (C1): ~104.5 ppm. (Note:

    
    -anomers typically resonate upfield at ~99 ppm; 104 ppm supports 
    
    
    ).
  • Spacer C9': ~71.0 ppm. This is a critical shift. An unsubstituted C9 (primary alcohol) would be ~62 ppm. The downfield shift to ~71 ppm confirms glycosylation.

2D NMR Verification (HMBC)

To conclusively prove the linkage is at the 9-position of the fatty acid and not an ester linkage or random glycosylation:

  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Target Correlation: Look for a cross-peak between Gal-H1 (anomeric proton) and Spacer-C9 (terminal methylene carbon).

  • Validation: The absence of a correlation between Gal-H1 and Spacer-C1 (carbonyl) rules out the formation of a glycosyl ester (a common unstable byproduct).

Stereochemical & Conformational Analysis

The biological activity of this spacer often depends on the presentation of the sugar.

Anomeric Configuration ( vs )

The Karplus equation relates the dihedral angle to the coupling constant (

  • 
    -D-Gal:  H1 and H2 are trans-diaxial (180°). 
    
    
    Hz.
  • 
    -D-Gal:  H1 and H2 are cis-equatorial/axial (60°). 
    
    
    Hz.

Conclusion: Only a doublet with

StereochemStep1Measure H-1 Signal(4.2 ppm)DecisionCheck Coupling Constant (J)Step1->DecisionResultAJ = 3-4 HzAlpha (α) Anomer(REJECT)Decision->ResultALow JResultBJ = 7-9 HzBeta (β) Anomer(ACCEPT)Decision->ResultBHigh J

Figure 2: Decision tree for stereochemical validation based on

References

  • Svensson, D., et al. (2011). Synthesis and characterization of non-ionic surfactants for membrane protein studies. Journal of Colloid and Interface Science. Link

  • Kato, T., et al. (2000). Synthesis of omega-(methoxycarbonyl)alkyl glycopyranosides for the preparation of carbohydrate-protein conjugates.[1] Carbohydrate Research.[2] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[3]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3]

Author's Note on Safety & Handling
  • Amphiphilic Nature: This compound foams easily. Avoid vigorous shaking during NMR prep to prevent bubble formation which ruins field homogeneity.

  • Solubility: While soluble in water, partial solubility in organic solvents (MeOH, DMSO) allows for easier handling during purification. Store at -20°C to prevent hydrolysis of the glycosidic bond.

Technical Guide: Discovery, Synthesis, and Isolation of 9-(β-D-Galactopyranosyloxy)nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Isolation of 9-(β-D-Galactopyranosyloxy)nonanoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Glycobiology Specialists

Executive Summary & Chemical Identity

9-(β-D-Galactopyranosyloxy)nonanoic acid (CAS No. 83345-63-5 ) is a synthetic glycolipid amphiphile consisting of a hydrophilic galactose head group linked via an O-glycosidic bond to a hydrophobic ω-carboxynonyl chain.

While 9-hydroxynonanoic acid is a naturally occurring metabolite found in plant cutins and lipid peroxidation pathways, the specific galactosylated derivative is primarily "discovered" in the context of rational ligand design . It serves as a critical tool compound for:

  • Lectin Binding Studies: Acting as a spacer-functionalized ligand for Galectins (e.g., Galectin-3).

  • Surface Immobilization: The terminal carboxylic acid allows covalent attachment to amino-functionalized surfaces (SPR chips, nanoparticles) to create glyco-arrays.

  • Surfactant Chemistry: Studying the self-assembly of non-ionic glycolipids.

This guide details the rational synthesis (the "discovery" of the route) and the rigorous isolation protocols required to obtain high-purity material for biological assays.

PropertySpecification
Systematic Name 9-(β-D-Galactopyranosyloxy)nonanoic acid
CAS Number 83345-63-5
Molecular Formula C₁₅H₂₈O₈
Molecular Weight 336.38 g/mol
Solubility Soluble in MeOH, Water (micellar); Sparingly soluble in DCM
Key Functional Groups Carboxylic acid (C1), Ether linkage (C9), Galactose (C1')

The "Discovery": Rational Design & Synthesis Strategy

Unlike natural products isolated from complex biological matrices, the "discovery" of this compound lies in the chemo-enzymatic or chemical synthesis designed to bridge a carbohydrate recognition domain with a flexible hydrophobic linker.

The synthesis strategy overcomes two major challenges:

  • Stereoselectivity: Ensuring the formation of the β-anomer (biologically relevant for galectin binding) over the α-anomer.

  • Regioselectivity: Glycosylating the primary alcohol of the lipid without affecting the carboxylic acid.

Confirmed Synthetic Pathway

The most robust "discovery" route utilizes the Koenigs-Knorr or Trichloroacetimidate method, coupling a protected galactose donor with a 9-hydroxynonanoic acid ester acceptor.

Step-by-Step Mechanism:
  • Acceptor Preparation: 9-Hydroxynonanoic acid is converted to Methyl 9-hydroxynonanoate to protect the carboxylic acid.

  • Donor Preparation: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (or bromide) is synthesized.

  • Glycosylation: The donor and acceptor are coupled using a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂). The neighboring group participation of the C2-acetyl group ensures β-selectivity .

  • Global Deprotection: Alkaline hydrolysis (LiOH or NaOMe) removes the acetyl groups and the methyl ester simultaneously to yield the final product.

SynthesisWorkflow Start 9-Hydroxynonanoic Acid Ester Methyl 9-hydroxynonanoate (Acceptor) Start->Ester MeOH, H+ Coupling Glycosylation (TMSOTf, -20°C) Ester->Coupling Donor Galactosyl Donor (Trichloroacetimidate) Donor->Coupling Intermediate Protected Glycolipid Ester Coupling->Intermediate β-selective Deprotection Global Deprotection (LiOH/MeOH) Intermediate->Deprotection Final 9-(β-D-Gal)-nonanoic acid (CAS 83345-63-5) Deprotection->Final

Figure 1: Synthetic workflow for the rational generation of 9-(β-D-Galactopyranosyloxy)nonanoic acid, ensuring stereochemical control.

Isolation and Purification Protocol

The isolation of the pure amphiphilic acid from the crude reaction mixture is the most critical step. The presence of partially deprotected byproducts or free fatty acids can compromise biological assays.

Protocol: Isolation from Deprotection Mixture

Reagents:

  • Crude reaction mixture (in MeOH/Water)

  • Amberlite IR-120 (H+ form) resin

  • Dichloromethane (DCM), Methanol (MeOH)

  • Silica Gel 60 (230-400 mesh)

Workflow:

  • Neutralization:

    • The deprotection reaction (usually basic due to LiOH/NaOMe) must be neutralized.

    • Action: Add Amberlite IR-120 (H+) resin batch-wise until pH reaches 6.0–7.0.

    • Why: Acidification with mineral acid (HCl) can hydrolyze the glycosidic bond. Resin provides gentle neutralization.

  • Filtration & Concentration:

    • Filter off the resin and concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: A viscous, off-white syrup or semi-solid.

  • Biphasic Extraction (Removal of Lipophilic Impurities):

    • Dissolve the residue in Water (10 mL per gram).

    • Wash twice with Dichloromethane (DCM).

    • Mechanism:[1][2] The target compound is amphiphilic but sufficiently polar (due to the sugar) to remain in the aqueous phase, while unreacted fatty acid esters partition into DCM.

  • Flash Column Chromatography (The Purification Core):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Chloroform : Methanol : Water (65:25:4 v/v/v).

    • Loading: Dissolve crude in a minimum volume of mobile phase.

    • Elution: Collect fractions. The product typically elutes after the solvent front but before free galactose.

  • Final Polishing (Crystallization/Lyophilization):

    • Pool pure fractions (checked by TLC, see below).

    • Evaporate solvent.[3]

    • Dissolve in water and lyophilize to obtain a fluffy white powder.

Quality Control: TLC Analysis
  • Plate: Silica Gel 60 F254.

  • Eluent: CHCl₃/MeOH/H₂O (65:25:4).

  • Visualization: Dip in 5% H₂SO₄ in Ethanol and heat at 150°C (charring).

  • Result: The product appears as a dark spot (Rf ~ 0.3–0.4). Free galactose (Rf < 0.1) and fatty acids (Rf > 0.8) should be absent.

IsolationLogic Crude Crude Rxn Mixture (Basic pH) Neut Neutralization (Amberlite IR-120 H+) Crude->Neut Wash DCM Wash (Remove Fatty Esters) Neut->Wash Chrom Silica Chromatography (CHCl3:MeOH:H2O) Wash->Chrom TLC TLC Check (Charring Visualization) Chrom->TLC TLC->Chrom Impure Pure Pure Product (Lyophilized Powder) TLC->Pure Rf ~ 0.35

Figure 2: Logic flow for the isolation and purification of the amphiphilic glycolipid.

Characterization & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the isolated compound must be validated using the following spectroscopic markers.

MethodDiagnostic SignalStructural Confirmation
¹H NMR (D₂O) δ 4.3–4.4 ppm (d, J ≈ 7.8 Hz) Anomeric Proton (H-1'): The large coupling constant (J > 7 Hz) confirms the β-configuration . An α-anomer would show J ≈ 3–4 Hz.
¹H NMR (Alkyl) δ 2.18 ppm (t) α-Methylene (–CH₂–COOH): Confirms the integrity of the carboxylic acid chain.
¹³C NMR δ 103–104 ppm Anomeric Carbon: Characteristic of β-galactopyranosides.
HRMS (ESI-) [M-H]⁻ = 335.xxxx Mass Accuracy: Confirms the formula C₁₅H₂₈O₈.

Applications in Drug Development

The isolation of 9-(β-D-Galactopyranosyloxy)nonanoic acid is rarely an end in itself. It is a "Discovery Enabler" for:

  • Glycan Arrays: The carboxylic acid tail allows activation (via EDC/NHS) for printing onto amine-coated glass slides to screen for lectin binding.

  • Multivalent Inhibitors: The compound can be coupled to dendrimers or polymers to create high-avidity inhibitors for Galectin-3 , a target in cancer metastasis and fibrosis.

  • Targeted Drug Delivery: Conjugation to liposomes to target asialoglycoprotein receptors (ASGPR) on hepatocytes.

References

  • Sigma-Aldrich. 9-(Beta-D-Galactopyranosyloxy)nonanoic Acid - Product Specification & CAS 83345-63-5. Link

  • Lemieux, R. U., et al. (1975). "The properties of the 'enzyme-receptor' complex...". Journal of the American Chemical Society. (Foundational text on glycoside synthesis logic).
  • Schmidt, R. R. (1986). "New methods for the synthesis of glycosides and oligosaccharides—are there alternatives to the Koenigs-Knorr method?". Angewandte Chemie International Edition. Link

  • Matwiejuk, M. (2018). "Synthesis of rhamnolipids and their analogs". Journal of Surfactants and Detergents.

Sources

The Synthesis, Characterization, and Application of 9-(β-D-Galactopyranose)-nonanoic Acid in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap in Targeted Hepatic Delivery

The selective delivery of therapeutic agents to specific cell types remains a paramount challenge in modern medicine. The liver, a central hub of metabolism and the site of numerous diseases, presents a particularly attractive target. Hepatocytes, the primary functional cells of the liver, express a unique cell-surface receptor known as the asialoglycoprotein receptor (ASGPR). This C-type lectin exhibits a high affinity for galactose and N-acetylgalactosamine (GalNAc) terminated glycoproteins, making it an ideal gateway for targeted drug delivery.[1][2] The strategic functionalization of drug delivery systems with galactose-bearing ligands can, therefore, facilitate receptor-mediated endocytosis, leading to enhanced therapeutic efficacy and reduced off-target effects.

This in-depth technical guide focuses on a promising molecule for this purpose: 9-(β-D-Galactopyranose)-nonanoic acid . This amphiphilic molecule, consisting of a hydrophilic β-D-galactose head group and a nine-carbon hydrophobic tail, possesses the ideal architecture to act as both a targeting moiety and a self-assembling component of nanocarrier systems. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its application in the formulation of drug delivery vehicles, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Section 1: Synthesis of 9-(β-D-Galactopyranose)-nonanoic Acid: A Step-by-Step Approach

The synthesis of 9-(β-D-Galactopyranose)-nonanoic acid can be achieved through a multi-step chemical process, primarily involving the glycosylation of a protected nonanoic acid derivative followed by deprotection. The Koenigs-Knorr reaction is a classic and reliable method for the formation of the glycosidic bond.[3][4]

Experimental Protocol: Chemical Synthesis

Part 1: Protection of 9-Hydroxynonanoic Acid

The carboxylic acid functionality of 9-hydroxynonanoic acid must be protected to prevent side reactions during glycosylation. Esterification is a common strategy.

  • Dissolve 9-hydroxynonanoic acid in an appropriate solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours to drive the esterification to completion.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion , neutralize the acid catalyst and remove the solvent under reduced pressure.

  • Purify the resulting methyl 9-hydroxynonanoate by column chromatography.

Part 2: Glycosylation via Koenigs-Knorr Reaction

This step involves the coupling of the protected 9-hydroxynonanoate with an activated galactose donor, typically acetobromogalactose.

  • Prepare the glycosyl donor: Commercially available tetra-O-acetyl-α-D-galactopyranosyl bromide is a suitable starting material.

  • Dissolve methyl 9-hydroxynonanoate and the acetobromogalactose in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a promoter, such as silver carbonate or cadmium carbonate, to the reaction mixture.[5] These heavy metal salts act as halide acceptors, facilitating the formation of the glycosidic bond.[3]

  • Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by TLC. The reaction is typically complete when the glycosyl donor is consumed.

  • Filter the reaction mixture to remove the insoluble silver or cadmium salts.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 9-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate, by silica gel column chromatography.

Part 3: Deprotection

The final step involves the removal of the acetyl protecting groups from the galactose moiety and the methyl ester from the nonanoic acid tail.

  • Deacetylation (Zemplén Conditions) :

    • Dissolve the acetylated product in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol.[6]

    • Stir the reaction at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic ion-exchange resin.

    • Filter and concentrate the solution to yield methyl 9-(β-D-galactopyranosyloxy)nonanoate.

  • Saponification (Ester Hydrolysis) :

    • Dissolve the deacetylated intermediate in a mixture of methanol and water.

    • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide.

    • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture to protonate the carboxylate.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • Remove the solvent to obtain the final product, 9-(β-D-Galactopyranose)-nonanoic acid.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_0 Protection cluster_1 Glycosylation (Koenigs-Knorr) cluster_2 Deprotection 9-Hydroxynonanoic_Acid 9-Hydroxynonanoic Acid Methyl_9-hydroxynonanoate Methyl 9-hydroxynonanoate 9-Hydroxynonanoic_Acid->Methyl_9-hydroxynonanoate Methanol, H+ Methyl_9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate Methyl 9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate Methyl_9-hydroxynonanoate->Methyl_9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate Acetobromogalactose Acetobromogalactose Acetobromogalactose->Methyl_9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate Ag2CO3 or CdCO3 Methyl_9-(β-D-galactopyranosyloxy)nonanoate Methyl 9-(β-D-galactopyranosyloxy)nonanoate Methyl_9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoate->Methyl_9-(β-D-galactopyranosyloxy)nonanoate NaOMe, MeOH Final_Product 9-(β-D-Galactopyranose)-nonanoic acid Methyl_9-(β-D-galactopyranosyloxy)nonanoate->Final_Product NaOH, H2O then H+

Caption: Chemical synthesis of 9-(β-D-Galactopyranose)-nonanoic acid.

Section 2: Physicochemical Properties and Characterization

The amphiphilic nature of 9-(β-D-Galactopyranose)-nonanoic acid governs its behavior in aqueous solutions, leading to self-assembly into micelles above a certain concentration. Understanding these properties is crucial for its application in drug delivery.

Surfactant Properties
SurfactantAlkyl Chain LengthCMC (mM)
Octyl β-D-galactopyranoside8~20
Nonyl β-D-galactopyranoside9Expected to be lower than octyl derivative
Decyl β-D-galactopyranoside10Insoluble in water
Data for alkyl β-D-galactopyranosides adapted from[11][12].
Characterization Techniques

The structural integrity and purity of synthesized 9-(β-D-Galactopyranose)-nonanoic acid must be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the anomeric proton of the galactose unit (typically a doublet around 4.3-4.5 ppm with a coupling constant of ~8 Hz, characteristic of a β-anomer), protons of the nonanoic acid chain, and protons of the galactose ring.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The anomeric carbon signal (around 103-105 ppm) is characteristic of the β-glycosidic linkage. Other signals correspond to the carbons of the galactose ring and the nonanoic acid chain.[13]

  • Mass Spectrometry (MS):

    • Used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used soft ionization techniques for analyzing glycosides.[14] Fragmentation patterns in tandem MS (MS/MS) can provide structural information, such as the loss of the sugar moiety.[1][15]

Section 3: Application in Targeted Drug Delivery

The dual functionality of 9-(β-D-Galactopyranose)-nonanoic acid as a targeting ligand and a self-assembling surfactant makes it a versatile tool for the formulation of liver-targeted drug delivery systems, such as micelles and liposomes.

Mechanism of ASGPR-Mediated Targeting

The ASGPR, highly expressed on hepatocytes, recognizes and binds to terminal galactose residues.[1][2] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ligand-bound nanoparticle, forming an endosome. This internalizes the therapeutic payload directly into the target cell, enhancing its local concentration and therapeutic effect. Monosaccharides typically exhibit dissociation constants (Kd) in the millimolar range for a single carbohydrate recognition domain of the ASGPR.[16]

ASGPR_Targeting cluster_0 Cell Exterior cluster_1 Hepatocyte Micelle Drug-loaded Micelle (with Galactose Ligands) ASGPR Asialoglycoprotein Receptor (ASGPR) Micelle->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: ASGPR-mediated targeting and endocytosis of a galactosylated micelle.

Formulation of Drug-Loaded Micelles and Liposomes

Experimental Protocol: Thin-Film Hydration Method

This is a widely used method for preparing both micelles and liposomes.[8][10][17]

  • Preparation of the Lipid/Surfactant Film:

    • Dissolve 9-(β-D-Galactopyranose)-nonanoic acid, any co-lipids (e.g., phospholipids, cholesterol for liposomes), and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

    • Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation or sonication. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.

    • This process leads to the self-assembly of the amphiphilic molecules into micelles or liposomes, encapsulating the aqueous buffer and any water-soluble drug. Hydrophobic drugs will be entrapped within the lipid bilayer or the hydrophobic core of the micelles.

  • Size Reduction and Purification:

    • To obtain a uniform size distribution, the resulting suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

    • Remove any unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.

Data Presentation: Formulation and Drug Loading
Formulation ParameterMicellesLiposomes
Composition 9-(β-D-Galactopyranose)-nonanoic acid, Drug9-(β-D-Galactopyranose)-nonanoic acid, Phospholipids (e.g., DMPC), Cholesterol, Drug
Preparation Method Thin-film hydrationThin-film hydration
Typical Size Range 10-100 nm50-200 nm
Drug Loading Efficiency (%) Varies with drug and formulation (e.g., 50-85%)[9][11]Varies with drug and formulation (e.g., up to 90%)[17]
Drug Release Profile Typically sustained releaseTypically sustained release

Conclusion: A Versatile Tool for Future Liver Therapies

9-(β-D-Galactopyranose)-nonanoic acid represents a highly promising and versatile molecule for the development of targeted drug delivery systems for the liver. Its straightforward synthesis, amphiphilic nature, and ability to specifically interact with the asialoglycoprotein receptor on hepatocytes provide a solid foundation for the rational design of advanced nanomedicines. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the potential of this molecule in their pursuit of more effective and less toxic therapies for a range of liver diseases. Further research into optimizing formulations and evaluating their in vivo performance will undoubtedly pave the way for the clinical translation of these targeted delivery systems.

References

  • Hepatocyte targeting via the asialoglycoprotein receptor - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Galactosylated liposomes for targeted encapsulation and enhanced cytotoxicity of Mistletoe Lectin, an antitumoral type 2 ribosome-inactivating protein. (2025). PMC. [Link]

  • Mass Spectrometry of Glycosides | Request PDF. (n.d.). Retrieved February 15, 2024, from [Link]

  • Synthesis and Properties of Alkyl α- D -Galactopyranoside | Request PDF. (2026). ResearchGate. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016). PMC. [Link]

  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Request PDF. (2022). ResearchGate. [Link]

  • Synthesis and Properties of Alkyl β-d-Galactopyranoside | Request PDF. (2025). ResearchGate. [Link]

  • Preparation of neo-galactosylated liposomes and their interaction with mouse peritoneal macrophages. (n.d.). Retrieved February 15, 2024, from [Link]

  • Novel Method for Comprehensive Annotation of Plant Glycosides Based on Untargeted LC-HRMS/MS Metabolomics | Analytical Chemistry. (2022). ACS Publications. [Link]

  • SUPPORTING INFORMATION. (n.d.). Retrieved February 15, 2024, from [Link]

  • Glycomimetic Ligands for the Human Asialoglycoprotein Receptor | Journal of the American Chemical Society. (2012). ACS Publications. [Link]

  • Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Molecular Biology Research, 10(1), 168. [Link]

  • Koenigs–Knorr reaction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. (n.d.). Retrieved February 15, 2024, from [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Org. Biomol. Chem., 17(23), 5735-5746. [Link]

  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. (2023). eScholarship. [Link]

  • Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids. (n.d.). Retrieved February 15, 2024, from [Link]

  • EP0220797A2 - Process for the preparation of liposome - Google Patents. (n.d.).
  • Design, synthesis and evaluation of monovalent ligands for the asialoglycoprotein receptor (ASGP-R) | Request PDF. (2025). ResearchGate. [Link]

  • Glycomimetic ligands for the human asialoglycoprotein receptor. (2012). PubMed. [Link]

  • Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. (n.d.). Retrieved February 15, 2024, from [Link]

  • Critical micelle concentrations of gangliosides. (n.d.). Retrieved February 15, 2024, from [Link]

  • Preparation and Characterization of Luminescent Alkyl β-D-galactoside–curcuminoid Dye Composites via Micelle-to. (n.d.). Retrieved February 15, 2024, from [Link]

  • De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]

  • LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. (n.d.). Retrieved February 15, 2024, from [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Retrieved February 15, 2024, from [Link]

  • Koenigs-Knorr reaction - chemeurope.com. (n.d.). Retrieved February 15, 2024, from [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. (2023). PMC. [Link]

  • Different ligands used in ASGPR targeting. | Download Scientific Diagram. (n.d.). Retrieved February 15, 2024, from [Link]

  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). Retrieved February 15, 2024, from [Link]

  • MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS. (n.d.). Retrieved February 15, 2024, from [Link]

  • Multivalent Targeting of the Asialoglycoprotein Receptor by Virus-Like Particles | Dahlman Lab. (2023). Dahlman Lab. [Link]

  • Heterologous Production, Purification and Characterization of Two Cold-Active β-d-Galactosidases with Transglycosylation Activity from the Psychrotolerant Arctic Bacterium Arthrobacter sp. S3* Isolated from Spitsbergen Island Soil. (n.d.). Retrieved February 15, 2024, from [Link]

  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers. (2013). PubMed. [Link]

  • Physical−Chemical Properties of Some Branched Alkyl Glucosides. (1997). Langmuir, 13(13), 3361-3367. [Link]

  • Preparation of technical drug loaded-polymeric micelles: a dialysis, b... (n.d.). Retrieved February 15, 2024, from [Link]

  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2025). MDPI. [Link]

  • Studies on Koenigs-Knorr Glycosidations. (n.d.). Retrieved February 15, 2024, from [Link]

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). Retrieved February 15, 2024, from [Link]

  • (PDF) Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. (2025). ResearchGate. [Link]

  • A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. (2021). MDPI. [Link]

  • O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. (2015). RSC Publishing. [Link]

  • Synthesis of the Galactosyl Derivative of Gluconic Acid With the Transglycosylation Activity of β-Galactosidase. (n.d.). Retrieved February 15, 2024, from [Link]

  • A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. (2021). MDPI. [Link]

  • Synthesis of branched and linear galactooligosaccharides related to glucuronoxylomannogalactan of Cryptococcus neoformans. (2024). PMC. [Link]

  • Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. (n.d.). Retrieved February 15, 2024, from [Link]

  • [13C and 1H NMR of (1 goes to 6)-beta-D-glucan, linear oligosaccharides and their corresponding cyclic forms]. (1977). PubMed. [Link]

  • BETA-D-GALACTOPYRANOSE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2024, from [Link]

Sources

Biological Role of Galactopyranose-Containing Nonanoic Acids: A Technical Guide to Liver-Targeted Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological utility and physicochemical properties of galactopyranose-containing nonanoic acids , specifically focusing on 9-(β-D-galactopyranosyloxy)nonanoic acid . While nonanoic acid (C9, Pelargonic acid) is classically known as a herbicide or metabolic intermediate, its functionalization with a galactopyranose moiety transforms it into a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR) .

This molecule serves as a critical "homing beacon" in drug development, enabling the targeted delivery of chemotherapeutics, gene payloads, and imaging agents to hepatocytes. This guide details the structure-activity relationships (SAR), receptor kinetics, and experimental protocols required to utilize this class of molecules in hepatic therapeutic development.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of galactopyranose-containing nonanoic acids lies in their bipartite structure, which bridges the gap between hydrophilic recognition and hydrophobic anchoring.

Structural Components

The core molecule, 9-(β-D-galactopyranosyloxy)nonanoic acid , consists of three distinct functional domains:

  • The Targeting Headgroup (Galactose): A

    
    -D-galactopyranose ring. The 
    
    
    
    -anomeric configuration is essential for high-affinity binding to the Carbohydrate Recognition Domain (CRD) of the ASGPR.
  • The Spacer Arm (Nonanoic Acid): A 9-carbon aliphatic chain (C9). This length (approx. 12-15 Å) is critical. It projects the sugar moiety away from the carrier surface (e.g., liposome or polymer), overcoming steric hindrance and ensuring the galactose is accessible to the receptor's binding pocket.

  • The Conjugation Handle (Carboxylic Acid): The terminal carboxyl group at the

    
    -position allows for covalent attachment to amino-functionalized lipids (like DOPE or DPPE) or polymers via amide bond formation.
    
Why Nonanoic Acid? (The C9 Advantage)

In linker chemistry, chain length dictates binding efficiency.

  • < C6 Chains: Often too short; the sugar is buried in the hydration shell of the carrier, preventing receptor engagement.

  • > C12 Chains: Can lead to excessive hydrophobicity, causing the linker to fold back into the lipid bilayer ("snorkeling"), rendering the headgroup inaccessible.

  • C9 (Nonanoic): Provides the optimal balance of hydrophobicity and extension, maximizing the Cluster Glycoside Effect —where multivalent presentation of the sugar exponentially increases binding affinity to the ASGPR.

Chemical Structure Visualization

The following diagram illustrates the chemical connectivity and functional domains of the molecule.

ChemicalStructure Galactose β-D-Galactopyranose (Targeting Headgroup) Linkage O-Glycosidic Bond (Ether Linkage) Galactose->Linkage Spacer Nonanoic Acid Chain (C9 Hydrophobic Spacer) Linkage->Spacer Handle Carboxyl Group (-COOH) (Conjugation Handle) Spacer->Handle Terminal Functionalization

Caption: Functional segmentation of 9-(β-D-galactopyranosyloxy)nonanoic acid showing the targeting, linking, and conjugation domains.

Part 2: Biological Mechanism of Action

The biological role of this molecule is defined by its interaction with the Asialoglycoprotein Receptor (ASGPR) , a C-type lectin abundantly expressed on the sinusoidal surface of mammalian hepatocytes.

Receptor-Mediated Endocytosis
  • Ligand Recognition: The galactose moiety binds to the ASGPR (specifically the H1 and H2 subunits) in a Ca²⁺-dependent manner.

  • Clustering: The flexible C9 spacer allows multiple galactose ligands on a liposome surface to bind adjacent receptor subunits simultaneously (multivalency), triggering receptor clustering.

  • Internalization: The receptor-ligand complex localizes to clathrin-coated pits and is invaginated into the hepatocyte.

  • Endosomal Sorting: The vesicle uncoats and fuses with early endosomes. The acidic pH (~5.5) induces calcium release, causing the receptor to dissociate from the galactose ligand.

  • Lysosomal Degradation: The receptor recycles to the cell surface, while the galactopyranose-containing carrier is trafficked to the lysosome, where enzymes degrade the carrier and release the therapeutic payload.

Signaling Pathway Diagram

The following diagram details the intracellular trafficking pathway triggered by the ligand.

ASGPR_Pathway cluster_Cell Hepatocyte Cytoplasm Extracellular Extracellular Space Ligand Gal-C9-Liposome (Drug Payload) ASGPR ASGPR Receptor (Hepatocyte Surface) Ligand->ASGPR Binding (Ca2+) Complex Ligand-Receptor Complex ASGPR->Complex Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis EarlyEndosome Early Endosome (pH ~6.0) Endocytosis->EarlyEndosome Sorting Dissociation (Ca2+ Release) EarlyEndosome->Sorting Recycling Receptor Recycling Sorting->Recycling Receptor Lysosome Lysosome (pH ~4.5) Sorting->Lysosome Ligand/Payload Recycling->ASGPR Release Therapeutic Release Lysosome->Release Enzymatic Degradation

Caption: The ASGPR-mediated endocytosis pathway utilized by galactopyranose-nonanoic acid ligands for intracellular drug delivery.

Part 3: Experimental Protocols

Synthesis of Activated Ligand (NHS-Ester)

To utilize 9-(galactopyranosyloxy)nonanoic acid in drug development, it is typically activated to an N-hydroxysuccinimide (NHS) ester for easy conjugation to amine-bearing lipids (e.g., DPPE).

Protocol:

  • Starting Material: Dissolve 9-(β-D-galactopyranosyloxy)nonanoic acid (1 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours under nitrogen atmosphere.

  • Purification: Filter off the dicyclohexylurea (DCU) precipitate. Precipitate the product using cold diethyl ether.

  • Validation: Confirm structure via ¹H-NMR (Look for succinimide peak at ~2.8 ppm) and Mass Spectrometry.

Preparation of Galactosylated Liposomes (Gal-Lipo)

This protocol describes the formulation of Doxorubicin-loaded liposomes targeted with the Gal-C9 ligand.

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • Gal-C9-DPPE (Synthesized by reacting the NHS ester from 3.1 with DPPE)

  • Doxorubicin HCl

Step-by-Step Workflow:

  • Lipid Film Formation:

    • Mix HSPC : Cholesterol : Gal-C9-DPPE in a molar ratio of 60:35:5 .

    • Dissolve in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C to form a thin lipid film.

    • Desiccate overnight to remove trace solvents.

  • Hydration:

    • Hydrate the film with Ammonium Sulfate buffer (250 mM, pH 5.5) at 60°C for 1 hour.

    • Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Extrude the suspension 10 times through 100 nm polycarbonate membranes using a high-pressure extruder at 60°C.

    • Result: Large Unilamellar Vesicles (LUVs) with uniform size (~120 nm).

  • Drug Loading (Remote Loading Gradient):

    • Create a transmembrane gradient by dialyzing the liposomes against HEPES buffered saline (pH 7.4).

    • Incubate liposomes with Doxorubicin solution at 60°C for 1 hour.

    • Mechanism:[1][2][3] Doxorubicin enters the liposome (neutral pH), becomes protonated in the acidic core (ammonium sulfate), and precipitates as a stable crystal, locking it inside.

  • Quality Control Table:

ParameterTarget SpecificationMethod of Verification
Particle Size 100 – 140 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential -10 to -30 mVElectrophoretic Mobility
Encapsulation Efficiency > 90%UV-Vis Spectrophotometry / HPLC
Galactose Exposure Positive BindingRCA120 Lectin Aggregation Assay
In Vitro Uptake Validation (HepG2 vs. HCT-8)

To prove biological specificity, compare uptake in ASGPR-positive (HepG2) vs. ASGPR-negative (HCT-8) cell lines.

Workflow Visualization:

ExperimentalWorkflow Start Start: Cell Culture Seeding Seed Cells (24h) (HepG2 & HCT-8) Start->Seeding Treatment Treat with Gal-Lipo-Dox (Time: 1h, 4h, 24h) Seeding->Treatment Competition Control: Pre-treat with Free Galactose (Excess) Seeding->Competition Analysis Flow Cytometry / Confocal Treatment->Analysis Competition->Treatment Block Receptor Result Calculate Mean Fluorescence Intensity (MFI) Analysis->Result

Caption: Experimental workflow for validating ASGPR-specific uptake. Competition with free galactose confirms receptor specificity.

Part 4: Therapeutic Applications

Hepatocellular Carcinoma (HCC) Targeting

Systemic chemotherapy is often limited by cardiotoxicity (e.g., Doxorubicin). Conjugating the 9-(galactopyranosyloxy)nonanoic acid ligand to liposomes concentrates the drug in the liver.

  • Benefit: Increases the therapeutic index by 5-10 fold compared to free drug.

  • Evidence: In vivo studies in mice show reduced tumor volume and minimal off-target accumulation in the heart and kidneys when using this specific C9-linker ligand.

Gene Delivery (siRNA/miRNA)

The liver is the primary site for many metabolic diseases (e.g., Hypercholesterolemia, Amyloidosis).

  • Application: The ligand is conjugated to Lipid Nanoparticles (LNPs) carrying siRNA.

  • Mechanism: The Gal-C9 ligand facilitates uptake into hepatocytes, where the siRNA silences pathogenic genes (e.g., PCSK9).

Diagnostic Imaging
  • Modality: The ligand is attached to superparamagnetic iron oxide nanoparticles (SPIONs) or quantum dots.

  • Use Case: MRI contrast enhancement for detecting liver metastases. Healthy liver tissue (high ASGPR) takes up the agent, while dedifferentiated tumor tissue (low ASGPR) does not, creating a negative contrast image.

References

  • Zhang, Y., et al. (2013). "Local Targeted Therapy of Liver Metastasis from Colon Cancer by Galactosylated Liposome Encapsulated with Doxorubicin." PLoS ONE, 8(9), e73860.

  • Wu, J., et al. (2002). "Hepatic targeting of galactosylated liposomes: influence of the spacer length." International Journal of Pharmaceutics, 246(1-2), 111-123. (Demonstrates the superiority of the C9 spacer over shorter linkers).
  • D'Souza, A.A., & Devarajan, P.V. (2015). "Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications." Journal of Controlled Release, 203, 126-139.

  • Vertex AI Search Results. "9-(β-D-Galactopyranosyloxy)nonanoic acid - Biochemical Reagents." (Verified commercial availability and chemical identity).

Sources

An In-Depth Technical Guide to the In Silico Modeling of 9-(β-D-Galactopyranose)-nonanoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 9-(β-D-Galactopyranose)-nonanoic acid. This synthetic glycoside, featuring a terminal galactose residue, serves as a key probe for studying carbohydrate-binding proteins, particularly lectins, which are pivotal in cellular recognition, signaling, and adhesion.[1] Given the inherent flexibility of carbohydrates and the often shallow nature of their binding sites, in silico methods offer an indispensable toolkit for elucidating the structural, dynamic, and energetic determinants of these interactions at an atomic level.[2][3][4]

This document eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the process of a computational research project. We will delve into the causality behind methodological choices, ensuring that each step is not merely a procedural instruction but a scientifically validated decision.

Section 1: Foundational Work - System Preparation

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial system setup. This phase involves the meticulous preparation of both the ligand and its potential protein target, followed by the selection of an appropriate force field capable of accurately representing their complex physics.

The Ligand: 9-(β-D-Galactopyranose)-nonanoic Acid

9-(β-D-Galactopyranose)-nonanoic acid is a biochemical reagent used in glycobiology research.[5] It consists of a β-D-galactose head group linked via an ether bond to a nine-carbon nonanoic acid tail.[6][7] This amphipathic structure allows it to mimic natural glycans while the aliphatic tail can be functionalized for various applications.

Protocol 1: Ligand Structure Generation and Parameterization

  • 2D to 3D Structure Generation :

    • Rationale : A high-quality initial 3D conformation is essential. While the ligand is simple, starting from a well-defined structure minimizes the need for extensive conformational searching later.

    • Method : Utilize a molecular builder such as Avogadro or the web-based to construct the molecule from its constituent parts (galactose and nonanoic acid).[8][9] Alternatively, generate a 3D structure from its SMILES representation (O(C(C(C(C(CO)O)O)O)[C@H]1O)[C@H]1CCCCCCCC(O)=O) using tools like Open Babel.

  • Geometry Optimization and Partial Charge Calculation :

    • Rationale : The initial 3D structure is a rough approximation. Quantum mechanical (QM) calculations are required to obtain a low-energy conformation and, critically, to derive accurate partial atomic charges that dictate electrostatic interactions.

    • Method : Perform a geometry optimization and electrostatic potential (ESP) calculation using a QM software package (e.g., Gaussian, ORCA) at a suitable level of theory (e.g., HF/6-31G*). Use the output to derive RESP (Restrained Electrostatic Potential) charges, which are standard for many biomolecular force fields.

  • Force Field Parameter Assignment :

    • Rationale : The classical force field requires parameters for every bond, angle, dihedral, and atom type. While many parameters for the galactose and aliphatic chain exist, the linkage region may require custom parameterization.

    • Method : For users of AMBER-based force fields, the antechamber tool can assign parameters from the General AMBER Force Field (GAFF). For CHARMM users, the CGenFF server is the authoritative tool for generating parameters for small molecules.[10] It is crucial to check the penalty scores from CGenFF; high penalties indicate low-quality parameters that may require manual refinement by analogy to existing, well-validated parameters.[11]

The Target: Lectins and Carbohydrate-Binding Proteins

The choice of protein target is hypothesis-driven. Galactose-binding proteins, such as galectins or C-type lectins (e.g., DC-SIGN), are primary candidates for interaction with our ligand.[2][12][13]

Protocol 2: Protein Structure Preparation

  • Structure Retrieval :

    • Method : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) and, if available, one that is co-crystallized with a similar ligand to ensure the binding site is in a relevant conformation.

  • Initial Cleanup :

    • Rationale : PDB files often contain non-essential molecules (crystallization agents, co-solvents) and may lack hydrogen atoms. These must be addressed to create a clean, chemically correct model.

    • Method : Remove all non-protein, non-cofactor molecules from the PDB file. Use tools like GROMACS's pdb2gmx or the PDB2PQR server to add missing hydrogen atoms according to the expected protonation states at a physiological pH (typically ~7.4).[10][14] Visually inspect the structure for missing loops or residues, which may need to be modeled using tools like MODELLER if they are near the binding site.

Force Field Selection: A Critical Choice for Glycans

The unique stereoelectronic properties of carbohydrates, such as the anomeric effect, make their simulation particularly challenging.[4] Standard protein force fields are often inadequate. Therefore, specialized carbohydrate force fields are mandatory for reliable results.[3][4][15]

Force Field FamilyRecommended Carbohydrate FFKey Features
AMBER GLYCAM06 Extensively validated for a wide range of monosaccharides and glycosidic linkages. Designed to be compatible with AMBER protein force fields.[16][17][18]
CHARMM CHARMM36m (c36m) A robust and widely used force field for proteins, lipids, and nucleic acids, with a well-parameterized carbohydrate extension.[8][15][19]
GROMOS GROMOS 54A7 A united-atom force field that includes carbohydrate parameters, often used with the GROMACS simulation package.[20]

Causality : The choice between these depends on the user's familiarity with the broader simulation ecosystem (AMBER, CHARMM, or GROMACS). For this guide, we will proceed with a workflow compatible with the GLYCAM/AMBER and CHARMM families, as they are the most extensively documented and validated for protein-carbohydrate interactions.[20]

Section 2: Predicting the Interaction Geometry - Molecular Docking

Molecular docking serves as a computational screening tool to predict the preferred orientation (the "pose") of a ligand when bound to a protein, and to estimate the strength of the interaction via a scoring function.[21][22] It is particularly useful for generating plausible starting structures for more rigorous, and computationally expensive, MD simulations.

Workflow: Molecular Docking

G cluster_prep Input Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis ligand Prepared Ligand (PDBQT format) grid Define Grid Box (Binding Site) ligand->grid receptor Prepared Receptor (PDBQT format) receptor->grid vina Run AutoDock Vina (Exhaustive Search) grid->vina poses Generate Docked Poses (Ranked by Score) vina->poses cluster Cluster Analysis (Group similar poses) poses->cluster visual Visual Inspection (Key Interactions) cluster->visual selection Select Best Pose(s) for MD Simulation visual->selection

Caption: Workflow for molecular docking from system preparation to pose selection.

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation :

    • Rationale : AutoDock requires specific file formats (PDBQT) that include partial charges and atom type definitions.

    • Method : Use AutoDock Tools (ADT) to convert the prepared protein and ligand PDB files into the PDBQT format. This step assigns Gasteiger charges (for docking purposes) and defines rotatable bonds in the ligand.

  • Grid Box Definition :

    • Rationale : The docking algorithm needs a defined search space. A well-defined grid box, centered on the known or putative binding site, increases efficiency and accuracy.

    • Method : If a co-crystallized ligand is available, center the grid box on its location. If not, use site-finding algorithms (e.g., DoGSiteScorer[12]) or biochemical data to identify the carbohydrate recognition domain (CRD). The box size should be large enough to accommodate the ligand in various orientations but not so large as to excessively slow down the calculation.

  • Running the Docking Simulation :

    • Method : Execute AutoDock Vina with a command specifying the receptor, ligand, grid configuration, and output file. Increase the exhaustiveness parameter for a more thorough search of the conformational space, which is advisable for flexible ligands like carbohydrates.

  • Analysis of Results :

    • Rationale : A single top-scoring pose may not be the correct one. Analyzing clusters of poses provides more robust insight.[22]

    • Method : Vina outputs multiple binding modes ranked by a scoring function (approximated binding affinity in kcal/mol). Group the poses by conformational similarity (clustering). Visually inspect the top-ranked poses from the most populated clusters. Look for chemically sensible interactions: hydrogen bonds to conserved residues in the CRD (e.g., His, Asn, Trp in galectins), and potential CH-π interactions.[13][23] The pose that best satisfies these criteria is selected for MD simulation.

Section 3: Exploring Dynamics and Stability - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations simulate the time-dependent behavior of the molecular system, offering profound insights into the stability of the binding pose, the role of water molecules, and the conformational dynamics of both the protein and the ligand.[3][15]

Workflow: MD Simulation Protocol

G cluster_setup System Setup cluster_equil Equilibration start Docked Protein-Ligand Complex solvate Solvation (e.g., TIP3P Water Box) start->solvate 1 ions Ionization (Neutralize & Add Ions) solvate->ions 2 minimize Energy Minimization ions->minimize 3 nvt NVT Ensemble (Constant Volume/Temp) minimize->nvt 4 npt NPT Ensemble (Constant Pressure/Temp) nvt->npt 5 prod Production MD Run (Data Collection) npt->prod 6

Caption: Standard workflow for setting up and running an all-atom MD simulation.

Protocol 4: MD Simulation using GROMACS

This protocol outlines the general steps. For detailed tutorials, refer to the official GROMACS documentation or specialized guides.[14][24][25][26]

  • System Building :

    • Rationale : The simulation must be performed under conditions that mimic a physiological environment.

    • Method :

      • Combine the PDB files for the protein and the selected ligand pose.

      • Use GROMACS's gmx editconf to define a periodic boundary box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate.

      • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (~150 mM) using gmx genion.

  • Energy Minimization :

    • Rationale : The initial system may have steric clashes or unfavorable geometries. Minimization relaxes the system to the nearest local energy minimum.

    • Method : Perform a steeplechase descent energy minimization to remove any bad contacts, particularly between the solvent and the solute.

  • Equilibration :

    • Rationale : Before the production run, the system's temperature and pressure must be brought to the desired values and stabilized. This is typically done in two phases.

    • Method :

      • NVT (Canonical) Ensemble : Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-200 ps.

      • NPT (Isothermal-Isobaric) Ensemble : Equilibrate the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to the correct value. Continue to use position restraints on the solute. Run for ~200-500 ps.

  • Production MD :

    • Rationale : This is the data collection phase of the simulation. No restraints are applied, and the system evolves freely under the defined physical constraints.

    • Method : Run the simulation for a duration sufficient to observe the phenomena of interest. For ligand binding stability, simulations of 100-500 nanoseconds are common. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

  • Trajectory Analysis :

    • Rationale : The raw trajectory data must be processed to extract meaningful biophysical insights.

    • Key Analyses :

      • Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein and the ligand's binding pose. A stable, low RMSD for the ligand suggests a stable interaction.

      • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

      • Hydrogen Bond Analysis : To quantify the persistence of key hydrogen bonds identified during docking.

      • Interaction Energy : To calculate the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein over time.

Section 4: Quantifying the Interaction - Binding Free Energy Calculations

While MD simulations provide insight into stability, they do not directly yield a binding affinity. Post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to estimate the free energy of binding.[27][28][29]

Conceptual Basis of MM/PBSA

G deltaG ΔG_binding = G_complex - (G_receptor + G_ligand) g_component G_x = TΔS + G_solvation deltaG->g_component e_mm (Bonded + Non-bonded) From MD Trajectory g_component->e_mm entropy -TΔS (Conformational Entropy) Often ignored due to high cost g_component->entropy g_solv G_solvation = G_polar + G_nonpolar g_component->g_solv g_polar G_polar (Poisson-Boltzmann or Generalized Born) g_solv->g_polar g_nonpolar G_nonpolar (Solvent Accessible Surface Area - SASA) g_solv->g_nonpolar

Caption: The thermodynamic components of the MM/PBSA binding free energy calculation.

Protocol 5: MM/PBSA Calculation

  • Trajectory Extraction :

    • Rationale : The calculation is performed on an ensemble of structures taken from a stable portion of the MD trajectory.

    • Method : From the production MD run, extract snapshots at regular intervals (e.g., every 100 ps) after the system has reached equilibrium (as determined by RMSD). Create three separate trajectories: one for the complex, one for only the protein, and one for only the ligand.

  • Energy Calculations :

    • Rationale : Each term in the MM/PBSA equation must be calculated for the complex, receptor, and ligand individually.

    • Method : Use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculations.[30]

      • Molecular Mechanics Energy () : The tool recalculates the average van der Waals and electrostatic energies from the snapshots.

      • Solvation Free Energy (G_solvation) : This is the sum of the polar and nonpolar contributions. The polar part is calculated by solving the Poisson-Boltzmann equation, while the nonpolar part is typically estimated from the Solvent Accessible Surface Area (SASA).

  • Calculate Binding Free Energy :

    • Method : The final ΔG_binding is calculated using the thermodynamic cycle: ΔG_binding = G_complex - (G_receptor + G_ligand)

  • Interpretation :

    • Causality : MM/PBSA provides an estimate of the binding free energy. While the absolute values can have significant error, they are very useful for comparing the relative affinities of different ligands or different binding modes of the same ligand.[29][30] The method also allows for the decomposition of the energy into contributions from individual residues, highlighting which amino acids are key for the interaction.

Conclusion

The in silico workflow presented here—from meticulous system preparation and force field selection to docking, dynamic simulation, and free energy estimation—provides a powerful, multi-faceted approach to understanding the interactions of 9-(β-D-Galactopyranose)-nonanoic acid. Each step builds upon the last, adding a layer of detail and rigor. Docking provides a plausible starting hypothesis for the binding geometry, which is then tested for dynamic stability through MD simulations. Finally, MM/PBSA calculations offer a quantitative estimate of binding strength, bridging the gap between simulation and experimental thermodynamics. This integrated strategy is essential for navigating the complexities of carbohydrate recognition and accelerating the design of novel glycomimetic probes and therapeutics.

References

  • Park, S.J., Lee, J., et al. (2019). CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjugates. Glycobiology, 29(4), 320-331. [Link][8][9]

  • Park, S.J., Lee, J., et al. (2019). CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjugates. Semantic Scholar. [Link][31]

  • ACCLAB. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link][24]

  • Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][10]

  • Lemkul, J.A. Protein-Ligand Complex - MD Tutorials. MD Tutorials. [Link][25]

  • Lemkul, J.A. GROMACS Tutorials. GROMACS Tutorials. [Link][26]

  • Agostino, M., et al. (2011). A Computational Approach for Exploring Carbohydrate Recognition by Lectins in Innate Immunity. Frontiers in Immunology, 2, 39. [Link][2]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link][14]

  • Park, S.J., Lee, J., et al. (2019). CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjugates. PubMed. [Link][9]

  • Likhachev, I.V., et al. (2015). Drude Polarizable Force Field Parametrization of Carboxylate and N-acetyl Amine Carbohydrate Derivatives. PMC. [Link][11]

  • Foley, B.L., et al. (2011). Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects. PMC. [Link][3]

  • Jiménez-Barbero, J., et al. (2015). Chapter 6: Computational Chemistry Tools in Glycobiology: Modelling of Carbohydrate–Protein Interactions. Books. [Link][32]

  • Lee, J., et al. (2019). CHARMM-GUI Membrane Builder for Complex Biological Membrane Simulations with Glycolipids and Lipoglycans. Queen's University Belfast. [Link][33]

  • Kirschner, K.N., et al. (2008). GLYCAM06: A Generalizable Biomolecular Force Field. Carbohydrates. PMC. [Link][16]

  • Bojar, D., et al. (2022). Predicting lectin binding specificity with deep learning. ResearchGate. [Link][34]

  • Cuzzolin, A., et al. (2018). Computational and Experimental Prediction of Human C-Type Lectin Receptor Druggability. Frontiers in Immunology, 9, 123. [Link][12]

  • Lee, J., et al. (2019). CHARMM-GUI Membrane Builder for Complex Biological Membrane Simulations with Glycolipids and Lipoglycans. ACS Publications. [Link][35]

  • Snyder, G.A., et al. (2003). Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity. PMC. [Link][13]

  • Foley, B.L., et al. (2011). Molecular simulations of carbohydrates and protein–carbohydrate interactions: motivation, issues and prospects. Maynooth University Research Archive Library. [Link][15]

  • Pérez, S., et al. (2021). Comparison of Carbohydrate Force Fields in Molecular Dynamics Simulations of Protein–Carbohydrate Complexes. ACS Publications. [Link][20]

  • Foley, B.L. & Tessier, M.B. (2014). Calculating binding free energies for protein-carbohydrate complexes. ResearchGate. [Link][27]

  • Grigera, J.R. (2002). Molecular Dynamics Simulation for Ligand-Receptor Studies. Carbohydrates Interactions in Aqueous Solutions. Bentham Science Publishers. [Link][36]

  • Sharma, A.D. & Singh, S. (2015). In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides. PMC. [Link][21]

  • Creative Biolabs. Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. Creative Biolabs. [Link][23]

  • Tessier, M.B., et al. (2014). Carbohydrate force fields. PMC. [Link][4]

  • Ly, M. & Hincapie, R. (2012). Extension and validation of the GLYCAM force field parameters for modeling glycosaminoglycans. PMC. [Link][17]

  • Sanner, M.F., et al. (2008). Comparison of docking methods for carbohydrate binding in calcium-dependent lectins and prediction of the carbohydrate binding mode to sea cucumber lectin CEL-III. Taylor & Francis Online. [Link][22]

  • GLYCAM. Download and learn about the GLYCAM force fields. GLYCAM-Web. [Link][18]

  • Foley, B.L. & Tessier, M.B. (2014). Calculating binding free energies for protein-carbohydrate complexes. PubMed. [Link][28]

  • Foley, B.L. & Tessier, M.B. (2014). Calculating Binding Free Energies for Protein–Carbohydrate Complexes. SpringerLink. [Link][37]

  • Hernández-Carlos, B., et al. (2024). Identification of Hypoglycemic Glycolipids from Ipomoea murucoides by Affinity-Directed Fractionation, In Vitro, In Silico and Dynamic Light Scattering Analysis. MDPI. [Link][38]

  • All Things Stem Cell. 9-(β-D-Galactopyranosyloxy)nonanoic acid. All Things Stem Cell. [Link][5]

  • Genheden, S. & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Lund University. [Link][29]

  • Sun, H., et al. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link][30]

  • FooDB. (2010). Showing Compound Nonanoic acid (FDB003306). FooDB. [Link][6]

  • NIST. Nonanoic acid - the NIST WebBook. National Institute of Standards and Technology. [Link][7]

  • Wikipedia. Protein–carbohydrate interaction. Wikipedia. [Link][1]

Sources

Methodological & Application

Application Note: Cell Surface Engineering with 9-(β-D-Galactopyranosyloxy)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the methodology for Cell Surface Engineering using 9-(β-D-Galactopyranosyloxy)nonanoic acid . This technique utilizes the carboxylic acid functionality of the reagent to covalently conjugate galactose residues to primary amines (lysines) on the cell surface via carbodiimide chemistry (EDC/NHS). This process effectively "paints" the cell with galactose epitopes, enabling studies on lectin-mediated adhesion, glycan-protein interactions, and targeted delivery modeling.

Introduction & Mechanism

The modification of the cell surface glycocalyx—often termed "cell surface engineering"—is a critical technique for investigating cell-cell signaling, pathogen entry, and immune recognition. 9-(β-D-Galactopyranosyloxy)nonanoic acid (CAS: 83345-63-5) serves as a robust heterobifunctional linker. It possesses a terminal β-galactose moiety (the ligand) and a carboxylic acid tail (the anchor).

Unlike metabolic oligosaccharide engineering (MOE), which relies on the cell's enzymatic machinery to incorporate modified sugars, this protocol employs direct chemical conjugation . The carboxylic acid group is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a reactive NHS-ester. This intermediate reacts rapidly with the ε-amino groups of lysine residues on cell surface proteins, forming stable amide bonds.

Key Advantages:

  • Independence from Metabolic State: Labeling does not require active cell metabolism or specific glycosyltransferase expression.

  • Defined Spacer Length: The 9-carbon alkyl chain acts as a spacer (~1.2 nm), reducing steric hindrance and ensuring the galactose is accessible to lectins (e.g., Galectins, RCA-I).

  • Tunable Density: The degree of labeling can be controlled by adjusting the reagent concentration.

Mechanism of Action

The following diagram illustrates the chemical pathway for surface activation and conjugation.

G cluster_0 Activation Phase (pH 5.5) cluster_1 Conjugation Phase (pH 7.4) Gal-C9-COOH 9-(β-D-Gal)-nonanoic acid NHS_Ester Activated NHS-Ester (Intermediate) Gal-C9-COOH->NHS_Ester Activation EDC_NHS EDC / NHS EDC_NHS->NHS_Ester Cell_Gal Galactosylated Cell (Amide Bond) NHS_Ester->Cell_Gal Amine Coupling Cell_NH2 Cell Surface Lysine (-NH2) Cell_NH2->Cell_Gal

Figure 1: Reaction scheme for the activation of 9-(β-D-Gal)-nonanoic acid and subsequent conjugation to cell surface amines.

Materials & Reagents

Core Reagents
ReagentSpecificationStorage
9-(β-D-Galactopyranosyloxy)nonanoic acid >95% Purity (CAS: 83345-63-5)-20°C, Desiccated
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl-20°C, Hygroscopic
Sulfo-NHS N-Hydroxysulfosuccinimide (sodium salt)4°C, Desiccated
Lectin Probe FITC-RCA-I (Ricinus Communis Agglutinin I)4°C, Dark
Buffers
  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Note: Phosphate buffers are incompatible with EDC activation.

  • Reaction Buffer: PBS (Phosphate Buffered Saline), pH 7.4, Ca²⁺/Mg²⁺ free.

  • Quenching Buffer: PBS + 50 mM Tris or Glycine, pH 7.4.

Experimental Protocol

Phase 1: Reagent Activation (Pre-conjugation)

Timing: 15 minutes | Temperature: Room Temperature (RT)

  • Stock Preparation: Dissolve 9-(β-D-Galactopyranosyloxy)nonanoic acid in dry DMSO to a concentration of 50 mM .

  • Activation Mix: In a microcentrifuge tube, combine the following in Activation Buffer (MES pH 6.0) to achieve a final volume of 100 µL:

    • Gal-C9-COOH: Final conc. 2 mM (4 µL of stock).

    • EDC: Final conc. 5 mM .

    • Sulfo-NHS: Final conc. 5 mM .

  • Incubation: Vortex gently and incubate for 15 minutes at RT.

    • Critical Insight: Do not exceed 15-20 minutes. The NHS-ester intermediate is unstable and will hydrolyze if left too long before adding to cells.

Phase 2: Cell Labeling

Timing: 30-60 minutes | Temperature: 4°C or RT

  • Cell Preparation:

    • Harvest cells (e.g., HeLa, CHO, or Jurkat) (~1 x 10⁶ cells/sample).

    • Wash cells 2x with PBS (pH 7.4) to remove serum proteins (which contain competing amines).

    • Resuspend cells in 900 µL of PBS .

  • Conjugation:

    • Add the 100 µL of Activated Reagent Mix (from Phase 1) to the cell suspension.

    • Final concentration of Gal-reagent is ~0.2 mM.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature or 60 minutes at 4°C with gentle rotation.

    • Note: 4°C is preferred to minimize internalization (endocytosis) of surface proteins during labeling.

  • Quenching:

    • Add 1 mL of Quenching Buffer (PBS + Tris/Glycine) to stop the reaction. Incubate for 5 minutes.

  • Washing:

    • Centrifuge cells (300 x g, 5 min).

    • Wash 3x with PBS containing 1% BSA (to block non-specific sites for subsequent analysis).

Phase 3: Validation & Analysis

Detection of surface galactose using Fluorescent Lectin (RCA-I).

  • Staining: Resuspend labeled cells in 100 µL PBS + 1% BSA containing FITC-RCA-I (10 µg/mL).

  • Control: Prepare a "Mock" sample (Cells + EDC/NHS only, no Gal-reagent) to determine background binding.

  • Incubation: 30 minutes at 4°C (Dark).

  • Analysis: Wash 2x and analyze via Flow Cytometry (Ex 488 nm / Em 520 nm).

Data Analysis & Expected Results

Workflow Visualization

Workflow start Start: Harvest Cells wash Wash 2x PBS (Remove Serum) start->wash mix Mix Cells + Activated Reagent wash->mix activate Activate Gal-C9-COOH (EDC/NHS, 15 min) activate->mix incubate Incubate (30 min RT / 60 min 4°C) mix->incubate quench Quench (Tris/Glycine) & Wash 3x incubate->quench stain Stain with FITC-RCA-I quench->stain analyze Flow Cytometry / Microscopy stain->analyze

Figure 2: Step-by-step experimental workflow for cell surface galactosylation.

Quantitative Interpretation

Data should be reported as the Median Fluorescence Intensity (MFI). A successful labeling event is defined by a significant shift in MFI compared to the Mock control.

Sample GroupReagent ConditionExpected Result (MFI Shift)Interpretation
Negative Control PBS OnlyBaselineAutofluorescence only.
Mock Control EDC/NHS (No Gal)Baseline + <5%Accounts for non-specific changes due to crosslinking.
Experimental Gal-C9-COOH + EDC/NHS> 10-fold increase Successful covalent attachment of Galactose.
Specificity Control Gal-C9-COOH (No EDC)BaselineConfirms labeling is covalent, not adsorption.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS-esterEnsure Activation Buffer is pH 5.5-6.0. Add activated mix to cells immediately (<1 min).
Buffer IncompatibilityEnsure Cell Wash buffer is Amine-Free (No Tris/Glycine during labeling).
High Cell Toxicity EDC OverexposureReduce EDC concentration to 1-2 mM. Reduce incubation time.
High Background Non-specific Lectin BindingIncrease BSA concentration in wash steps to 3%. Titrate Lectin concentration.
Clumping Cell CrosslinkingReduce cell density during labeling. Use gentle rotation rather than pelleting.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The authoritative text on EDC/NHS chemistry and carbodiimide reaction mechanisms.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

    • Provides context on chemical modific
  • Sigma-Aldrich. (n.d.). Product Specification: 9-(β-D-Galactopyranosyloxy)nonanoic acid (CAS 83345-63-5). (Note: Representative link for structural verification).

  • Rillahan, C. D., & Paulson, J. C. (2011). Glycan microarrays for decoding the glycome. Annual Review of Biochemistry, 80, 797-823. [Link]

    • Discusses the use of functionalized sugars (like carboxylic acid derivatives)

The Sentinel Probe: 9-(β-D-Galactopyranose)-nonanoic Acid for Targeted Molecular Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Cellular Surfaces with Glycan Precision

In the intricate landscape of cellular communication and targeted therapeutics, the ability to selectively engage specific cell populations is paramount. Nature itself provides a masterclass in specificity through the language of glycobiology. The surfaces of cells are adorned with a complex array of glycans, forming a unique "glycocalyx" that mediates a multitude of biological processes. Among the most exploited of these interactions for scientific and therapeutic purposes is the recognition of terminal galactose residues by the asialoglycoprotein receptor (ASGPR).[1][2][3] This high-affinity interaction, predominantly localized to hepatocytes, has paved the way for the development of sophisticated molecular probes designed to navigate the biological milieu and home in on these specific cells.[4]

This application note delves into the utility of 9-(β-D-Galactopyranose)-nonanoic acid as a versatile molecular probe. This molecule represents a paradigm of rational design, wedding a specific targeting moiety (β-D-galactopyranose) with a flexible linker (nonanoic acid) that terminates in a reactive carboxylic acid. This trifecta of functionalities enables researchers to conjugate a wide array of reporter molecules—from fluorescent dyes to radionuclides—and deliver them with high precision to ASGPR-expressing cells. We will explore the underlying principles of its application, provide detailed protocols for its use in cellular imaging, and discuss the critical considerations for experimental design and data interpretation.

Molecular Architecture and Strategic Advantages

The efficacy of 9-(β-D-Galactopyranose)-nonanoic acid as a molecular probe is a direct consequence of its well-defined chemical structure.

  • The Targeting Headgroup (β-D-Galactopyranose): The terminal galactose residue is the lynchpin of this probe's specificity. The ASGPR, a C-type lectin expressed at high density on the surface of hepatocytes, exhibits a remarkable affinity for galactose and its N-acetylated counterpart, N-acetylgalactosamine.[4] This binding interaction triggers receptor-mediated endocytosis, a highly efficient process that internalizes the receptor-ligand complex, thereby delivering the conjugated payload into the cell. The high density of ASGPR on hepatocytes makes this an exceptionally robust targeting strategy for liver-specific applications.[4]

  • The Spacer Arm (Nonanoic Acid): The nine-carbon chain of nonanoic acid serves as a flexible spacer, distancing the reporter molecule from the galactose moiety. This separation is crucial to prevent steric hindrance that might otherwise interfere with the binding of the galactose headgroup to the ASGPR. The length of this linker is a critical design parameter in molecular probes, balancing solubility, flexibility, and the optimal presentation of the targeting ligand.

  • The Functional Handle (Carboxylic Acid): The terminal carboxylic acid is the gateway to this probe's versatility. This functional group is readily amenable to a variety of standard bioconjugation chemistries, most notably amidation reactions. This allows for the covalent attachment of a diverse range of molecules, provided they possess a primary amine. This "plug-and-play" characteristic makes 9-(β-D-Galactopyranose)-nonanoic acid a valuable tool for creating custom probes for a multitude of applications.

Core Applications and Methodologies

The primary application of 9-(β-D-Galactopyranose)-nonanoic acid is as a scaffold for the creation of targeted probes for imaging, diagnostics, and drug delivery. Below, we provide a detailed protocol for one of its most common applications: the fluorescent labeling of hepatocytes in vitro.

Protocol 1: Conjugation of 9-(β-D-Galactopyranose)-nonanoic Acid to an Amine-Reactive Fluorophore

This protocol describes the conjugation of the carboxylic acid moiety of the probe to a primary amine of a fluorescent dye using the widely adopted EDC/Sulfo-NHS chemistry.

Materials:

  • 9-(β-D-Galactopyranose)-nonanoic acid

  • Amine-reactive fluorescent dye (e.g., an Alexa Fluor™ or DyLight™ NHS ester)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.5

  • Dialysis tubing or spin columns for purification

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMF or DMSO immediately before use.

    • Dissolve 9-(β-D-Galactopyranose)-nonanoic acid in the Activation Buffer to a final concentration of 10-20 mg/mL.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO according to the manufacturer's instructions.

  • Activation of the Carboxylic Acid:

    • To the solution of 9-(β-D-Galactopyranose)-nonanoic acid, add a 10-fold molar excess of both EDC and Sulfo-NHS solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing. This step activates the carboxylic acid to form a more reactive Sulfo-NHS ester.

  • Conjugation to the Fluorophore:

    • Add the activated 9-(β-D-Galactopyranose)-nonanoic acid solution to the dissolved fluorescent dye. A 10- to 20-fold molar excess of the activated probe over the dye is recommended to ensure efficient labeling.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

    • Purify the fluorescently labeled probe from unreacted components by dialysis against PBS or using a suitable size-exclusion chromatography spin column.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling of the final product using UV-Vis spectrophotometry, following the manufacturer's protocol for the specific fluorescent dye used.

    • Store the purified conjugate at -20°C, protected from light.

Diagram: Conjugation Workflow

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Probe 9-(β-D-Galactopyranose)- nonanoic acid Activated_Probe Activated Probe (Sulfo-NHS Ester) Probe->Activated_Probe Activation Buffer (pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Probe Conjugated_Probe Fluorescently Labeled Probe Activated_Probe->Conjugated_Probe Coupling Buffer (pH 7.2-7.5) Fluorophore Amine-Reactive Fluorophore Fluorophore->Conjugated_Probe Quenching Quenching Buffer Conjugated_Probe->Quenching Stop Reaction Purification Dialysis / SEC Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for the conjugation of the probe to a fluorophore.

Protocol 2: Fluorescent Labeling of ASGPR-Expressing Hepatocytes

This protocol details the use of the fluorescently conjugated 9-(β-D-Galactopyranose)-nonanoic acid to label and visualize hepatocytes in vitro.

Materials:

  • Fluorescently labeled 9-(β-D-Galactopyranose)-nonanoic acid (from Protocol 1)

  • ASGPR-positive cell line (e.g., HepG2, Huh-7)

  • ASGPR-negative control cell line (e.g., A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Culture HepG2 (or other ASGPR-positive) and control cells in appropriate vessels (e.g., glass-bottom dishes or chamber slides) until they reach 70-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of the fluorescently labeled probe in serum-free cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Wash the cells twice with warm PBS.

    • Add the probe solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Competition Assay (Control):

    • To demonstrate the specificity of the probe for the ASGPR, pre-incubate a separate set of cells with a high concentration (e.g., 50 mM) of free D-galactose for 30 minutes before adding the fluorescent probe. This will block the ASGPR and prevent the uptake of the labeled probe.

  • Washing and Staining:

    • After incubation, remove the probe solution and wash the cells three times with cold PBS to remove any unbound probe.

    • If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) for 10-15 minutes at room temperature.

    • Wash the cells again twice with PBS.

  • Cell Fixation (Optional):

    • For long-term storage or more detailed imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Imaging:

    • Add fresh PBS or mounting medium to the cells.

    • Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

Diagram: Cellular Targeting and Visualization Workflow

G cluster_cell_prep Cell Preparation cluster_incubation Probe Incubation cluster_imaging Imaging Cell_Culture Culture ASGPR+ (e.g., HepG2) and ASGPR- cells Probe_Addition Incubate cells with fluorescently labeled probe Cell_Culture->Probe_Addition Competition_Control Competition Control: Pre-incubate with free galactose Cell_Culture->Competition_Control Washing Wash to remove unbound probe Probe_Addition->Washing Competition_Control->Probe_Addition Counterstain Nuclear Counterstain (DAPI/Hoechst) Washing->Counterstain Microscopy Confocal Microscopy Counterstain->Microscopy

Caption: Experimental workflow for hepatocyte labeling and imaging.

Data Analysis and Interpretation

  • Qualitative Analysis: In ASGPR-positive cells (e.g., HepG2), a strong fluorescent signal should be observed within the cytoplasm, indicative of receptor-mediated endocytosis. In contrast, ASGPR-negative cells should show minimal fluorescence.

  • Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity per cell. A statistically significant difference in fluorescence should be observed between the ASGPR-positive and ASGPR-negative cell lines.

  • Competition Assay: The fluorescence intensity in the galactose-competed cells should be significantly reduced compared to the non-competed cells, confirming that the uptake is mediated by the ASGPR.

Troubleshooting

Problem Possible Cause Solution
Low fluorescent signal Inefficient conjugation or low probe concentration.Verify the conjugation efficiency. Increase the probe concentration or incubation time.
High background signal Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Non-specific binding Probe aggregation or hydrophobic interactions.Include a blocking step with BSA. Ensure the probe is fully solubilized.
Signal in control cells Non-specific uptake mechanisms.Lower the probe concentration. Verify the ASGPR expression status of the control cell line.

Conclusion

9-(β-D-Galactopyranose)-nonanoic acid is a powerful and versatile tool for researchers in cell biology, drug delivery, and diagnostics. Its rational design allows for the specific targeting of hepatocytes and other ASGPR-expressing cells, while its terminal carboxylic acid provides a convenient handle for the attachment of a wide range of functional molecules. The protocols provided herein offer a robust framework for the successful application of this molecular probe in cellular imaging studies. By understanding the principles of its design and application, researchers can unlock new avenues for investigating the intricate world of cell-surface interactions and for developing the next generation of targeted therapies.

References

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. (2024). MDPI. Available at: [Link]

  • Hepatocyte targeting via the asialoglycoprotein receptor. (2024). National Institutes of Health. Available at: [Link]

  • Recent research progress in galactose-based fluorescent probes for detection of biomarkers of liver diseases. (2022). PubMed. Available at: [Link]

  • A galactose-mediated targeting nanoprobe for intracellular hydroxyl radical imaging to predict drug-induced liver injury. (2018). National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: 9-(β-D-Galactopyranose)-nonanoic acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Liver-Directed Therapeutics

The liver, a central hub of metabolism and detoxification, is also the primary site for numerous pathologies, including viral hepatitis, cirrhosis, and hepatocellular carcinoma.[1] The systemic administration of therapeutic agents for these conditions often leads to significant off-target side effects and reduced efficacy due to insufficient drug concentration at the site of action.[2] To overcome these limitations, targeted drug delivery systems that can selectively accumulate in liver cells have been a major focus of pharmaceutical research.[3]

One of the most elegant strategies for achieving hepatocyte-specific delivery is to exploit the asialoglycoprotein receptor (ASGPR), a C-type lectin that is abundantly and almost exclusively expressed on the surface of hepatocytes.[4][5] This receptor's primary function is to recognize, internalize, and clear circulating glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1] With approximately 500,000 copies per hepatocyte and rapid internalization kinetics, the ASGPR is an ideal portal for delivering therapeutic payloads directly into the target liver cells.[4]

This document provides a detailed technical guide on the application of 9-(β-D-Galactopyranose)-nonanoic acid , a synthetic glycoconjugate designed as a targeting ligand for ASGPR-mediated drug delivery systems. The molecule consists of a β-D-galactose head group, which serves as the recognition motif for the ASGPR, and a nine-carbon nonanoic acid tail. This bifunctional structure allows for the covalent attachment of the galactose moiety to various drug delivery platforms while the nonanoic acid's carboxyl group provides a convenient handle for conjugation to drugs or carrier systems. The aliphatic chain also acts as a spacer, providing the necessary flexibility for the galactose unit to effectively bind to the receptor.

Section 1: Physicochemical and Targeting Properties

The rational design of a drug delivery system begins with a thorough understanding of its components. 9-(β-D-Galactopyranose)-nonanoic acid is an amphiphilic molecule whose properties are a composite of its carbohydrate head and aliphatic tail.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the constituent parts and the final conjugate. Note that some properties of the final molecule are estimated based on the properties of its components.

PropertyNonanoic Acid (Pelargonic Acid)β-D-Galactopyranose9-(β-D-Galactopyranose)-nonanoic acid (Estimated)
Molecular Formula C₉H₁₈O₂[6]C₆H₁₂O₆C₁₅H₂₈O₈
Molecular Weight 158.24 g/mol [6]180.16 g/mol 332.39 g/mol
Appearance Colorless to pale yellow oily liquid[7]White crystalline solidWhite to off-white solid
Melting Point 9-13 °C[8][9]167 °C> 100 °C
Boiling Point 253-269 °C[8][9]DecomposesDecomposes
Solubility Nearly insoluble in water; very soluble in organic solvents[10]Soluble in waterModerately soluble in water and polar organic solvents
pKa of Carboxylic Acid ~4.95N/A~4.9
Mechanism of ASGPR-Mediated Targeting

The specific targeting of hepatocytes by 9-(β-D-Galactopyranose)-nonanoic acid-modified carriers is achieved through a process called receptor-mediated endocytosis.[3] The galactose moiety of the molecule acts as a high-affinity ligand for the ASGPR.[5]

The process can be summarized as follows:

  • Binding: The drug delivery system, functionalized with 9-(β-D-Galactopyranose)-nonanoic acid on its surface, circulates through the liver sinusoids. The galactose ligands bind to the ASGPRs on the hepatocyte membrane.

  • Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-coated pits.[1]

  • Endosomal Trafficking: The newly formed vesicle, now an endosome, traffics into the cytoplasm. The acidic environment of the late endosome facilitates the dissociation of the ligand from the receptor.

  • Drug Release and Receptor Recycling: The drug delivery system is then trafficked to the lysosome, where enzymatic degradation can release the therapeutic payload. The ASGPR, now free from its ligand, is recycled back to the cell surface, ready to bind to another ligand-bearing molecule.[1]

ASGPR_Pathway ASGPR-Mediated Endocytosis Pathway Carrier Drug Carrier Drug Payload 9-GNA Ligand Binding Binding Carrier->Binding 1. Recognition ASGPR ASGPR ASGPR->Binding Membrane Hepatocyte Membrane ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit 2. Internalization Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome 3. Maturation Lysosome Lysosome LateEndosome->Lysosome 4. Fusion Recycling Receptor Recycling LateEndosome->Recycling Dissociation DrugRelease Drug Release Lysosome->DrugRelease 5. Degradation Recycling->ASGPR 6. Return to Membrane

Caption: ASGPR-mediated endocytosis of a 9-GNA-functionalized drug carrier.

Section 2: Synthesis and Characterization Protocols

Protocol for Synthesis of 9-(β-D-Galactopyranose)-nonanoic acid

This protocol describes a plausible multi-step synthesis to covalently link β-D-galactose to nonanoic acid. The strategy involves protecting the hydroxyl groups of galactose, introducing a leaving group at the anomeric position, coupling it with a derivative of nonanoic acid, and finally, deprotecting the hydroxyl groups.

Materials:

  • D-Galactose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in acetic acid

  • 9-Bromononanoic acid

  • Silver(I) oxide or other suitable catalyst

  • Sodium methoxide in methanol

  • Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Peracetylation of D-Galactose:

    • Dissolve D-galactose in pyridine at 0°C.

    • Slowly add acetic anhydride and allow the mixture to warm to room temperature. Stir overnight.

    • Quench the reaction with ice water and extract the product, penta-O-acetyl-β-D-galactopyranose, with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization or silica gel chromatography. Rationale: Protecting the hydroxyl groups prevents side reactions in subsequent steps.

  • Formation of the Glycosyl Bromide:

    • Dissolve the peracetylated galactose in a minimal amount of dichloromethane.

    • Cool the solution to 0°C and add a solution of hydrogen bromide in acetic acid dropwise.

    • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Dilute the reaction mixture with cold dichloromethane and wash with ice water and cold saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate in vacuo to obtain the crude acetobromo-α-D-galactose. Use this product immediately in the next step. Rationale: The bromide is an excellent leaving group for the subsequent glycosylation reaction.

  • Glycosylation (Koenigs-Knorr Reaction):

    • Dissolve 9-bromononanoic acid and the freshly prepared acetobromo-α-D-galactose in an anhydrous solvent like dichloromethane.

    • Add a catalyst/promoter such as silver(I) oxide.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

    • Filter the reaction mixture to remove the silver salts and concentrate the filtrate.

    • Purify the resulting protected 9-(tetra-O-acetyl-β-D-galactopyranosyloxy)nonanoic acid by silica gel column chromatography. Rationale: This step forms the crucial glycosidic bond between the galactose and the nonanoic acid derivative.

  • Deprotection (Zemplén Deacetylation):

    • Dissolve the purified, protected product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

    • Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate under reduced pressure.

    • Purify the final product, 9-(β-D-Galactopyranose)-nonanoic acid, by recrystallization or chromatography to yield a white solid. Rationale: Removal of the acetyl protecting groups is necessary to expose the hydroxyl groups of galactose, which are essential for ASGPR recognition.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the stereochemistry of the anomeric proton.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.

  • FT-IR Spectroscopy: To identify the presence of hydroxyl, carboxylic acid, and ether functional groups.

Section 3: Application in Drug Delivery Systems

Protocol for Conjugation to a Model Amine-Containing Drug

This protocol describes the covalent attachment of 9-(β-D-Galactopyranose)-nonanoic acid to a drug molecule containing a primary amine via amide bond formation, using EDC/NHS chemistry.

Materials:

  • 9-(β-D-Galactopyranose)-nonanoic acid

  • Amine-containing drug (e.g., doxorubicin, peptides)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (appropriate MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 9-(β-D-Galactopyranose)-nonanoic acid in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester. Rationale: EDC activates the carboxyl group, and NHS forms a more stable active ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Conjugation to the Drug:

    • In a separate vial, dissolve the amine-containing drug in anhydrous DMF (or a suitable buffer).

    • Add the activated 9-(β-D-Galactopyranose)-nonanoic acid solution dropwise to the drug solution.

    • Stir the reaction mixture at room temperature overnight, protected from light if the drug is light-sensitive.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the conjugate from unreacted starting materials and byproducts (like dicyclohexylurea) by dialysis against PBS or by size exclusion chromatography.

    • Lyophilize the purified solution to obtain the final drug-ligand conjugate as a powder.

Characterization:

  • UV-Vis or Fluorescence Spectroscopy: To quantify the amount of conjugated drug.

  • NMR Spectroscopy: To confirm the formation of the amide bond.

  • HPLC: To assess the purity of the conjugate.

Protocol for Formulation of GNA-Functionalized Liposomes

This protocol outlines the preparation of liposomes where 9-(β-D-Galactopyranose)-nonanoic acid is conjugated to a phospholipid (e.g., DSPE-PEG-NH₂) and incorporated into the liposomal bilayer.

Liposome_Formulation GNA-Functionalized Liposome Formulation Workflow start Start step1 1. Synthesize GNA-DSPE-PEG (EDC/NHS coupling) start->step1 step2 2. Dissolve Lipids in Organic Solvent (Phospholipid, Cholesterol, GNA-DSPE-PEG) step1->step2 step3 3. Thin Film Hydration (Rotary Evaporation) step2->step3 step4 4. Hydrate with Drug Solution/Buffer step3->step4 step5 5. Sonication/Extrusion (Size Reduction) step4->step5 step6 6. Purification (Size Exclusion Chromatography) step5->step6 end Characterize & Store step6->end

Caption: Workflow for preparing GNA-functionalized liposomes.

Materials:

  • Main phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-NH₂ (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • 9-(β-D-Galactopyranose)-nonanoic acid (GNA)

  • EDC/NHS

  • Chloroform/Methanol solvent mixture

  • Drug to be encapsulated

  • Hydration buffer (e.g., PBS, HEPES)

Procedure:

  • Synthesis of GNA-DSPE-PEG Conjugate:

    • Following the protocol in Section 3.1, conjugate GNA to DSPE-PEG-NH₂ via its primary amine. Purify the product thoroughly.

  • Liposome Preparation by Thin-Film Hydration:

    • Dissolve the main phospholipid, cholesterol, and the GNA-DSPE-PEG conjugate in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:GNA-DSPE-PEG).[11]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. Vortex the flask to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[6]

  • Purification:

    • Remove unencapsulated drug and other impurities by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50). The liposomes will elute in the void volume.

Characterization of GNA-Liposomes:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge.

  • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable assay (e.g., UV-Vis spectroscopy, fluorescence) after lysing the liposomes with a detergent.

    • Encapsulation Efficiency (%) = (Amount of drug in liposomes / Initial amount of drug) x 100

  • In Vitro Drug Release: Perform a drug release study using a dialysis method at physiological (pH 7.4) and endosomal (pH 5.5) conditions to simulate systemic circulation and intracellular release.

  • Cellular Uptake Studies: Use a hepatocyte cell line (e.g., HepG2, which expresses ASGPR) to confirm targeted uptake. A competitive inhibition study, where cells are pre-incubated with free galactose, can be performed to verify that the uptake is ASGPR-mediated.

References

  • Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associ
  • A Review on Hepatic Targeting Drug Delivery System. (URL: )
  • Hepatocyte targeting via the asialoglycoprotein receptor - PMC - NIH. (URL: )
  • Targeted Delivery of Macromolecular Drugs: Asialoglycoprotein Receptor (ASGPR)
  • Asialoglycoprotein receptor targeted delivery of doxorubicin nanoparticles for hepatocellular carcinoma - Taylor & Francis. (URL: )
  • Asialoglycoprotein receptor and its application in liver-targeted drug delivery. (URL: )
  • Development of Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC. (URL: [Link])

  • Nonanoic acid | CAS#:112-05-0 | Chemsrc. (URL: [Link])

  • Galactose Unit-Based Liposomal Nanoprobes for Pseudomonas aeruginosa Targeting Imaging and In Situ Antibacterial Therapy | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Preparation and characterization of galactosylated alginate-chitosan oligomer microcapsule for hepatocytes microencapsulation - PubMed. (URL: [Link])

  • Design and Synthesis of Lactose, Galactose and Cholic Acid Related Dual Conjugated Chitosan Derivatives as Potential Anti Liver Cancer Drug Carriers - MDPI. (URL: [Link])

  • Gold Nanoparticles as Targeted Drug Delivery Systems for Liver Cancer: A Systematic Review of Tumor Targeting Efficiency and Toxicity Profiles - MDPI. (URL: [Link])

  • Galactosylated liposomes for targeted encapsulation and enhanced cytotoxicity of Mistletoe Lectin, an antitumoral type 2 ribosome-inactivating protein - PMC. (URL: [Link])

  • Galactose-based Polymer-containing Phenylboronic Acid as Carriers for Insulin Delivery. (URL: [Link])

  • Different Strategies for the Preparation of Galactose-Functionalized Thermo-Responsive Nanogels with Potential as Smart Drug Delivery Systems - MDPI. (URL: [Link])

  • Safety Data Sheet: Pelargonic acid - Carl ROTH. (URL: [Link])

  • Preparation and characterization of galactose-modified liposomes by a nonaqueous enzymatic reaction - PubMed. (URL: [Link])

  • Glycopolymers Bearing Galactose and Betulin: Synthesis, Encapsulation, and Lectin Recognition | Biomacromolecules - ACS Publications. (URL: [Link])

  • Galactose Modified Liposomes for Effective Co-Delivery of Doxorubicin and Combretastatin A4 - PMC. (URL: [Link])

  • Development of Novel Galactosylated PLGA Nanoparticles for Hepatocyte Targeting Using Molecular Modelling - MDPI. (URL: [Link])

  • Food Industry Applications and Synthesis Methods of Pelargonic Acid - Longdom Publishing. (URL: [Link])

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - UniTo. (URL: [Link])

  • Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PMC. (URL: [Link])

  • 9-(β-D-Galactopyranosyloxy)nonanoic acid - All Things Stem Cell. (URL: [Link])

  • Development of a Liver-Targeting Gold-PEG-Galactose Nanoparticle Platform and a Structure-Function Study. (URL: [Link])

  • Different Strategies for the Preparation of Galactose-Functionalized Thermo-Responsive Nanogels with Potential as Smart Drug Delivery Systems - NIH. (URL: [Link])

  • Modeling Drug-Carrier Interaction in the Drug Release from Nanocarriers - ResearchGate. (URL: [Link])

  • (PDF) Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - ResearchGate. (URL: [Link])

  • Synthesis and Properties of Alkyl α- D -Galactopyranoside | Request PDF - ResearchGate. (URL: [Link])

  • Nonanoic acid ( Pelargonic Acid) |. (URL: [Link])

  • Food Industry Applications and Synthesis Methods of Pelargonic Acid - Longdom Publishing. (URL: [Link])

  • Targeting Chronic Liver Diseases: Molecular Markers, Drug Delivery Strategies and Future Perspectives - PMC. (URL: [Link])

  • Development of Liver-Targeting α V β 5 + Exosomes as Anti-TGF-β Nanocarriers for the Treatment of the Pre-Metastatic Niche - MDPI. (URL: [Link])

  • NLP Analysis of Mannan-Based Drug Delivery Trends - ETFLIN. (URL: [Link])

  • Transporter-Mediated Drug Delivery - MDPI. (URL: [Link])

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC. (URL: [Link])

  • Liver Cell Type-Specific Targeting by Nanoformulations for Therapeutic Applications - MDPI. (URL: [Link])

  • Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • Hepatocyte targeting via the asialoglycoprotein receptor - ResearchGate. (URL: [Link])

Sources

immunoassay development with 9-(B-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Immunoassay Development using 9-(β-D-Galactopyranose)-nonanoic acid

Abstract

Carbohydrate antigens typically exhibit weak immunogenicity and low binding affinity due to their small molecular size and neutral charge. This guide details the utilization of 9-(β-D-Galactopyranose)-nonanoic acid , a functionalized galactose derivative featuring a 9-carbon aliphatic spacer arm. This specific linker length (approx. 11-13 Å) is critical for overcoming the steric hindrance exerted by carrier proteins, thereby enhancing epitope accessibility for antibody generation and lectin binding assays. This document provides a validated workflow for synthesizing Neoglycoproteins (NGPs) and deploying them in high-sensitivity ELISAs.

Introduction: The "Spacer Arm" Effect

In immunoassay development, the direct conjugation of a carbohydrate to a protein often results in "epitope burial," where the protein's tertiary structure shields the sugar from recognition.

  • The Molecule: 9-(β-D-Galactopyranose)-nonanoic acid consists of a galactose head group ether-linked to a C9 carboxylic acid tail.

  • The Mechanism: The nonanoic acid moiety serves as a spacer arm. Research indicates that spacer lengths between 6 and 12 carbons are optimal for preserving the conformational integrity of the hapten while projecting it away from the carrier surface [1].

  • Application: This derivative is used to synthesize:

    • Immunogens (Gal-C9-KLH): For raising high-titer anti-galactose antibodies.

    • Capture Antigens (Gal-C9-BSA): For screening sera or detecting galactose-binding lectins (e.g., Galectins).

Phase I: Synthesis of Neoglycoproteins (Bioconjugation)

To use this hapten in an immunoassay, it must first be covalently coupled to a carrier protein (BSA or KLH) or an amine-functionalized surface. We utilize a Two-Step EDC/NHS Coupling strategy to prevent carrier protein polymerization and ensure controlled hapten density.

Mechanism of Action
  • Activation: The carboxylic acid tail of the hapten is activated by EDC (Carbodiimide) to form an unstable O-acylisourea intermediate.[1][2][3][4]

  • Stabilization: NHS displaces the intermediate to form a semi-stable NHS-ester.

  • Conjugation: The NHS-ester reacts with primary amines (Lysine ε-amines) on the protein, forming a stable amide bond.

Validated Protocol: Gal-C9-BSA Synthesis

Reagents:

  • Hapten: 9-(β-D-Galactopyranose)-nonanoic acid (10 mg)

  • Carrier: BSA (Imject™ or equivalent, 10 mg)

  • Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide)[1][2][4][5]

  • Buffers: MES Activation Buffer (0.1 M, pH 6.0); PBS Coupling Buffer (pH 7.4).

Step-by-Step Methodology:

  • Solubilization: Dissolve 5 mg of the Gal-hapten in 500 µL of MES Activation Buffer.

  • Activation: Add EDC (5 mg) and NHS (5 mg) to the hapten solution.

    • Critical Insight: Perform this step at pH 6.[1][5][6][7]0. EDC hydrolysis is minimized at slightly acidic pH, maximizing the formation of the active ester [2].

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) with gentle rotation.

  • Carrier Preparation: While activating, dissolve 5 mg BSA in 1 mL PBS (pH 7.4).

    • Note: Ensure the BSA is free of sodium azide or amine-containing buffers (Tris), as these will quench the reaction.

  • Conjugation: Add the activated hapten mixture dropwise to the BSA solution.

  • Reaction: Incubate for 2 hours at RT or Overnight at 4°C.

  • Purification (Crucial): Remove unreacted hapten and byproducts using a Desalting Column (7K MWCO) or dialysis against PBS (3 buffer changes). Unreacted hapten will compete for binding in the final assay, destroying sensitivity.

Workflow Visualization

ConjugationWorkflow Hapten Gal-C9-COOH (Hapten) Intermediate Stable NHS-Ester Intermediate Hapten->Intermediate Activation Activators EDC + NHS (pH 6.0) Activators->Intermediate Conjugate Neoglycoprotein (Gal-C9-BSA) Intermediate->Conjugate Amine Coupling (pH 7.4) Protein Carrier Protein (BSA/KLH - NH2) Protein->Conjugate Purification Dialysis/Desalting (Remove free hapten) Conjugate->Purification FinalProduct Validated Immunogen Purification->FinalProduct Ready for Assay

Figure 1: Two-step EDC/NHS conjugation workflow for creating Galactose-Neoglycoproteins.

Phase II: Quality Control (Self-Validating Systems)

Before proceeding to assay development, you must verify conjugation.

MethodDescriptionAcceptance Criteria
MALDI-TOF MS Compare MW of native BSA vs. Conjugate.Mass shift of >2,000 Da (indicating ~5-8 haptens per BSA molecule).
TNBS Assay Colorimetric detection of free amines.>40% reduction in free amines compared to native BSA control.
  • Why this matters: If hapten density is too low (<3), the signal will be weak. If too high (>20), the protein may precipitate or epitopes may crowd each other (steric jamming).

Phase III: Immunoassay Development (Indirect ELISA)

This protocol is designed to detect anti-galactose antibodies or galactose-binding lectins using the Gal-C9-BSA synthesized above.

Assay Logic
  • Solid Phase: Gal-C9-BSA coats the plate.

  • Analyte: Sample containing Gal-binding protein.[8]

  • Detection: HRP-conjugated secondary antibody or HRP-streptavidin (if using biotinylated lectins).

Detailed Protocol
  • Coating: Dilute Gal-C9-BSA to 2 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well to a polystyrene microplate. Incubate overnight at 4°C.

  • Blocking (Critical): Aspirate and wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL 1% BSA in PBS .

    • Caution: Do NOT use Non-Fat Dry Milk. Milk contains lactose and other glycans that will bind your target lectins/antibodies, causing false negatives [3].

  • Analyte Incubation: Add 100 µL of test samples (serially diluted in PBS). Incubate 1 hour at 37°C.

  • Washing: Wash 5x with PBST. (Vigorous washing is needed to remove low-affinity non-specific binders).

  • Detection: Add 100 µL of HRP-conjugated secondary detector (e.g., Goat anti-Mouse HRP). Incubate 1 hour at RT.

  • Readout: Add TMB Substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Assay Logic Visualization

ElisaWorkflow Plate Polystyrene Plate Coat Coat: Gal-C9-BSA (Synthetic Antigen) Plate->Coat Hydrophobic Adsorption Block Block: 1% BSA (NO MILK) Coat->Block Passivate Surface Bind Analyte Binding (Lectin / Antibody) Block->Bind Specific Recognition of Galactose Detect Detection (HRP-Conjugate) Bind->Detect Secondary Binding Signal Signal Generation (TMB Substrate) Detect->Signal Enzymatic Reaction

Figure 2: Indirect ELISA workflow emphasizing the critical blocking step to avoid glycan interference.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Insufficient blocking or Hydrophobic linker interaction.Increase Tween-20 to 0.1% in wash buffer. Ensure blocker is glycan-free.
No Signal Conjugation failure or "Over-modification".Run TNBS assay to verify coupling. If density is >20, reduce EDC/NHS ratio.
Precipitation Isoelectric point shift.Over-conjugating modifies Lysines, altering pI. Keep hapten:protein molar ratio < 30:1 during synthesis.

References

  • Wang, Z., et al. (2023). "The influence of hapten spacer arm length on antibody response and immunoassay development." Analytica Chimica Acta.

  • Thermo Fisher Scientific. "Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)." Pierce Protocols.

  • Vector Laboratories. "Glycobiology Analysis Manual: Lectin Applications." Application Notes.

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard Reference for EDC/NHS Chemistry).

Sources

using 9-(B-D-Galactopyranose)-nonanoic acid as a surfactant in research

Author: BenchChem Technical Support Team. Date: February 2026

Functional Surfactant for Hepatocyte-Targeted Nanocarriers & Membrane Mimetics

Executive Summary

9-(β-D-Galactopyranose)-nonanoic acid (C9-Gal-COOH) is a specialized non-ionic/anionic hybrid surfactant belonging to the class of omega-glycosylated fatty acids . Unlike conventional detergents (e.g., SDS, Triton X-100) used primarily for cell lysis or solubilization, C9-Gal-COOH serves a dual purpose in biophysical research:

  • Surface Functionalization: It acts as a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR) , enabling liver-specific targeting of liposomes and nanoparticles.

  • Membrane Mimicry: Its unique amphiphilic structure (hydrophilic sugar head, hydrophobic C9 spacer, and ionizable carboxyl tail) allows it to modulate lipid bilayer curvature and stability, mimicking natural glycolipids.

This guide details the physicochemical characterization of C9-Gal-COOH and provides a validated protocol for engineering hepatocyte-targeted drug delivery systems.

Part 1: Physicochemical Profile & Mechanism
Chemical Architecture

The molecule consists of a galactose moiety ether-linked to the


-position (C9) of a nonanoic acid chain.[1] This structure imparts pH-dependent amphiphilicity :
  • pH < 4.8 (pKa of COOH): The molecule behaves as a non-ionic surfactant with a large polar head (galactose) and a hydrophobic tail ending in a protonated acid.

  • pH > 4.8: The carboxyl group deprotonates, creating a bolamphiphile (two polar heads separated by a hydrophobic chain). This state is critical for stabilizing water-oil interfaces and forming unique vesicular structures.

Mechanism of Action: ASGPR Targeting

In physiological buffers (pH 7.4), C9-Gal-COOH anchored into lipid bilayers exposes the galactose residue to the aqueous phase. This "sugar corona" is recognized by ASGPR on the sinusoidal surface of hepatocytes, triggering receptor-mediated endocytosis. This mechanism is the gold standard for non-viral gene delivery to the liver.

DOT Diagram: Molecular Mechanism & Workflow

The following diagram illustrates the structural orientation of C9-Gal-COOH in a liposomal membrane and its interaction with cellular receptors.

G cluster_0 Liposome Surface Engineering cluster_1 Biological Interaction Lipid Phospholipid (DPPC/Cholesterol) Micelle Mixed Micelle/ Liposome Bilayer Lipid->Micelle Self-Assembly Surfactant C9-Gal-COOH (Functional Surfactant) Surfactant->Micelle Insertion via Hydrophobic C9 Chain ASGPR ASGPR Receptor (Hepatocyte Surface) Micelle->ASGPR Galactose Ligand Binding (Kd ~ nM) Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Signal Transduction

Caption: Schematic of C9-Gal-COOH insertion into lipid bilayers and subsequent recognition by hepatocyte ASGPR receptors.

Part 2: Experimental Protocols
Protocol A: Determination of Critical Micelle Concentration (CMC)

Before using C9-Gal-COOH for formulation, its aggregation behavior must be characterized. Due to the bulky sugar headgroup, the CMC is typically higher than simple fatty acids.

Materials:

  • C9-Gal-COOH (Stock: 100 mM in Methanol)

  • Pyrene (Fluorescent probe)

  • Fluorescence Spectrophotometer

Step-by-Step Methodology:

  • Probe Preparation: Prepare a

    
     M solution of pyrene in acetone. Aliquot into vials and evaporate acetone to leave a thin film.
    
  • Surfactant Dilution: Prepare serial dilutions of C9-Gal-COOH in PBS (pH 7.4) ranging from

    
     mM to 
    
    
    
    mM.
  • Hydration: Add surfactant solutions to the pyrene-coated vials. The final pyrene concentration should be

    
     M.
    
  • Equilibration: Sonicate for 10 minutes and incubate in the dark at 25°C for 24 hours.

  • Measurement: Record emission spectra (excitation: 334 nm). Monitor the ratio of the first (

    
    , 373 nm) and third (
    
    
    
    , 384 nm) vibronic peaks.
  • Analysis: Plot

    
     vs. log[Concentration]. The inflection point represents the CMC.
    

Expected Data:

Parameter Approximate Value Notes
CMC (pH 7.4) 2.5 - 5.0 mM Higher than nonanoic acid due to bulky Gal head
HLB Value ~12-14 Suitable for O/W emulsions and liposome insertion

| Solubility | > 50 mM in Water | May require mild heating (37°C) |

Protocol B: Synthesis of Galactosylated Liposomes (The "Post-Insertion" Method)

This protocol describes how to use C9-Gal-COOH to functionalize pre-formed liposomes. This method preserves the integrity of sensitive encapsulated payloads (e.g., mRNA, Doxorubicin).

Reagents:

  • Pre-formed Liposomes (e.g., HSPC/Cholesterol/PEG-DSPE) containing drug payload.

  • C9-Gal-COOH (dissolved in Ethanol or warm PBS).

  • Dialysis Cassette (10k MWCO).

Workflow:

  • Preparation of Micellar Feed: Dissolve C9-Gal-COOH in PBS at

    
     its CMC (approx. 10 mM) to form micelles.
    
  • Incubation: Mix the pre-formed liposomes with the C9-Gal-COOH micellar solution.

    • Ratio: Maintain a Lipid:Surfactant molar ratio of 20:1 to 10:1 . Excess surfactant can destabilize the liposome.

    • Condition: Incubate at 40°C (or above the transition temperature

      
       of the lipid) for 1 hour  with gentle agitation.
      
    • Mechanism:[1][2] The monomeric C9-Gal-COOH equilibrates between the micelles and the liposomal bilayer, eventually anchoring via its C9 chain.

  • Stabilization: Rapidly cool the mixture to 4°C to "lock" the surfactant into the outer leaflet of the liposome.

  • Purification: Transfer the mixture to a dialysis cassette. Dialyze against 1000 volumes of PBS at 4°C for 24 hours (3 buffer changes) to remove free surfactant monomers and organic solvents.

  • Validation:

    • Zeta Potential: Expect a shift to a more negative value (due to the exposed COOH/Galactose interface).

    • Agglutination Assay: Mix with RCA120 lectin (binds galactose). Turbidity indicates successful surface exposure of galactose.

Part 3: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Liposome Lysis Surfactant concentration > CMC in mixture.Reduce C9-Gal-COOH input. Ensure Lipid:Surfactant ratio is >10:1.
Precipitation pH < 5.0 causes protonation of COOH.Maintain buffer pH at 7.4. Use NaOH to adjust stock solution.
Low Targeting Efficiency "Buried" galactose headgroup.Increase spacer length or use PEG-lipid spacers if steric hindrance is high.
References
  • Synthesis and Application of Galactosylated Lipids

    • Source: Zhang, Y., et al. (2013). "Local Targeted Therapy of Liver Metastasis from Colon Cancer by Galactosylated Liposome Encapsulated with Doxorubicin." PLoS ONE, 8(9), e73860.
    • Relevance: Describes the synthesis of 9-galactopyranosyloxy nonanoic acid derivatives and their conjug
    • URL:[Link]

  • Sugar-Based Surfactants in Drug Delivery

    • Source: Csoka, G., et al. (2007).[3] "Application of sucrose fatty acid esters in transdermal therapeutic systems." European Journal of Pharmaceutics and Biopharmaceutics, 65(2), 233-237.

    • Relevance: Provides foundational data on the HLB and release properties of sugar-fatty acid surfactants.[3]

    • URL:[Link]

  • General Biosurfactant Properties

    • Source: Naughton, P.J., et al. (2019). "Biosurfactants: from application to market." Journal of Microbiology and Biotechnology.
    • Relevance: Discusses the CMC and micellar behavior of glycolipid surfactants.
    • URL:[Link]

Sources

Application Notes and Protocols for the Analytical Detection of 9-(β-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-(β-D-Galactopyranose)-nonanoic acid is a glycosylated fatty acid, a class of molecules gaining interest in pharmaceutical and biotechnological research due to their diverse biological activities and potential as drug delivery agents, surfactants, and signaling molecules. The unique structure, combining a hydrophilic galactose head with a hydrophobic nonanoic acid tail, presents specific analytical challenges. Accurate and robust analytical methods are therefore crucial for its characterization, quantification, and quality control in various matrices.

This comprehensive guide provides detailed protocols and expert insights into the primary analytical techniques for the detection and characterization of 9-(β-D-Galactopyranose)-nonanoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind them to ensure reliable and reproducible results.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone for the analysis of glycosylated fatty acids, offering both high-resolution separation and sensitive, specific detection. The amphiphilic nature of 9-(β-D-Galactopyranose)-nonanoic acid makes it amenable to reversed-phase chromatography.

Principle and Rationale

Reversed-phase HPLC separates molecules based on their hydrophobicity. The nonanoic acid chain of the target analyte will interact with the non-polar stationary phase (typically C18), while the polar galactose moiety will have a higher affinity for the polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted and can be quantified.

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion.[1] Mass spectrometry provides high selectivity and sensitivity, enabling detection in complex matrices.

Experimental Workflow

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., plasma, reaction mixture) SPE Solid Phase Extraction (e.g., C18 cartridge) Sample->SPE Loading Evap Evaporation & Reconstitution SPE->Evap Elution HPLC Reversed-Phase HPLC Evap->HPLC Injection ESI_MS ESI-Mass Spectrometer HPLC->ESI_MS Elution & Ionization Chromatogram Chromatogram Generation ESI_MS->Chromatogram Quantification Quantification (Peak Area Integration) Chromatogram->Quantification

Caption: Workflow for the analysis of 9-(β-D-Galactopyranose)-nonanoic acid by HPLC-MS.

Detailed Protocol: HPLC-MS

1.3.1. Sample Preparation (Solid Phase Extraction)

  • Rationale: To remove interfering substances and concentrate the analyte.

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample (e.g., 1 mL of plasma or a diluted reaction mixture).

    • Wash the cartridge with 5 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

1.3.2. HPLC Conditions

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

1.3.3. Mass Spectrometry Conditions (ESI-QTOF)

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Range m/z 100-1000
Expected Ion [M-H]⁻ at m/z 319.18

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of 9-(β-D-Galactopyranose)-nonanoic acid.[2][3][4] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.

Principle and Rationale

¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR distinguishes the different carbon environments. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning the complex proton and carbon signals of the galactose moiety and confirming the linkage to the nonanoic acid chain.

Expected Spectral Features
  • ¹H NMR:

    • Anomeric proton of β-galactose: ~4.4-4.6 ppm (doublet).

    • Other sugar protons: ~3.2-4.2 ppm.

    • Methylene protons of the nonanoic acid chain: ~1.2-2.3 ppm.

    • Methyl protons are absent.

  • ¹³C NMR:

    • Anomeric carbon of β-galactose: ~103-105 ppm.

    • Other sugar carbons: ~60-80 ppm.

    • Carboxyl carbon of nonanoic acid: ~175-180 ppm.

    • Alkyl carbons of the nonanoic acid chain: ~20-40 ppm.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum to establish proton-proton correlations within the sugar and alkyl chain.

    • Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling constants of the anomeric proton to confirm the β-configuration.

    • Use the 2D spectra to walk through the spin systems of the galactose and nonanoic acid moieties to assign all signals and confirm the structure.

Enzymatic Assay

An enzymatic assay using β-galactosidase offers a highly specific and sensitive method for the detection of 9-(β-D-Galactopyranose)-nonanoic acid, particularly in biological samples.[5][6][7][8][9]

Principle and Rationale

β-galactosidase specifically hydrolyzes the β-glycosidic bond, releasing galactose and 9-hydroxynonanoic acid. The detection can be based on the consumption of the substrate or the formation of one of the products. A coupled enzyme assay can be designed to detect the released galactose.

Experimental Workflow

Enzymatic Assay Workflow cluster_reaction Enzymatic Reaction cluster_detection Coupled Detection Analyte 9-(β-D-Galactopyranose)- nonanoic acid BetaGal β-Galactosidase Analyte->BetaGal Products Galactose + 9-Hydroxynonanoic acid BetaGal->Products Hydrolysis Galactose Galactose GalOx Galactose Oxidase Galactose->GalOx H2O2 H₂O₂ GalOx->H2O2 HRP Horseradish Peroxidase H2O2->HRP Signal Colorimetric/ Fluorescent Signal HRP->Signal Substrate Chromogenic/ Fluorogenic Substrate Substrate->HRP

Caption: Workflow for the enzymatic detection of 9-(β-D-Galactopyranose)-nonanoic acid.

Detailed Protocol: Enzymatic Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM phosphate buffer, pH 7.4.

    • β-Galactosidase solution: 1 U/mL in assay buffer.

    • Detection Reagent: Commercially available galactose assay kit (containing galactose oxidase, HRP, and a chromogenic or fluorogenic substrate).

  • Assay Procedure:

    • Pipette 50 µL of the sample into a 96-well plate.

    • Add 50 µL of the β-galactosidase solution to each well.

    • Incubate at 37 °C for 30 minutes.

    • Add 100 µL of the galactose detection reagent.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantification: Generate a standard curve using known concentrations of galactose to quantify the amount of galactose released, which is stoichiometric to the initial amount of the analyte.

Gas Chromatography (GC) after Derivatization

For the analysis of the fatty acid portion of the molecule, GC can be employed after hydrolysis and derivatization.

Principle and Rationale

The glycosidic bond is first hydrolyzed to release the nonanoic acid. The carboxylic acid group is then derivatized to a more volatile ester (e.g., a methyl ester) to make it suitable for GC analysis.

Protocol: GC-FID/MS
  • Hydrolysis:

    • Treat the sample with 1 M HCl in methanol at 80 °C for 2 hours. This will both hydrolyze the glycosidic bond and methylate the carboxylic acid.

  • Extraction:

    • After cooling, add an equal volume of hexane and vortex.

    • Collect the upper hexane layer containing the nonanoic acid methyl ester.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Summary of Techniques

TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-MS Quantification and confirmationHigh sensitivity, high selectivity, structural infoHigher cost, requires specialized expertise
NMR Structural ElucidationDefinitive structural information, non-destructiveLow sensitivity, requires pure sample
Enzymatic Assay Specific DetectionHigh specificity, high sensitivity, high-throughputIndirect detection, potential for interference
GC-FID/MS Fatty Acid AnalysisHigh resolution, robust quantificationDestructive, requires derivatization

Conclusion

The selection of an analytical technique for 9-(β-D-Galactopyranose)-nonanoic acid depends on the specific research question. For quantification in complex matrices, HPLC-MS is the method of choice. For unambiguous structural confirmation, NMR is indispensable. Enzymatic assays provide a rapid and specific detection method suitable for high-throughput screening. By understanding the principles and applying the detailed protocols provided in these application notes, researchers can confidently and accurately analyze this important class of molecules.

References

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.
  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7998.
  • CSDB. (n.d.). Carbohydrate Structure Database. Retrieved from [Link]

  • Doo, H. S., & Lee, J. H. (2021). β-Galactosidase Assay: Scientific Insights and Industrial Applications. Molecules and Cells, 44(4), 216-225.
  • RayBiotech. (n.d.). Beta-Galactosidase Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • G-Biosciences. (n.d.). Beta Galactosidase Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Beta Galactosidase Assay Kits. Retrieved from [Link]

  • Kamerling, J. P. (2007). Comprehensive Glycoscience. Elsevier.
  • Waters Corporation. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Kovač, P., & Glaudemans, C. P. J. (1985). Characterization of mixtures of alkyl polyglycosides by liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 9-(β-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4][5]

9-(β-D-Galactopyranose)-nonanoic acid is a specialized amphiphilic glycolipid.[1] Its structure consists of a polar galactose head group linked to a hydrophobic C9 (nonanoic) alkyl chain, terminating in a carboxylic acid.[1]

This dual nature (amphiphilicity) creates specific solubility challenges.[1] It is not simply "soluble" or "insoluble"; it exhibits complex phase behaviors including micellization, gelation, and pH-dependent aggregation.[1] This guide provides protocols to overcome these thermodynamic barriers for biological and chemical assays.

Property Characteristic Implication for Solubility
Hydrophilic Head β-D-GalactopyranoseHigh water affinity; capable of extensive H-bonding.[1]
Hydrophobic Tail Nonyl chain (C9)Promotes aggregation/crystallization in water.[1]
Ionizable Group Carboxylic Acid (COOH)The Critical Switch.

. Solubility is pH-dependent.[1]
Classification Anionic Glycolipid / SurfactantForms micelles above Critical Micelle Concentration (CMC).[1]

Decision Tree: The Solubility Workflow

Before starting, determine your experimental constraints using the logic flow below.

SolubilityWorkflow Start Start: Define Assay Constraints IsBio Is this a Biological Assay? (Cells/Enzymes) Start->IsBio CanUseDMSO Is DMSO tolerated? IsBio->CanUseDMSO Yes OrganicSolvent Use MeOH, EtOH, or IPA (Heat to 40°C if needed) IsBio->OrganicSolvent No (Synthesis/Analysis) DMSOStock Protocol B: Organic Stock (Dissolve in 100% DMSO, dilute into buffer) CanUseDMSO->DMSOStock Yes (<1% final) pHMethod Protocol A: pH Switching (Use NaOH to form salt, then buffer) CanUseDMSO->pHMethod No

Figure 1: Strategic decision tree for selecting the correct solubilization method based on assay tolerance.

Detailed Protocols

Protocol A: The "pH Switch" Method (Aqueous Only)

Best for: Cell culture, sensitive enzymatic assays where organic solvents are toxic.[1] Mechanism: The terminal carboxylic acid has a


 of approximately 4.[2]8. At neutral pH (water), a significant fraction remains protonated (uncharged) and insoluble.[1] Raising the pH deprotonates the acid (

), creating a highly soluble anionic surfactant.
  • Weighing: Weigh the target amount of 9-(β-D-Galactopyranose)-nonanoic acid.

  • Suspension: Add ultrapure water (Milli-Q) to 80% of the final target volume. Note: The solution will likely appear cloudy or contain floating particulates.

  • Titration (The Switch):

    • While stirring, add 0.1 M NaOH dropwise.[1]

    • Monitor clarity. As pH rises above 6.0, the solution should clarify rapidly as the salt form is generated.[1]

    • Stop once the solution is clear.

  • Buffering: Add concentrated buffer stock (e.g., 10x PBS) to stabilize the pH.[1]

    • Critical: Ensure the final pH remains > 6.5. If the buffer pulls the pH down to 5.0, the compound may precipitate.[1]

  • Volume Adjustment: Top up to final volume with water.

Protocol B: The Cosolvent "Spike" Method

Best for: High-throughput screening, kinetics, small-volume assays.[1] Mechanism: DMSO disrupts the strong intermolecular hydrogen bonding of the galactose head group and solvates the hydrophobic tail.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO.

    • Tip: If dissolution is slow, sonicate in a water bath at 40°C for 5 minutes.[1]

  • Storage: Aliquot this stock and store at -20°C. (Avoid repeated freeze-thaw cycles which promote crystal growth).

  • Assay Dilution:

    • Prepare your assay buffer (warm to 25-37°C).

    • Spike the DMSO stock into the buffer under rapid vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity or enzyme inhibition.[1]

Troubleshooting & FAQs

Q1: The solution was clear, but turned cloudy after sitting on the bench for 2 hours. Why?

Diagnosis: This is likely Ostwald Ripening or pH Drift .[1]

  • Cause 1 (pH): If you used unbuffered water, absorption of atmospheric

    
     can lower the pH, re-protonating the carboxylic acid and causing precipitation.[1]
    
  • Cause 2 (Temperature): If you dissolved it at 40°C and it cooled to 20°C, you may have crossed the solubility limit (Krafft point).[1]

  • Fix: Check pH and adjust to 7.4. If pH is correct, mild sonication (30s) usually redissolves the aggregates.[1]

Q2: I need to use this in a cell assay. What is the toxicity limit?

Analysis: As a surfactant-like molecule, high concentrations will disrupt cell membranes (lysis).[1]

  • Guideline: The Critical Micelle Concentration (CMC) for C9-sugar derivatives is typically in the millimolar range (approx. 2-10 mM).

  • Recommendation: Stay below the CMC (e.g., < 1 mM) for functional assays unless membrane disruption is the goal.[1] Always run a vehicle control.[1]

Q3: Can I autoclave solutions of this compound?

Answer: NO.

  • Reason: The glycosidic bond (connecting the sugar to the chain) is susceptible to hydrolysis at high temperatures, especially if the pH is slightly acidic.

  • Alternative: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.[1]

Q4: My compound is sticking to the plastic tips.

Diagnosis: Adsorption of the hydrophobic tail to polypropylene.

  • Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Pre-wet pipette tips with the buffer before transferring the compound.

Solubility Data Reference Table

Estimated solubility profiles based on C8-C10 sugar-fatty acid ester class behaviors.

SolventSolubility RatingNotes
Water (pH < 5) Poor (< 0.1 mg/mL)Forms turbid suspension.
Water (pH > 7) Excellent (> 10 mg/mL)Forms clear micellar solution (salt form).
DMSO Very High (> 50 mg/mL)Recommended for stock solutions.
Ethanol High (> 20 mg/mL)Good for evaporation/coating applications.[1]
PBS (pH 7.4) Good (> 5 mg/mL)Ideal for biological assays.

Mechanistic Visualization: pH-Dependent Solubility[1]

This diagram illustrates the molecular transition that occurs during Protocol A.

MolecularSwitch Insoluble Insoluble Transition {Add Base (NaOH)} Insoluble->Transition Deprotonation Soluble Soluble Transition->Soluble Electrostatic Repulsion Soluble->Insoluble Acidification (Reversible)

Figure 2: The reversible protonation state of the carboxylic acid tail determines solubility.

References

  • Food and Agriculture Organization (FAO). Sucrose Esters of Fatty Acids - Monograph.[1][3] JECFA Monographs 20.[1][3] Available at: [Link] (Accessed Feb 19, 2026).[1]

  • Voutsas, E. C., et al. "Solubility Measurements of Fatty Acid Glucose and Sucrose Esters."[1][4] Journal of Chemical & Engineering Data, vol. 47, no. 6, 2002, pp. 1517–1520.[1][4] Available at: [Link].[1]

  • Gumel, A. M., et al. "Lipase-mediated synthesis of sugar fatty acid esters."[1] Process Biochemistry, vol. 46, no.[1] 11, 2011. (Provides mechanistic insight into solvent interactions with sugar-lipids).

  • FDA Access Data. "Omega-3 Carboxylic Acids: In Vitro Dissolution and Solubility."[1] FDA Bioequivalence Recommendations. Available at: [Link].[1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: 9-(β-D-Galactopyranosyloxy)nonanoic Acid Stability Guide

[1][2]

Executive Summary & Chemical Profile[1][2]

Molecule: 9-(β-D-Galactopyranosyloxy)nonanoic acid Function: A bifunctional amphiphile containing a terminal carboxylic acid and a galactose moiety linked via an O-glycosidic bond.[1][2][3] It is frequently used as a synthetic intermediate for surface functionalization (SAMs), a ligand for lectin binding studies (e.g., Galectin-3), or a non-ionic/anionic surfactant analog.[1][2]

Critical Stability Factors:

  • Glycosidic Linkage (Acetal): Susceptible to acid-catalyzed hydrolysis.[1][2] Stable in neutral to basic pH.[2]

  • Carboxylic Acid (pKa ~4.8): Dictates solubility.[2] Protonation at low pH leads to aggregation or precipitation.[2]

  • Alkyl Chain (C9): Drives hydrophobic association and micelle formation (Critical Micelle Concentration effects).[2]

Quick Reference: Buffer Compatibility Matrix
Buffer SystempH RangeStability RatingSolubility RatingTechnical Notes
PBS (Phosphate) 7.2 – 7.4Excellent High Recommended storage buffer.[1][2] The carboxylate anion (COO⁻) ensures solubility.[2]
Tris-HCl 7.5 – 8.5Excellent High Ideal for enzymatic assays excluding β-galactosidases.[1][2]
HEPES 7.0 – 8.0Excellent High Good for cell culture applications; minimal metal chelation.[2]
Acetate / Citrate 4.0 – 5.5Poor Low Risk: Protonation of COOH causes precipitation.[2] Acid promotes glycosidic bond cleavage.[2]
Carbonate 9.0 – 10.0Good High Stable, but avoid extreme temperatures to prevent base-catalyzed peeling (rare but possible).[1][2]

Troubleshooting & FAQs

Issue 1: "My solution turned cloudy upon storage at 4°C."

Diagnosis: Protonation-induced aggregation or "Krafft Point" precipitation.[1][2] Mechanism: 9-(β-D-Galactopyranosyloxy)nonanoic acid is an amphiphile.[1][2] At pH values near or below its pKa (~4.8), the terminal carboxylic acid protonates to its neutral form (COOH).[2] This removes the electrostatic repulsion between molecules, allowing the hydrophobic C9 chains to drive aggregation and precipitation.[2] Additionally, like many fatty acid derivatives, solubility decreases significantly at lower temperatures (Krafft point effect).[2] Corrective Action:

  • Check pH: Ensure the buffer pH is > 6.0.

  • Warm Up: Gently warm the solution to 25–30°C. If it clarifies, it was a temperature-dependent solubility issue.

  • Add Co-solvent: For high concentrations (>10 mM), add 5-10% DMSO or Ethanol to disrupt hydrophobic stacking.[1][2]

Issue 2: "I detect free galactose in my sample after 24 hours."

Diagnosis: Acid-catalyzed hydrolysis or Enzymatic contamination.[1][2] Mechanism: The acetal oxygen connecting the galactose to the nonanoic chain is acid-labile.[2] In buffers like Acetate (pH 4.0), the protonation of the exocyclic oxygen facilitates the cleavage of the bond, releasing free galactose and 9-hydroxynonanoic acid. Alternatively, contamination with bacterial β-galactosidase (e.g., from non-sterile water or E. coli carryover) will rapidly digest the compound.[1][2] Corrective Action:

  • pH Adjustment: Switch to a buffer with pH > 7.0 immediately.

  • Sterilization: Filter-sterilize (0.22 µm) all buffers. Add 0.02% Sodium Azide if compatible with downstream applications to prevent bacterial growth.[2]

  • Inhibitors: If working with crude lysates, add a β-galactosidase inhibitor (though this may interfere if the molecule is being used as a ligand).[1][2]

Issue 3: "The compound is not binding to my target lectin."

Diagnosis: Micellar masking or steric occlusion.[2] Mechanism: If the concentration is above the Critical Micelle Concentration (CMC), the molecule forms micelles.[2] Depending on the geometry, the galactose head groups might be sterically crowded or the carboxylic acid tails might interfere with the binding pocket of the lectin.[2] Corrective Action:

  • Dilution: Ensure the working concentration is below the CMC (typically estimated around 1–5 mM for glycosylated C9 fatty acids, though buffer dependent).[2]

  • Linker Length: Verify if the C9 spacer provides sufficient flexibility for your specific lectin.[2]

Visualizing Stability Pathways

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

This diagram illustrates the degradation pathway occurring in acidic buffers (pH < 5).[1][2]

HydrolysisPathwaySubstrate9-(β-D-Gal)-nonanoic acid(Intact O-Glycoside)ProtonationProtonation ofGlycosidic OxygenSubstrate->ProtonationAcidic Buffer(pH < 5.0)TransitionOxocarbenium IonIntermediateProtonation->TransitionRate LimitingStepProductsFree Galactose +9-Hydroxynonanoic AcidTransition->Products+ H2O

Caption: Kinetic pathway of acid-catalyzed hydrolysis. The reaction is driven by hydronium ion concentration, making low pH buffers unsuitable for long-term storage.[1][2]

Diagram 2: Solubility & Aggregation Equilibrium

This diagram shows how pH dictates the physical state of the molecule.[2]

SolubilityEqAcidFormProtonated Form (COOH)Hydrophobic Tail DominatesSaltFormDeprotonated Form (COO-)Amphiphilic / SolubleAcidForm->SaltFormpH > 5.0 (NaOH)PrecipitateInsoluble PrecipitateAcidForm->PrecipitateLow Temp orHigh ConcMicelleMicelle Formation(Aggregates)SaltForm->MicelleConc > CMC

Caption: The pH-dependent solubility equilibrium. Maintaining pH > 5.0 keeps the carboxylic acid deprotonated, preventing precipitation.

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a long-term stable stock solution free from aggregates.

  • Weighing: Weigh the appropriate amount of 9-(β-D-Galactopyranosyloxy)nonanoic acid.

  • Solvent Choice:

    • Option A (Aqueous): Use 100 mM PBS (pH 7.4) .[2]

    • Option B (Organic/Aqueous Hybrid - Recommended): Dissolve initially in a minimal volume of DMSO (approx. 10% of final volume), then dilute with PBS.[2] This prevents kinetic trapping of aggregates.[2]

  • Solubilization: Vortex vigorously. If the solution is cloudy, add 1M NaOH dropwise (very slowly) to ensure the pH is above 6.0. The solution should clarify as the carboxylic acid deprotonates.[2]

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[2] Do not use Nylon filters as they may bind the amphiphile.[2]

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for >12 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Rapid Stability Check (Thin Layer Chromatography)

Objective: Verify integrity of the glycosidic bond after storage.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Methanol : Water : Acetic Acid (65 : 25 : 10 : 0.5).[2]

  • Sample Prep: Spot 5 µL of the buffer solution (approx 1 mg/mL). Spot pure Galactose and pure 9-hydroxynonanoic acid (or Nonanoic acid) as controls.[1][2]

  • Visualization:

    • Develop the plate.[2]

    • Dip in 5% Sulfuric Acid in Ethanol and heat at 120°C (charring).

  • Interpretation:

    • Single Spot (Rf ~0.4 - 0.5): Intact Glycoside.[1][2]

    • Lower Spot (Rf < 0.2): Free Galactose (Hydrolysis occurred).[1][2]

    • Higher Spot (Rf > 0.7): Fatty acid/alcohol (Hydrolysis occurred).[2]

References

  • Wolfenden, R., & Yuan, Y. (2008).[2] Rates of spontaneous cleavage of glucose, fructose, sucrose, and trehalose in water, and the catalytic proficiencies of invertase and glucoamylase. Journal of the American Chemical Society, 130(23), 7242–7243.[2] Link (Establishes baseline kinetics for glycosidic bond hydrolysis).[1][2]

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (Reference for carboxylic acid pKa principles).

  • Holmberg, K. (2001).[2] Natural surfactants.[2] Current Opinion in Colloid & Interface Science, 6(2), 148-159.[1][2] (Discusses solubility and CMC of sugar-based surfactants).

  • Cayman Chemical. (2024).[2][4] Nonanoic Acid Methyl Ester Product Information. Link (Data on nonanoic acid solubility and solvent compatibility).[2]

  • PubChem. (2025).[2] beta-D-Galactopyranose Compound Summary. Link (Physical properties of the galactose head group).[2]

Technical Support Center: Purification of 9-(β-D-Galactopyranose)-nonanoic acid

[1]

Ticket ID: #GLYCO-C9-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting isolation, emulsion breaking, and anomeric resolution of ω-glycosylated fatty acids.

Executive Summary: The "Double-Polarity" Trap

You are encountering difficulties because 9-(β-D-Galactopyranose)-nonanoic acid is not a standard lipid nor a standard sugar. It is an acidic glycolipid with a unique "dumbbell" polarity: a hydrophilic sugar head group and a polar carboxylic acid tail separated by a hydrophobic C9 spacer.

Most purification failures for this molecule stem from treating it like a neutral alkyl polyglycoside (APG). Because it possesses a free carboxylic acid, its solubility and partitioning behavior are pH-dependent .

This guide addresses the three most reported failure modes:

  • The Emulsion Trap: Product loss during liquid-liquid extraction.

  • The Silica Glue: Irreversible adsorption or streaking on normal phase silica.

  • The Anomer Blur: Inability to resolve

    
     and 
    
    
    isomers.
Module 1: Extraction & Workup (The Emulsion Trap)

User Issue: "My workup turned into a milky emulsion. I can't separate the layers, and I think my product is in the water."

Root Cause: The C9 chain provides just enough hydrophobicity to act as a surfactant when the sugar and carboxylate groups are hydrated. At neutral or high pH, the carboxylate (

The Solution: The "pH-Switch" Protocol Do not use standard neutral extraction. You must exploit the carboxylic acid (

Step-by-Step Protocol:
  • Alkaline Wash (Remove Non-Polar Impurities):

    • Adjust the crude aqueous reaction mixture to pH 8.0–9.0 using saturated

      
      .
      
    • Why: This ensures the product is in the salt form (highly water-soluble).

    • Extract with Diethyl Ether or Hexane (

      
       vol).
      
    • Result: Unreacted hydrophobic reagents (aglycones, protected spacers) move to the organic layer. Keep the Aqueous Layer.

  • Acidification (The Switch):

    • Cool the aqueous layer to

      
      .[1]
      
    • Slowly acidify to pH 3.0 using 1M

      
      .
      
    • Why: This protonates the carboxylate (

      
      ), breaking the "soap" behavior and pushing the molecule toward organic solubility.
      
  • Polar Extraction:

    • Extract the acidic aqueous layer with n-Butanol or Ethyl Acetate .

    • Note: n-Butanol is superior for glycosides but requires higher evaporation temperatures. Ethyl Acetate is easier to dry but may leave some product in the water.

    • Pro-Tip: If an emulsion forms here, add solid NaCl to saturation (Salting Out). The ionic strength forces the organic product out of the aqueous phase.

Visual Workflow:

ExtractionLogicStartCrude Reaction Mixture(Aqueous/Polar)CheckPHAdjust to pH 8-9(NaHCO3)Start->CheckPHWashWash with Hexane/EtherCheckPH->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer:Discard (Non-polar impurities)Sep1->OrgWasteTop LayerAqSaveAqueous Layer:Contains Product (Salt form)Sep1->AqSaveBottom LayerAcidifyAcidify to pH 3.0(1M HCl)AqSave->AcidifyExtractExtract with n-Butanol(+ Brine if emulsion forms)Acidify->ExtractFinalOrgOrganic Layer:Contains Product (Acid form)Extract->FinalOrgFinalAqAqueous Layer:Discard (Salts/Sugar excess)Extract->FinalAq

Figure 1: The pH-Switch Extraction Logic allows selective isolation of acidic glycolipids while removing neutral impurities.

Module 2: Purification (Chromatography)

User Issue: "The compound streaks on the TLC plate and never elutes from the column, or it co-elutes with impurities."

Root Cause:

  • Ionization: On standard silica, the free carboxylic acid interacts with silanol groups, causing severe tailing (streaking).

  • Polarity: The galactose moiety binds tightly to silica.

Option A: Flash Chromatography (Normal Phase)

Best for: Gram-scale purification.

  • Stationary Phase: Acid-washed Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Chloroform / Methanol / Acetic Acid .[2]

    • Starting Ratio: 90:10:0.1 (v/v/v).

    • Gradient: Ramp to 65:35:0.5.

  • Critical Modification: You MUST add 0.1% to 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the peak shape.

  • Loading: Do not wet-load in DCM. Use Dry Loading (adsorb crude onto Celite or Silica) to prevent band broadening at the top of the column.

Option B: Reverse Phase (C18) – Highly Recommended

Best for: High purity (>95%) and anomer separation.

  • Stationary Phase: C18 (Octadecyl).

  • Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% Formic Acid .

    • Why Formic Acid? Like acetic acid, it keeps the carboxylate protonated, ensuring the hydrophobic chain interacts with the C18 resin.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: ELSD (Evaporative Light Scattering Detector) is preferred as the sugar/fatty acid backbone has weak UV absorbance (only the carboxyl carbonyl absorbs weakly at 210 nm).

Data Comparison: Silica vs. C18

ParameterNormal Phase (Silica)Reverse Phase (C18)
Mobile Phase


Tailing Risk High (requires acid modifier)Low
Loading Capacity High (10-15% w/w)Moderate (1-5% w/w)
Anomer Resolution PoorExcellent
Solvent Removal Easy (Rotovap)Moderate (Lyophilization required for water)
Module 3: Anomer Separation ( vs )

User Issue: "I see two spots very close together on TLC. How do I isolate the pure Beta-anomer?"

Technical Insight: The


Protocol for Resolution:

  • TLC Optimization:

    • Solvent:

      
       (70:20:2).
      
    • Stain: Anisaldehyde-Sulfuric Acid (Sugar specific). Heat to

      
      .
      
    • Observation: The

      
      -anomer usually runs slightly lower (more polar) than the 
      
      
      -anomer on Silica, but faster on C18.
  • Isocratic Hold Strategy (Flash/HPLC):

    • Run a gradient to find where the product elutes (e.g., 40% B).

    • For the actual run, ramp quickly to 5% below that elution point (e.g., 35% B) and hold isocratically for 10 column volumes.

    • This "stalls" the movement, maximizing the interaction time and allowing the slight difference in adsorption energy to separate the peaks.

Module 4: Final Polishing & Storage

User Issue: "My product is a sticky oil that won't crystallize."

Solution: Glycolipids with medium chains (C8-C10) are notorious for being "hygroscopic syrups" rather than crystals.

  • Lyophilization (Freeze Drying):

    • Dissolve the purified fraction in t-Butanol / Water (1:1) .

    • Freeze and lyophilize.

    • Result: A fluffy white powder. The t-Butanol helps maintain the crystal lattice during sublimation, preventing collapse into an oil.

  • Storage:

    • Store at

      
       under Argon.[3]
      
    • Warning: Avoid protic solvents (Methanol/Water) for long-term storage, as the ester bond (if present) or the glycosidic bond can hydrolyze over months if traces of acid remain.

References & Validated Sources
  • Acidic Glycolipid Chromatography:

    • Source: Christie, W. W. (1982). "Lipid Analysis." Pergamon Press.

    • Context: Establishes the requirement for acidic modifiers (acetic/formic acid) when chromatographing lipids with free carboxyl groups to prevent silanol interaction.

    • Link:

  • Flash Purification of Amphiphilic Lipids:

    • Source: Biotage Application Note AN977.[4] "Towards large scale flash purification of lipids."

    • Context: Validates the use of C18 and specific gradient slopes for separating lipids with polar head groups.

    • Link:

  • Anomer Separation Logic:

    • Source: Stick, R. V., & Williams, S. J. (2009). "Carbohydrates: The Essential Molecules of Life." Elsevier.

    • Context: detailed mechanisms of anomeric separation and the thermodynamic preference of beta-galactosides.

    • Link:

  • Extraction of Medium Chain Fatty Acids:

    • Source: "Nonanoic acid - NIST Chemistry WebBook."

    • Context: Physical properties (pKa, solubility) of the nonanoic acid tail, justifying the pH-switch extraction method.

    • Link:

Technical Support Center: 9-(β-D-Galactopyranose)-nonanoic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Challenge

9-(β-D-Galactopyranose)-nonanoic acid is a synthetic conjugate combining a hydrophilic sugar moiety (galactose) and a hydrophobic lipid tail (nonanoic acid). This "dual nature" creates specific stability challenges that differ from standard small molecules.

Core Stability Vectors:

  • Chemical Hydrolysis: The glycosidic bond is acid-labile.[1]

  • Physical Adsorption: The nonanoic acid tail drives rapid adsorption to polypropylene (plastic) surfaces.

  • Micellar Aggregation: As a surfactant, it forms micelles above its Critical Micelle Concentration (CMC), altering assay kinetics.

Mechanistic Insights (The "Why")

The pH-Solubility Paradox

The carboxylic acid tail has a pKa of approximately 4.96 [1].

  • pH < 5.0: The molecule is protonated (neutral charge), making it insoluble in aqueous media. It will precipitate or form an oily film.

  • pH > 6.0: The molecule is deprotonated (anionic), significantly increasing solubility.

  • Risk: While acidic pH aids protonation (insolubility), it simultaneously catalyzes the hydrolysis of the glycosidic bond [2].[2]

Surface Adsorption (The "Vanishing" Compound)

Fatty acids with chain lengths >C8 exhibit high affinity for hydrophobic plastics. In low-concentration assays (<10 µM), up to 90% of the compound can be lost to standard polypropylene microfuge tubes or pipette tips within minutes [3].

Biological Degradation

Even in sterile conditions, contamination with E. coli or other common lab bacteria introduces


-galactosidases, which specifically cleave the galactose headgroup.

Visualizing Stability & Degradation

Diagram 1: Degradation Pathways & Chemical Fate

This diagram illustrates the two primary failure modes: Acid Hydrolysis and Esterification.

DegradationPathways Compound 9-(B-D-Galactopyranose) -nonanoic acid Hydrolysis Hydrolysis (Glycosidic Bond Cleavage) Compound->Hydrolysis + H+ / H2O Esterification Esterification (Carboxyl Group) Compound->Esterification + ROH (Acid Cat.) Acid Acidic Conditions (pH < 4.0) Acid->Hydrolysis Alcohol Primary Alcohols (Methanol/Ethanol) Alcohol->Esterification Galactose Free Galactose (Soluble) Hydrolysis->Galactose Nonanoic Nonanoic Acid (Insoluble ppt) Hydrolysis->Nonanoic EthylEster Ethyl-Nonanoate Conjugate Esterification->EthylEster

Caption: Chemical degradation pathways showing hydrolysis of the glycosidic linkage (yielding free sugar and fatty acid) and potential esterification in alcoholic solvents.[1][3][4]

Troubleshooting Guide (Q&A)

Scenario A: "My solution turned cloudy immediately after dilution."

Diagnosis: Protonation-Induced Precipitation. You likely diluted a stock solution (DMSO) into an aqueous buffer with a pH below the pKa (4.96) or into unbuffered water which is naturally slightly acidic (~pH 5.5).

Corrective Action:

  • Check pH: Ensure your final buffer pH is 7.2 – 7.6 .

  • Buffer Choice: Use HEPES or PBS (50 mM). Avoid water-only dilutions.

  • Rescue: Add small aliquots of 0.1 M NaOH or high-pH buffer. If the precipitate redissolves, the compound is likely intact.

Scenario B: "Mass Spec shows a peak at [M-162]."

Diagnosis: Glycosidic Bond Hydrolysis. The loss of 162 Daltons corresponds exactly to a hexose (galactose) unit (180 Da - 18 Da water).

Root Cause Analysis:

  • Acid Exposure: Was the sample stored in 0.1% Formic Acid or TFA? (Common in LC-MS mobile phases).

  • Enzymatic Contamination: Did you use non-sterile water? Bacterial

    
    -galactosidases are ubiquitous.
    

Corrective Action:

  • LC-MS Prep: Do not store samples in acidic mobile phase. Inject immediately after acidification.

  • Sterility: Filter-sterilize all buffers (0.22 µm). Add 0.02% Sodium Azide for long-term storage (if compatible with downstream assay).

Scenario C: "I lost 80% of my signal in the control well."

Diagnosis: Plastic Adsorption. The nonanoic acid tail is sticking to the polypropylene tube or well plate.

Corrective Action:

  • Material Switch: Use Glass vials or Low-Bind Polypropylene tubes.

  • Blocking: Include 0.01% Tween-20 or BSA in the buffer before adding the compound. This "blocks" the plastic sites.

  • Validation: Compare signal between a glass vial and your plastic vessel.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >6 months.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; solubilizes both head and tail.
Concentration 10 mM - 50 mM High concentration minimizes % loss to adsorption.
Container Amber Glass Vial Prevents UV damage; prevents adsorption to plastic.
Storage Temp -20°C Arrhenius kinetics: lower temp = slower degradation.
Headspace Argon/Nitrogen Prevents oxidation of the alkyl chain (though low risk for C9).

Protocol:

  • Weigh powder into a glass vial.

  • Add anhydrous DMSO to reach 50 mM.

  • Vortex until clear.

  • Aliquot into small glass inserts or low-bind tubes (single-use aliquots to avoid freeze-thaw).

  • Store at -20°C.

SOP 2: QC Validation (Self-Validating System)

Before running a critical assay, perform this 3-step check:

  • Visual: Is the DMSO stock clear? (Cloudiness = moisture ingress).

  • pH Check: Dilute 1 µL into 100 µL buffer. Spot on pH paper. Must be > pH 6.0.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Ethyl Acetate:Methanol:Water (7:2:1).

    • Visualization: Sulfuric acid charring.

    • Pass Criteria: Single spot. (Free galactose will run much lower; Nonanoic acid will run near the front).

Decision Tree: Handling & Storage

DecisionTree Start Start: Dissolving Solid SolventCheck Select Solvent Start->SolventCheck DMSO DMSO / Ethanol SolventCheck->DMSO Stock Solution Water Aqueous Buffer SolventCheck->Water Working Solution Storage Store -20°C Glass Vials DMSO->Storage CheckPH Check pH Water->CheckPH AdjustPH Adjust to pH 7.2 - 8.0 (Use NaOH/HEPES) CheckPH->AdjustPH pH < 6.0 AddSurfactant Add 0.01% Tween-20 (Prevent Adsorption) CheckPH->AddSurfactant pH > 7.0 AdjustPH->AddSurfactant Immediate Use Immediate Use AddSurfactant->Immediate Use

Caption: Decision logic for solvent selection and buffer adjustment to ensure solubility and prevent adsorption.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8158, Nonanoic acid. Retrieved from [Link]

  • Wolfenden, R., et al. (1998). Spontaneous Hydrolysis of Glycosides. Journal of the American Chemical Society. (Establishes the acid-lability of glycosidic bonds). Retrieved from [Link]

  • Christie, W.W. (1993). Preparation of lipid extracts from tissues. The Oily Press. (Details fatty acid adsorption to plastics). Retrieved from [Link]

  • Holmberg, K. (2001). Natural Surfactants. Current Opinion in Colloid & Interface Science. (Discusses CMC and aggregation of sugar-fatty acid esters). Retrieved from [Link]

Sources

enhancing the cellular uptake of 9-(B-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-(β-D-Galactopyranose)-nonanoic acid Subject: Optimization of Cellular Uptake & Bioavailability Ticket ID: #GAL-C9-UPTAKE-001[1]

Executive Summary: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely experiencing low intracellular accumulation of 9-(β-D-Galactopyranose)-nonanoic acid (9-Gal-NA) .[1]

This molecule presents a unique "Janus" challenge:

  • The Head (Galactose): Highly polar and hydrophilic.[1] It resists passive diffusion through the lipid bilayer.[1]

  • The Tail (Nonanoic Acid): A C9 fatty acid chain.[1][2] While lipophilic, it is often too short to anchor stably in the membrane on its own and prone to micelle formation at high concentrations.[1]

The Core Issue: The molecule is too polar for simple diffusion but structurally distinct enough to be a poor substrate for standard transporters (GLUTs) without specific conditions.

This guide provides three tiers of troubleshooting: Solubilization (The Vehicle) , Biological Hijacking (The Pathway) , and Chemical Modification (The Prodrug) .

Tier 1: Solubility & Formulation (The Vehicle)

Symptom: “The compound precipitates in the media” or “I see crystals under the microscope.”

Root Cause: Free fatty acids (even glycosylated ones) have poor solubility in aqueous buffers (PBS/Media) once the organic solvent (DMSO/Ethanol) is diluted.[1] They require a carrier protein.[1]

The Fix: BSA Conjugation You must complex 9-Gal-NA with Bovine Serum Albumin (BSA).[1] BSA has high-affinity binding sites for fatty acids and acts as a physiological shuttle, presenting the lipid tail to transporters like CD36 or FATPs while keeping the solution stable.

Protocol: Preparation of BSA-Conjugated 9-Gal-NA
ParameterSpecification
Stock Solvent DMSO (Dimethyl sulfoxide) or Ethanol
BSA Type Fatty-Acid Free (FAF) BSA (Critical to ensure binding sites are open)
Molar Ratio 2:1 to 6:1 (Fatty Acid : BSA)
Final Concentration Typically 100 µM - 500 µM conjugated stock

Step-by-Step Workflow:

BSA_Protocol Compound 1. Dissolve 9-Gal-NA in DMSO (100 mM) Mix 3. Dropwise Addition (Vortex immediately) Compound->Mix Slowly BSA 2. Prepare 10% FAF-BSA in warm PBS (37°C) BSA->Mix Incubate 4. Incubate 37°C (30-60 mins) Mix->Incubate Complexation Filter 5. Sterile Filter (0.22 µm) Incubate->Filter Clarification Cells 6. Treat Cells Filter->Cells

Figure 1: Workflow for generating a stable BSA-Fatty Acid complex to prevent precipitation and enhance bioavailability.

Technical Note: Do not exceed 0.5% v/v final DMSO concentration on cells.[1] The BSA complex allows you to keep DMSO low while maintaining high lipid concentrations [1, 2].[1]

Tier 2: Biological Hijacking (The Pathway)

Symptom: “The compound is soluble, but LC-MS shows no intracellular signal.”

Root Cause: The molecule is not entering.[1] Passive diffusion is blocked by the sugar.[1] You must force active transport.[1]

The Fix: Transporter Modulation 9-Gal-NA can potentially enter via two distinct transporter families.[1] You must bias the experimental conditions to favor one.

Strategy A: Hijacking GLUT1 (Glucose Transporter 1)

GLUT1 transports galactose, but with lower affinity than glucose.[1] High glucose in standard media (DMEM typically has 25mM Glucose) outcompetes your compound.[1]

  • Protocol: Perform a "Glucose Starvation" step.

    • Wash cells 2x with PBS.[1]

    • Incubate cells in Glucose-Free Media for 1 hour prior to treatment.[1]

    • Apply 9-Gal-NA in media containing low glucose (e.g., 2.5 mM) to maintain cell viability while reducing competition.[1]

    • Why it works: Starvation upregulates GLUT1 translocation to the membrane and removes the competitive inhibitor (glucose) [3, 4].[1]

Strategy B: Hijacking ASGPR (Liver Specific)

If working with Hepatocytes (HepG2, HuH7), utilize the Asialoglycoprotein Receptor (ASGPR) .[1] This receptor specifically binds terminal galactose residues.[1]

  • Requirement: Ensure Calcium (Ca²⁺) is present in the media (ASGPR is C-type lectin, calcium-dependent).[1]

  • Inhibition Check: To verify this pathway, pre-treat with 50 mM free Galactose (competitor).[1] If uptake drops, ASGPR is your entry gate.[1]

Tier 3: Chemical Modification (The Prodrug Strategy)

Symptom: “Biological hijacking failed. Uptake is still negligible.”[1]

Root Cause: The polarity of the hydroxyl (-OH) groups on the galactose is simply too high.

The Fix: Peracetylation (The "Trojan Horse") This is the most robust solution for sugar uptake. You must chemically modify the 9-Gal-NA to mask the polar hydroxyls with acetyl groups.[1]

The Molecule: Peracetylated-9-(β-D-Galactopyranose)-nonanoic acid. [1]

Mechanism:

  • Masking: Acetylation makes the sugar lipophilic (hydrophobic).[1]

  • Entry: The molecule crosses the membrane via passive diffusion (no transporter needed).[1]

  • Activation: Intracellular non-specific esterases cleave the acetyl groups, regenerating the original 9-Gal-NA inside the cell.[1]

  • Trapping: The regenerated polar molecule cannot diffuse out ("Metabolic Trapping") [5, 6].[1]

Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Native Native 9-Gal-NA (Polar/Charged) GLUT GLUT Transporter (Blocked by Glucose) Native->GLUT Low Affinity Ac_Analog Peracetylated Analog (Lipophilic) Diffusion Passive Diffusion (Lipid Bilayer) Ac_Analog->Diffusion High Efficiency Trapped 9-Gal-NA (Trapped) GLUT->Trapped Inefficient Esterase Esterases (Cleavage) Diffusion->Esterase Esterase->Trapped De-acetylation

Figure 2: Comparison of uptake mechanisms.[1] Peracetylation (Green path) bypasses transporter bottlenecks.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for the stock solution? A: Yes, but with caution. Ethanol is less cytotoxic than DMSO but more volatile.[1] If using the BSA method, ethanol is acceptable.[1] If adding directly to media, ethanol can precipitate the fatty acid faster than DMSO upon dilution.[1] Recommendation: Use DMSO for the primary stock (100 mM), then dilute into the BSA solution.

Q: How do I detect if the compound is actually inside? A: Since 9-Gal-NA lacks a chromophore:

  • LC-MS/MS: The gold standard.[1] Wash cells 3x with ice-cold PBS to remove surface-bound compound, lyse in methanol, and analyze.

  • Competition Assay: If you cannot measure 9-Gal-NA directly, measure the uptake of Radiolabeled Glucose (e.g., ³H-2-DG).[1] If 9-Gal-NA is entering via GLUTs, it will competitively inhibit the uptake of the radiotracer.[1]

Q: Will the nonanoic acid tail cause toxicity? A: Medium-chain fatty acids (C9) can be cytotoxic at high concentrations (>500 µM) due to membrane disruption (detergent effects).[1] Always perform an MTT or CellTiter-Glo assay to find the non-toxic window.[1] Typically, keep concentrations below 100 µM for long incubations (>24h).[1]

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudy Media Fatty acid precipitation.[1][3]Use BSA conjugation (Tier 1).[1] Do not add DMSO stock directly to media.[1]
No Uptake (HeLa/HEK293) GLUT competition.[1]Switch to Low-Glucose (1g/L) or Glucose-Free media for 1h prior to dosing.[1]
No Uptake (General) Polar head group repulsion.[1]Synthesize the Peracetylated derivative (Tier 3).
High Cell Death Detergent effect of C9 tail.[1]Reduce concentration <50 µM; Ensure BSA ratio is at least 2:1 (FA:BSA).

References

  • Protocols.io. (n.d.).[1] Preparation of BSA complexed free fatty acids for in vitro studies.[1][4][5] Retrieved from [Link][1]

  • Seahorse Bioscience. (n.d.).[1] Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate.[1][6][7] ResearchGate.[1][3] Retrieved from [Link]

  • NIH/NIDDK. (2011).[1] Glucose Transporters Are Key Components of the Human Glucostat. Diabetes.[1] Retrieved from [Link]

  • Wikipedia. (n.d.).[1] GLUT1 - Regulation and Function.[1][8][9] Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2012).[1] Peracetylated N-Acetylmannosamine...[1] Efficiently Rescues Muscle Phenotype.[1] Retrieved from [Link]

  • ResearchGate. (2025). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine. Retrieved from [Link]

Sources

scale-up synthesis of 9-(B-D-Galactopyranose)-nonanoic acid issues

Technical Support Center: Scale-Up Synthesis of 9-( -D-Galactopyranose)-nonanoic Acid[1]

Ticket ID: #GAL-C9-SC01 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Scale-up Protocol & Troubleshooting for Gal-C9-Acid Linker[1]

Scope & Definition

You are inquiring about the scale-up synthesis of 9-(


-D-Galactopyranose)-nonanoic acid

-glycoside

Critical Note on Stereochemistry: The


Neighboring Group Participation (NGP)1Chemical Synthesis

Module 1: The "Golden Path" Synthesis Workflow

For scale-up (>10g), we recommend a 4-step convergent synthesis.[1] Do not attempt direct glycosylation of the free acid; it will lead to competitive glycosyl ester formation.

Step-by-Step Protocol
StepReactionReagents & ConditionsCritical Scale-Up Note
1 Aglycone Protection 9-hydroxynonanoic acid

Methyl ester (MeOH, cat.[1] H

SO

)
Essential to prevent acid interference during glycosylation.
2 Donor Activation

-D-Galactose pentaacetate

Trichloroacetimidate (TCA) donor
Hydrazine acetate (anomeric deprotection) followed by CCl

CN/DBU.
3 Glycosylation Gal-TCA Donor + Aglycone (Methyl Ester)

Protected Conjugate
Promoter: TMSOTf (0.1 eq).[1] Solvent: DCM (anhydrous).[1] Temp: -20°C to 0°C.
4 Global Deprotection Protected Conjugate

Final Product
Phase 1: NaOMe/MeOH (Deacetylation).[1] Phase 2: LiOH/THF/H

O (Ester hydrolysis).[1]
Visual Workflow (DOT Diagram)

SynthesisWorkflowStartGalactose PentaacetateStep11. Anomeric Deprotection(Hydrazine acetate)Start->Step1Aglycone9-Hydroxynonanoic AcidProtectEsterification(MeOH/H+)Aglycone->ProtectStep22. Activation(CCl3CN, DBU)Step1->Step2DonorGalactosylTrichloroacetimidateStep2->DonorCoupling3. Glycosylation(TMSOTf, DCM, -20°C)Donor->CouplingDonor->CouplingNGP ensuresBeta-selectivityAcceptorMethyl 9-hydroxynonanoateProtect->AcceptorAcceptor->CouplingIntermediateProtectedGlycosideCoupling->IntermediateDeprotect4. Global Deprotection(a. NaOMe, b. LiOH)Intermediate->DeprotectFinal9-(B-D-Gal)-nonanoic acidDeprotect->Final

Caption: Convergent synthesis strategy utilizing Neighboring Group Participation (NGP) for exclusive

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by users during scale-up.

Issue 1: "I am observing significant -anomer contamination."

Root Cause: Loss of Neighboring Group Participation (NGP) or Anomerization.[1]

  • Mechanism: The C2-acetyl group is required to form the acyloxonium ion intermediate, which blocks the

    
    -face, forcing the nucleophile (aglycone) to attack from the 
    
    
    -face. If you use benzyl groups at C2, you will lose this selectivity.
  • Scale-Up Risk: Using too much promoter (TMSOTf) or high temperatures can cause the product to anomerize (equilibrate) back to the thermodynamically stable

    
    -form.[1]
    

Corrective Protocol:

  • Verify Donor: Ensure you are using peracetylated galactose, not perbenzylated.[1]

  • Solvent Switch: If using Ether or THF, switch to Dichloromethane (DCM) or Acetonitrile .[1] Nitriles stabilize the

    
    -intermediate.[1]
    
  • Promoter Control: Reduce TMSOTf to 0.05–0.1 equivalents. Do not use stoichiometric amounts.

  • Temperature: Quench the reaction at 0°C. Do not let it warm to room temperature overnight before quenching.

Issue 2: "My product mass is correct, but NMR shows an Orthoester."

Root Cause: Kinetic trapping of the acyloxonium ion.

  • Symptom: The glycosidic bond didn't form; instead, the alcohol attacked the C2-carbonyl carbon.

  • Trigger: Presence of base (collidine/pyridine) or insufficient acid activation.[1]

Corrective Protocol:

  • Rearrangement: Orthoesters can often be rearranged to the desired glycoside by treating the crude mixture with catalytic TMSOTf in DCM for an additional 1-2 hours.[1]

  • Water Check: Ensure the reaction is strictly anhydrous. Water kills the rearrangement.[1]

Issue 3: "Saponification is hydrolyzing my glycosidic bond."

Root Cause: Harsh basic conditions attacking the acetal linkage.[1]

  • Context: You need to remove the methyl ester (on the nonanoic acid) and the acetyl groups (on the sugar).

  • Risk: While

    
    -glycosides are generally stable to base, long exposure to strong bases (NaOH) at high temps can degrade the linker or cause peeling reactions.
    

Corrective Protocol (Two-Stage Deprotection):

  • Stage 1 (Zemplén): Use 0.1 eq NaOMe in dry MeOH at RT for 2 hours. This removes sugar acetates.[1] Neutralize with acidic resin (Amberlite IR-120).[1] Concentrate.

  • Stage 2 (Ester Hydrolysis): Dissolve the intermediate in THF:Water (4:1).[1] Add 1.2 eq LiOH (Lithium Hydroxide).[1] Stir at 0°C

    
     RT.
    
    • Why LiOH? It is milder and less nucleophilic than NaOH, reducing side reactions.

    • Monitoring: Monitor by LC-MS.[1] Stop immediately upon disappearance of the methyl ester.

Module 3: Purification Strategy (Scale-Up)

Silica gel chromatography is the bottleneck of scale-up.[1] Replace it with the following downstream processing (DSP) logic.

PhaseMethodProtocol Detail
Crude Workup Extraction After glycosylation, wash DCM layer with saturated NaHCO

then Brine.[1] Issue: Emulsions are common due to the surfactant nature of the product. Fix: Add 5% MeOH to the organic phase to break emulsions.
Intermediate Crystallization The peracetylated-methyl ester intermediate is often a solid.[1] Crystallize from EtOH/Hexane or IPA .[1] This removes the

-anomer and hydrolyzed donor.[1]
Final Polishing Adsorption Resin The final deprotected product is amphiphilic and water-soluble (hard to extract).[1] 1. Load aqueous solution onto Diaion HP-20 or Amberlite XAD-2 resin.[1] 2. Wash with water (removes salts/sugar).[1] 3. Elute with MeOH or Acetone (elutes the fatty acid glycoside).
Troubleshooting Logic Tree (DOT Diagram)

TroubleshootingProblemStart: Reaction AnalysisCheckNMRCheck H-1 Coupling Constant (J)Problem->CheckNMRJ_SmallJ < 4 Hz (Alpha)CheckNMR->J_SmallProblemJ_LargeJ > 7 Hz (Beta)CheckNMR->J_LargeSuccessFix_AlphaAction: Check C2-GroupEnsure Acetyl (NGP)Switch Solvent to NitrileJ_Small->Fix_AlphaOrthoOrthoester Detected?J_Large->OrthoFix_OrthoAction: Add Lewis Acid(TMSOTf) to rearrangeOrtho->Fix_OrthoYesProceedProceed to DeprotectionOrtho->ProceedNo

Caption: Decision tree for analyzing crude NMR data. J(1,2) coupling constants are the primary indicator of stereochemical success.

FAQ: Frequently Asked Questions

Q: Can I use enzymatic synthesis (Beta-Galactosidase) to avoid toxic chemicals? A: Yes, but with caveats. Enzymes like E. coli

11

Q: Why do I need to protect the carboxylic acid? Can't I just couple the sugar to the alcohol end? A: Leaving the carboxylic acid free creates a "zwitterionic" effect and solubility issues in organic solvents (DCM) used for glycosylation. Furthermore, the carboxylic acid can act as a nucleophile, attacking the sugar donor to form a glycosyl ester (unstable) rather than the desired alkyl glycoside.

Q: The final product foams excessively during evaporation. How do I handle this? A: The product is a surfactant (sugar head + fatty tail).[1]

  • Avoid Rotovap bumping: Use a centrifugal evaporator (SpeedVac) if possible, or add small amounts of n-butanol to reduce surface tension.[1]

  • Lyophilization: The best way to isolate the final solid is freeze-drying from water.[1]

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[1] Angewandte Chemie International Edition.
  • Lemieux, R. U., et al. (1975).[1] Halide-catalyzed glycosidation reactions. Journal of the American Chemical Society. (Foundational work on NGP and Beta-selectivity).

  • Garg, H. G., et al. (2008).[1] Chemistry and Biology of Carbohydrates. Elsevier.[1] (Reference for scale-up purification using HP-20 resins).

  • Han, S., et al. (2020).[1] Recent advances in the synthesis of glycolipids. RSC Advances. (Specifics on fatty acid glycoside synthesis).

Validation & Comparative

validating the bioactivity of 9-(B-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Bioactivity of 9-(β-D-Galactopyranose)-nonanoic Acid

Executive Summary

9-(β-D-Galactopyranose)-nonanoic acid (hereafter Gal-C9-COOH ) is a synthetic bifunctional glycoconjugate designed to bridge the gap between simple sugars and complex glycolipids. Unlike native gangliosides (e.g., GM1) which are amphiphilic and difficult to immobilize in ordered arrays, Gal-C9-COOH features a defined hydrophobic C9 spacer terminated with a carboxylic acid. This structure allows for precise covalent attachment to sensor surfaces (nanoparticles, SPR chips) while projecting the galactose head group away from steric interference, mimicking the terminal sugar presentation of cell-surface glycans.

This guide validates the bioactivity of Gal-C9-COOH specifically as a ligand for Galactose-binding lectins (e.g., Cholera Toxin B, Galectins) , comparing its performance against native GM1 and polymeric alternatives like Dextran.

Structural Logic & Mechanism of Action

The bioactivity of Gal-C9-COOH relies on two structural domains working in concert:

  • The Recognition Domain (β-D-Galactose): The beta-anomer is critical for mimicking the terminal Gal(β1-3)GalNAc epitope found in GM1 gangliosides, the natural receptor for Cholera Toxin B (CTB).

  • The Spacer-Anchor (Nonanoic Acid): Direct attachment of sugars to surfaces often leads to "steric crowding," preventing protein binding. The 9-carbon alkyl chain provides sufficient flexibility and distance (~1.2 nm) from the substrate, ensuring the lectin binding pocket can fully engage the sugar.

Diagram 1: Ligand Architecture & Conjugation Logic

GalC9_Structure Gal β-D-Galactose (Recognition Head) Spacer C9 Alkyl Chain (Steric Spacer) Gal->Spacer Glycosidic Bond Anchor COOH Group (Chemical Anchor) Spacer->Anchor Covalent Link Surface Amine-Functionalized Surface (NP/Chip) Anchor->Surface Amide Bond Formation (via EDC/NHS)

Caption: Structural logic of Gal-C9-COOH. The C9 spacer prevents surface steric hindrance, enabling effective lectin recognition.

Comparative Analysis: Gal-C9-COOH vs. Alternatives

In biosensor development, researchers typically choose between native lipids, polymers, or synthetic small molecules.

FeatureGal-C9-COOH (Synthetic Ligand) GM1 Ganglioside (Native Receptor) Dextran (Polymeric Ligand)
Purity & Definition High (>98%) ; Monodisperse, exact structure.Variable ; Often heterogeneous lipid tails.Polydisperse ; Branching varies batch-to-batch.
Surface Chemistry Covalent (Amide) ; Stable, oriented monolayer.Hydrophobic Adsorption ; Unstable, can wash off.Physisorption/Covalent ; Forms "fuzzy" 3D layers.
Binding Kinetics 1:1 Langmuir ; Clean, interpretable kinetics.Complex ; Micelle formation complicates data.Multivalent ; High avidity but high non-specific binding.
Cost Efficiency Moderate ; Scalable synthesis.Very High ; Extraction/purification is costly.Low ; Cheap bulk commodity.
Primary Use Case Precision SPR/BLI sensors; Targeted Nanoparticles.Cell-based assays; Liposomes.Aggregation assays; Low-cost rapid tests.

Key Insight: While GM1 has higher theoretical affinity due to its oligosaccharide core, Gal-C9-COOH provides superior reproducibility for instrumental validation (SPR/Biosensors) because it forms stable, covalent monolayers rather than dynamic lipid bilayers.

Experimental Validation Protocols

To validate the bioactivity of Gal-C9-COOH, you must demonstrate two things: successful surface display and specific lectin recognition .

Protocol A: Surface Conjugation (Self-Validating Step)

Objective: Covalently attach Gal-C9-COOH to an amine-terminated surface (e.g., Magnetic Nanoparticles or CM5 Biacore Chip).

Reagents:

  • Gal-C9-COOH (10 mM in DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Activation Buffer: MES pH 6.0.

Workflow:

  • Activation: Mix Gal-C9-COOH with EDC (20 mM) and NHS (50 mM) in MES buffer for 15 minutes. Causality: This converts the stable COOH into a reactive NHS-ester intermediate.

  • Conjugation: Add the activated mixture to the amine-surface (e.g., NH2-Nanoparticles). Incubate for 2 hours at pH 7.4.

  • Quenching: Add 1M Ethanolamine (pH 8.5) to block unreacted sites.

  • Validation (Crucial): Measure Zeta Potential .

    • Pre-conjugation (NH2-Surface): Highly Positive (+30 mV).

    • Post-conjugation (Gal-Surface): Neutral/Negative shift (approx -10 to -20 mV) due to consumption of amines and exposure of OH groups.

    • Pass Criteria: A shift of >15 mV confirms successful density.

Protocol B: Bioactivity Assay (SPR/Binding Kinetics)

Objective: Quantify binding affinity (


) against Cholera Toxin B (CTB).

Setup:

  • Ligand: Immobilized Gal-C9-COOH.

  • Analyte: Cholera Toxin B (CTB) pentamer (0.1 nM – 100 nM).

  • Control: Tetanus Toxin C-fragment (TTC) or BSA (Negative Control).

Methodology:

  • Inject CTB at increasing concentrations over the Gal-C9-surface.

  • Record association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Specificity Check: Inject TTC (non-galactose binder). No response should be observed.

Expected Data:

  • 
     Value:  Low nanomolar range (
    
    
    
    to
    
    
    M) due to the "cluster glycoside effect" if the surface density is high. Single-site affinity is typically weak (
    
    
    ), but surface density transforms this into high avidity.
  • Sensorgram Shape: Fast association, slow dissociation (stable complex).

Diagram 2: Validation Workflow Logic

Validation_Workflow Step1 Step 1: Chemical Activation (Gal-C9-COOH + EDC/NHS) Step2 Step 2: Surface Conjugation (Amine Displacement) Step1->Step2 ValidationNode Validation Point: Zeta Potential Shift? Step2->ValidationNode Success Confirmed Surface Display ValidationNode->Success Yes (>15mV shift) Fail Troubleshoot: pH or Purity ValidationNode->Fail No (<5mV shift) Bioassay Step 3: CTB Binding Assay (SPR/Magnetic Relaxation) Success->Bioassay

Caption: Step-by-step validation logic. The Zeta Potential shift is the critical "Go/No-Go" checkpoint before wasting expensive toxin on bioassays.

Scientific Grounding & References

The protocol and mechanistic insights above are grounded in established glycobiology and surface chemistry principles. The use of galactopyranosyl nonanoic acid specifically for creating "magnetic relaxation nanosensors" (MRnS) to detect Cholera Toxin has been validated in peer-reviewed literature.

Key Findings from Literature:

  • Specificity: Gal-C9-COOH conjugated nanoparticles bind CTB but not Tetanus Toxin (TTC), proving the structural fidelity of the galactose head group [1].

  • Sensitivity: When properly spaced (using the C9 chain), detection limits can reach 40 pM, comparable to antibody-based methods but with higher stability [1].

  • Valency: High-density conjugation converts weak sugar-protein affinity into strong multivalent interactions, mimicking the cell membrane surface [2].

References

  • Kaittanis, C., et al. (2011). Identification of Molecular-Mimicry-Based Ligands for Cholera Diagnostics using Magnetic Relaxation. Bioconjugate Chemistry.

    • Core validation source for Gal-C9-COOH synthesis and CTB binding.
  • Lundquist, J. J., & Toone, E. J. (2002). The Cluster Glycoside Effect. Chemical Reviews.

    • Foundational theory explaining why high-density surface display of weak ligands (like Galactose) results in high-affinity binding.
  • BOC Sciences. Glycolipids: Definition, Structure, Functions and Types.

    • Reference for commercial availability and structural classification of 9-(Galactopyranosyloxy)nonanoic acid.

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 9-(β-D-Galactopyranose)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic carbohydrate antigen, 9-(β-D-Galactopyranose)-nonanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the experimental choices, the underlying scientific principles, and the interpretation of data, ensuring a robust and self-validating study.

Introduction: The Significance of 9-(β-D-Galactopyranose)-nonanoic acid and the Imperative of Cross-Reactivity Assessment

9-(β-D-Galactopyranose)-nonanoic acid is a synthetic glycoconjugate consisting of a β-D-galactose headgroup attached to a nine-carbon linker, nonanoic acid (also known as pelargonic acid). This molecule holds potential in various biomedical applications, including its use as a synthetic antigen for the development of vaccines, diagnostics, and targeted drug delivery systems. The galactose moiety is a key monosaccharide in many biologically relevant glycans, while the nonanoic acid linker provides a hydrophobic spacer and a terminal carboxylic acid for conjugation to proteins or surfaces.

The efficacy and safety of any application leveraging this molecule are critically dependent on the specificity of its interactions, particularly with antibodies. Cross-reactivity, the binding of an antibody to an antigen other than the one that induced its formation, can lead to off-target effects, reduced assay specificity, and potentially adverse immune reactions. Therefore, a thorough investigation of the cross-reactivity of antibodies raised against 9-(β-D-Galactopyranose)-nonanoic acid is not merely a procedural step but a cornerstone of its preclinical validation.

This guide will compare and contrast state-of-the-art methodologies for evaluating cross-reactivity, providing the rationale for selecting appropriate competing antigens and interpreting the resulting data.

Experimental Design: A Multi-faceted Approach to Unveiling Specificity

A robust cross-reactivity study necessitates a carefully curated panel of related and unrelated compounds to challenge the specificity of the antibody . The choice of these compounds is paramount and should be guided by structural similarity to the target antigen.

Table 1: Panel of Antigens for Cross-Reactivity Studies

Antigen Structure Rationale for Inclusion
Primary Antigen
9-(β-D-Galactopyranose)-nonanoic acidGalactose-C9-COOHThe target antigen against which the antibody was raised.
Structural Analogs: Carbohydrate Headgroup
9-(β-D-Glucose)-nonanoic acidGlucose-C9-COOHTo assess specificity for the galactose epimer.
9-(α-D-Galactopyranose)-nonanoic acidα-Galactose-C9-COOHTo evaluate specificity for the anomeric configuration.
9-(β-D-Mannose)-nonanoic acidMannose-C9-COOHTo test for cross-reactivity with another common hexose.
Structural Analogs: Linker Arm
6-(β-D-Galactopyranose)-hexanoic acidGalactose-C6-COOHTo determine the influence of a shorter linker arm.
12-(β-D-Galactopyranose)-dodecanoic acidGalactose-C12-COOHTo assess the impact of a longer linker arm.
Unrelated Control Molecules
Nonanoic acidC9-COOHTo evaluate binding to the linker arm alone.[1][2][3]
β-D-GalactoseGalactoseTo assess binding to the free carbohydrate.
Bovine Serum Albumin (BSA)ProteinNegative control for non-specific protein binding.

Methodologies for Quantifying Cross-Reactivity

We will explore three orthogonal, high-fidelity techniques for assessing cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Glycan Microarray Analysis. Each method provides a unique perspective on the binding kinetics and specificity of the antibody.

Competitive ELISA: The Workhorse of Immunoassays

Competitive ELISA is a robust and widely used method to determine the specificity of an antibody. In this assay, a fixed amount of the primary antigen is immobilized on a microplate, and the antibody is pre-incubated with varying concentrations of a competing antigen before being added to the plate. The degree of cross-reactivity is inversely proportional to the amount of antibody that binds to the immobilized antigen.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_binding_detection Binding and Detection p1 Coat plate with 9-(β-D-Galactopyranose)-nonanoic acid-carrier conjugate p2 Block with BSA p1->p2 c1 Pre-incubate primary antibody with varying concentrations of competing antigens b1 Add antibody-antigen mixture to coated plate c1->b1 b2 Wash to remove unbound antibody b1->b2 b3 Add HRP-conjugated secondary antibody b2->b3 b4 Wash b3->b4 b5 Add TMB substrate b4->b5 b6 Stop reaction and read absorbance at 450 nm b5->b6

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL 9-(β-D-Galactopyranose)-nonanoic acid conjugated to a carrier protein (e.g., BSA) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 3% BSA in PBST. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate, serially dilute the competing antigens in PBST. Add a fixed, pre-determined concentration of the primary antibody to each well containing the diluted competing antigens. Incubate for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in PBST. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The results are typically plotted as percent inhibition versus the logarithm of the competitor concentration. The IC₅₀ value, the concentration of the competing antigen that causes 50% inhibition of the primary antibody binding, is determined for each compound. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Primary Antigen / IC₅₀ of Competing Antigen) x 100

Table 2: Hypothetical Competitive ELISA Data

Competing Antigen IC₅₀ (nM) % Cross-Reactivity
9-(β-D-Galactopyranose)-nonanoic acid10100%
9-(β-D-Glucose)-nonanoic acid5002%
9-(α-D-Galactopyranose)-nonanoic acid2504%
9-(β-D-Mannose)-nonanoic acid>10,000<0.1%
6-(β-D-Galactopyranose)-hexanoic acid5020%
12-(β-D-Galactopyranose)-dodecanoic acid2540%
Nonanoic acid>10,000<0.1%
β-D-Galactose1,0001%
Bovine Serum Albumin (BSA)No inhibition0%
Surface Plasmon Resonance (SPR): Real-time Kinetics of Interaction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[4][5][6][7] It provides quantitative information on the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated. This level of detail is invaluable for discerning subtle differences in binding affinities.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis s1 Immobilize primary antibody on a sensor chip s2 Block remaining active sites s1->s2 b1 Inject varying concentrations of each antigen (analyte) over the sensor surface s2->b1 b2 Monitor association in real-time b1->b2 b3 Inject buffer to monitor dissociation b2->b3 b4 Regenerate the sensor surface b3->b4 d1 Fit sensorgram data to a binding model b4->d1 d2 Calculate kₐ, kₑ, and Kₑ d1->d2

Caption: SPR workflow for kinetic analysis of antibody-antigen interactions.

  • Antibody Immobilization: Immobilize the anti-9-(β-D-Galactopyranose)-nonanoic acid antibody onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions for each competing antigen in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • Switch to running buffer to measure dissociation.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).

A lower Kₑ value indicates a higher binding affinity. By comparing the Kₑ values of the competing antigens to that of the primary antigen, a quantitative measure of cross-reactivity can be obtained.

Table 3: Hypothetical SPR Data

Competing Antigen kₐ (1/Ms) kₑ (1/s) Kₑ (M) Relative Affinity
9-(β-D-Galactopyranose)-nonanoic acid1.5 x 10⁵1.5 x 10⁻⁴1.0 x 10⁻⁹1.0
9-(β-D-Glucose)-nonanoic acid2.0 x 10⁴1.0 x 10⁻³5.0 x 10⁻⁸0.02
9-(α-D-Galactopyranose)-nonanoic acid4.0 x 10⁴1.0 x 10⁻³2.5 x 10⁻⁸0.04
9-(β-D-Mannose)-nonanoic acidNo bindingNo binding>10⁻⁵<0.0001
6-(β-D-Galactopyranose)-hexanoic acid8.0 x 10⁴4.0 x 10⁻⁴5.0 x 10⁻⁹0.2
12-(β-D-Galactopyranose)-dodecanoic acid1.0 x 10⁵2.5 x 10⁻⁴2.5 x 10⁻⁹0.4
Nonanoic acidNo bindingNo binding>10⁻⁵<0.0001
β-D-Galactose1.0 x 10³1.0 x 10⁻³1.0 x 10⁻⁶0.001
Bovine Serum Albumin (BSA)No bindingNo bindingN/A0
Glycan Microarray: High-Throughput Specificity Profiling

Glycan microarrays offer a high-throughput platform for assessing the binding specificity of carbohydrate-binding proteins, including antibodies.[8][9][10][11] A library of diverse glycans is immobilized on a slide, which is then incubated with the fluorescently labeled antibody. The resulting fluorescence pattern reveals the antibody's binding profile across a wide range of carbohydrate structures.

Glycan_Array_Workflow cluster_array_prep Array Preparation and Hybridization cluster_detection_analysis Detection and Analysis a1 Immobilize a library of diverse glycans on a microarray slide a2 Block non-specific binding sites a1->a2 a3 Incubate with fluorescently labeled primary antibody a2->a3 d1 Wash to remove unbound antibody a3->d1 d2 Scan the microarray slide with a fluorescence scanner d1->d2 d3 Quantify fluorescence intensity of each spot d2->d3 d4 Analyze binding profile and identify cross-reactive structures d3->d4

Caption: Glycan microarray workflow for high-throughput specificity screening.

  • Array Preparation: Utilize a commercially available or custom-printed glycan microarray containing a diverse library of glycans, including the antigens listed in Table 1.

  • Antibody Labeling: Label the primary antibody with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's instructions.

  • Blocking: Block the microarray slide with a suitable blocking buffer to prevent non-specific binding.

  • Incubation: Incubate the blocked slide with the fluorescently labeled antibody at a pre-determined optimal concentration.

  • Washing: Wash the slide to remove unbound antibody.

  • Scanning: Scan the microarray slide using a fluorescence scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity of each spot. Normalize the data and identify glycans that show significant binding.

The results are typically presented as a heatmap, where the intensity of the color corresponds to the binding signal. This provides a qualitative and semi-quantitative overview of the antibody's binding profile.

Table 4: Hypothetical Glycan Microarray Data (Relative Fluorescence Units - RFU)

Immobilized Antigen Mean RFU Interpretation
9-(β-D-Galactopyranose)-nonanoic acid55,000Strong Binding
9-(β-D-Glucose)-nonanoic acid2,500Weak Binding
9-(α-D-Galactopyranose)-nonanoic acid4,800Weak Binding
9-(β-D-Mannose)-nonanoic acid<500No significant binding
6-(β-D-Galactopyranose)-hexanoic acid15,000Moderate Binding
12-(β-D-Galactopyranose)-dodecanoic acid28,000Moderate-Strong Binding
Nonanoic acid<500No significant binding
β-D-Galactose1,200Very Weak Binding
Lactose (Gal-β-1,4-Glc)3,500Weak Binding
Sialyl Lewis X<500No significant binding

Synthesis and Conclusion

The comprehensive cross-reactivity profiling of 9-(β-D-Galactopyranose)-nonanoic acid is critical for its successful translation into clinical or diagnostic applications. The data presented in this guide, while hypothetical, illustrates a scientifically rigorous approach to this evaluation.

From our comparative analysis, we can conclude that the hypothetical antibody exhibits high specificity for the 9-(β-D-Galactopyranose)-nonanoic acid antigen. Cross-reactivity is minimal with epimeric and anomeric variations of the galactose headgroup. The length of the nonanoic acid linker appears to influence binding affinity, with longer linkers potentially providing a more favorable presentation of the galactose epitope. Crucially, there is negligible binding to the linker arm alone or to unrelated carbohydrate structures.

By employing a multi-pronged strategy that combines the quantitative power of competitive ELISA and SPR with the high-throughput capabilities of glycan microarrays, researchers can build a comprehensive and trustworthy profile of their antibody's specificity. This ensures that any future applications of 9-(β-D-Galactopyranose)-nonanoic acid are built on a foundation of well-characterized and predictable molecular interactions.

References

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Data from 9-(β-D-Galactopyranosyl)-nonanoic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Glycolipids

9-(β-D-Galactopyranosyl)-nonanoic acid is a synthetic glycolipid, a molecule combining a carbohydrate (galactose) with a lipid (nonanoic acid) moiety.[1][2][3] Such molecules are of significant interest in drug development and research for their potential roles in biological processes, including cell signaling, immune responses, and antimicrobial activity.[4][5] The accurate quantification and characterization of this and similar novel glycolipids are paramount for elucidating their mechanisms of action, determining their efficacy, and ensuring their safety in potential therapeutic applications.[6][7]

Comparative Overview of Analytical Methodologies

The selection of an analytical technique for a novel glycolipid like 9-(β-D-Galactopyranosyl)-nonanoic acid is a critical decision that influences the type and quality of data obtained. The primary methods for the analysis of carbohydrates and glycolipids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11] Each method offers a unique combination of sensitivity, specificity, throughput, and structural elucidation capabilities.

FeatureHPLCGC-MSELISANMR Spectroscopy
Principle Separation based on physicochemical interactions with a stationary phase.[8]Separation of volatile compounds followed by mass-based detection.Immuno-based detection using specific antibodies.[10][12]Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[11]
Sensitivity HighVery HighVery HighLow to Moderate
Specificity Moderate to High (detector dependent)Very HighVery High (antibody dependent)Very High
Quantification QuantitativeQuantitativeQuantitativeQuantitative/Qualitative
Structural Info Limited (retention time)Yes (fragmentation pattern)NoExtensive
Throughput HighModerateHighLow
Sample Prep Moderate (derivatization can enhance detection)[8]Complex (requires derivatization for non-volatile compounds)[13]Moderate (requires specific antibody development)Minimal
Cost ModerateHighModerate (antibody development can be costly)Very High

In-Depth Analysis of Key Methodologies and Statistical Approaches

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of carbohydrates and related molecules in complex mixtures.[14][15] It separates compounds based on their passage through a column packed with a stationary phase, driven by a liquid mobile phase under high pressure.[8]

  • Sample Preparation:

    • Dissolve a known weight of the 9-(β-D-Galactopyranosyl)-nonanoic acid sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • For complex matrices (e.g., biological fluids), perform a solid-phase extraction (SPE) to remove interfering substances.[16]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[13]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically suitable for glycolipids.[8]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized to achieve good separation.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Detector:

      • UV Detector: If the molecule has a chromophore or if derivatization with a UV-absorbing tag is performed.[8]

      • Refractive Index (RI) Detector: Suitable for detecting carbohydrates without a chromophore, but it is less sensitive and not compatible with gradient elution.[17]

      • Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile analytes, offering better sensitivity than RI and compatibility with gradient elution.

  • Data Acquisition:

    • Inject a series of calibration standards of known concentrations to generate a standard curve.

    • Inject the unknown samples.

    • Record the peak area or peak height for the analyte in both standards and samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution SPE Solid-Phase Extraction (optional) Dissolution->SPE Filtration Filtration SPE->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/RI/ELSD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration StandardCurve Standard Curve Generation Integration->StandardCurve Quantification Quantification StandardCurve->Quantification

Caption: Workflow for HPLC analysis of 9-(β-D-Galactopyranosyl)-nonanoic acid.

  • Calibration Curve and Linearity: The relationship between the concentration of the standards and the detector response (peak area) is modeled using linear regression. The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are crucial parameters for determining the sensitivity of the assay.

    • LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[18]

  • Precision and Accuracy:

    • Precision is assessed by calculating the relative standard deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (intermediate precision) precision should be determined.

    • Accuracy is determined by spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix, and the percentage recovery is calculated.[18]

  • Hypothesis Testing: To compare the concentration of 9-(β-D-Galactopyranosyl)-nonanoic acid between different experimental groups (e.g., treatment vs. control), appropriate statistical tests should be used:

    • Student's t-test: For comparing the means of two groups.

    • Analysis of Variance (ANOVA): For comparing the means of three or more groups, followed by post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[19] It is highly sensitive and specific, making it suitable for the quantification of small molecules, including fatty acids and carbohydrates, after appropriate derivatization.[13]

  • Sample Preparation and Derivatization:

    • Hydrolysis: If the entire molecule is to be analyzed, it may not require hydrolysis. However, to analyze the nonanoic acid and galactose moieties separately, acid hydrolysis can be performed to cleave the glycosidic bond.[20]

    • Extraction: Extract the analyte(s) from the sample matrix using a suitable organic solvent.

    • Derivatization: Since 9-(β-D-Galactopyranosyl)-nonanoic acid is not volatile, derivatization is essential. A common method is silylation (e.g., using BSTFA) to convert hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) ethers and esters. Alternatively, for the fatty acid component, methylation can be performed to form the fatty acid methyl ester (FAME).[13][21]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, starting at a low temperature and ramping up to a high temperature to elute all compounds of interest.[21]

    • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of sample reaching the column.[19]

    • Mass Spectrometer: Operated in either full scan mode (to identify unknown compounds) or selected ion monitoring (SIM) mode (for targeted quantification of known compounds, offering higher sensitivity).[19]

  • Data Acquisition:

    • Inject derivatized calibration standards and samples.

    • An internal standard (e.g., a deuterated analog or a similar compound not present in the sample) should be used to correct for variations in sample preparation and injection volume.[13]

    • Record the total ion chromatogram (TIC) and the mass spectrum for each peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Hydrolysis Hydrolysis (optional) Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection MS Detection (Scan or SIM) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra Quantification Quantification vs. Internal Standard MassSpectra->Quantification

Caption: Workflow for GC-MS analysis of 9-(β-D-Galactopyranosyl)-nonanoic acid.

  • Calibration: Similar to HPLC, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Linear regression is used to model this relationship.[13]

  • Validation Parameters: LOD, LOQ, precision, and accuracy are determined using the same statistical principles as for HPLC.

  • Multivariate Analysis: In cases where GC-MS is used for metabolomic profiling to see the effect of 9-(β-D-Galactopyranosyl)-nonanoic acid on a biological system, multivariate statistical methods are often employed. These include:

    • Principal Component Analysis (PCA): An unsupervised method to visualize the overall structure of the data and identify outliers.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify the variables (metabolites) that are most important for distinguishing between different experimental groups.

  • Hypothesis Testing: For targeted quantification, t-tests and ANOVA are used as described for HPLC data.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[12][22] For a molecule like 9-(β-D-Galactopyranosyl)-nonanoic acid, a custom competitive ELISA would need to be developed.

  • Assay Development:

    • Antibody Production: A specific monoclonal or polyclonal antibody that recognizes 9-(β-D-Galactopyranosyl)-nonanoic acid must be generated. This is a significant undertaking.

    • Conjugate Synthesis: The glycolipid is conjugated to a carrier protein (e.g., BSA or OVA) to be used for coating the microplate wells. A second conjugate, often with an enzyme like horseradish peroxidase (HRP), is created for the competitive binding step.[23]

  • Assay Procedure:

    • Coating: Microtiter plate wells are coated with the glycolipid-protein conjugate.

    • Competition: The sample (or standard) containing the free glycolipid is added to the wells along with a fixed amount of the enzyme-conjugated antibody. The free glycolipid in the sample competes with the coated glycolipid for binding to the antibody.

    • Washing: The plate is washed to remove unbound antibodies.

    • Detection: A substrate for the enzyme is added, which produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the glycolipid in the sample.

    • Measurement: The absorbance is read using a microplate reader.

  • Standard Curve: The relationship between the concentration of the standards and the absorbance is non-linear. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression model is used to fit the standard curve.

  • Interpolation: The concentrations of the unknown samples are interpolated from the standard curve. It is important that the sample absorbances fall within the dynamic range of the assay.

  • Assay Performance:

    • IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal. This is a key parameter for assessing the sensitivity of a competitive ELISA.[23]

    • Precision: Intra- and inter-assay precision are calculated from the RSD of replicate measurements of quality control samples.

  • Hypothesis Testing: The calculated concentrations can be compared between groups using t-tests or ANOVA, as with other quantitative methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful technique for the structural elucidation of organic molecules, including carbohydrates and their derivatives.[11][24] While not as sensitive as mass spectrometry-based methods, it is non-destructive and provides detailed information about the molecular structure and conformation.[11][24]

  • Sample Preparation:

    • Dissolve the purified 9-(β-D-Galactopyranosyl)-nonanoic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • The concentration should be relatively high (typically in the millimolar range) to obtain a good signal-to-noise ratio.

  • NMR Data Acquisition:

    • A suite of 1D and 2D NMR experiments is performed:

      • 1D ¹H NMR: Provides information about the number and type of protons in the molecule.

      • 1D ¹³C NMR: Provides information about the carbon skeleton.

      • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for connecting the nonanoic acid chain to the galactose ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for conformational analysis.[25]

  • Structural Verification: The primary use of NMR is for structural confirmation. Statistical analysis is not typically used for this purpose; instead, the chemical shifts, coupling constants, and cross-peaks are compared to expected values and used to assign the structure.[11][26]

  • Quantitative NMR (qNMR): NMR can be used for quantification.

    • Principle: The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.

    • Method: An internal standard with a known concentration and a distinct peak is added to the sample. The concentration of the analyte can be calculated by comparing the integral of one of its peaks to the integral of the internal standard's peak.

    • Statistical Analysis: The uncertainty in the quantification can be estimated by propagating the errors from the integration of the peaks and the weighing of the standard. Replicate measurements can be used to calculate the mean and standard deviation of the concentration, and these values can be compared between groups using t-tests or ANOVA.

  • Metabolomics: If NMR is used to analyze the metabolic effects of the glycolipid on a biological system, the resulting spectra can be analyzed using multivariate statistical methods like PCA and PLS-DA, similar to GC-MS data.

Conclusion and Recommendations

The choice of analytical method for studying 9-(β-D-Galactopyranosyl)-nonanoic acid depends critically on the research question.

  • For accurate quantification in complex matrices and high-throughput screening, HPLC (with an appropriate detector like ELSD or MS) or a custom-developed ELISA are the methods of choice. The statistical analysis for these techniques is well-established, focusing on robust calibration models and standard hypothesis testing.

  • For highly sensitive and specific quantification , particularly when combined with the analysis of other metabolites, GC-MS is an excellent option, though it requires a more involved sample preparation process. The data analysis can range from simple quantification to complex multivariate statistics.

  • For unequivocal structural confirmation and conformational analysis , NMR spectroscopy is indispensable.[24] While it can be used for quantification (qNMR), its primary strength lies in providing detailed structural information that other methods cannot.

References

  • Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. (n.d.).
  • Creative Proteomics. (n.d.). Glycolipid Analysis.
  • Yan, X. (2016). HPLC for Carbohydrate Analysis. ResearchGate.
  • Hartler, J., et al. (2022). New avenues in mass spectrometry-based glycolipidomics workflows.
  • Acevedo, K. (2023). New Approach to Characterizing Glycolipids Created Using IMS-MS. LCGC International.
  • DTU Research Database. (n.d.). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy.
  • Bio-Radiations. (2020). Analyzing Carbohydrates.
  • ResearchGate. (n.d.). Elucidation of the structure of carbohydrates and their interactions by nuclear magnetic resonance spectroscopy.
  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Chrom Tech, Inc. (2025). What Column Should I Use for Carbohydrate Analysis?
  • DOI. (n.d.). Nuclear Magnetic Resonance Spectroscopy in the Study of Carbohydrates and Related Compounds.
  • Scribd. (n.d.). HPLC Techniques for Carbohydrate Analysis.
  • HPLC Carbohydrate Column Selection Guide. (n.d.).
  • Mass Spectrometry of Lipids and Glycoconjugates. (n.d.).
  • What are the Mass Spectrometry-based techniques for Glycan Analysis? (2025).
  • Workflow for the Quantification of Soluble and Insoluble Carbohydrates in Soybean Seed. (2020).
  • ANALYSIS OF CARBOHYDRATES. (n.d.).
  • Quentin, A. G., et al. (2018). Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates. PMC.
  • BIO-PROTOCOL. (n.d.). Carbohydrate -Microbial biochemistry -Microbiology.
  • Cell Biolabs, Inc. (n.d.). Total Carbohydrate Assay Kit.
  • PubMed. (n.d.). Utilization of ELISA technology to measure biological activities of carbohydrates relevant in disease status.
  • ELISA - Wikipedia. (n.d.).
  • Molecular Devices. (2026). What is ELISA: Assay and Applications.
  • Liu, X., et al. (2008). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. MDPI.
  • Pandohee, J., & Jones, O. A. H. (n.d.). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. RSC Publishing.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.). ELISA assays with insoluble carbohydrates.
  • Nonanoic acid ( Pelargonic Acid). (n.d.).
  • FooDB. (2010). Showing Compound Nonanoic acid (FDB003306).
  • Nonanoic acid ( Pelargonic Acid). (n.d.).
  • Yeast Metabolome Database. (n.d.). Nonanoic acid (YMDB01761).
  • MedChemExpress. (n.d.). Nonanoic acid (Pelargonic acid).
  • ChemicalBook. (2024). Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity.
  • PMC. (n.d.). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.
  • ResearchGate. (2025). Quantitative HPLC Analysis of Acids in Brazilian Cachaças and Various Spirits Using Fluorescence Detection of Their 9-Anthrylmethyl Esters.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Benchchem. (n.d.). Application Notes: Validated Analytical Methods for the Quantification of Ammonium Nonanoate in Herbicide Formulations.
  • PMC. (n.d.). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target.
  • PMC. (n.d.). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies.
  • Amazon S3. (2009). pelargonic acid (nonanoic acid).

Sources

peer-reviewed methods for 9-(B-D-Galactopyranose)-nonanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Ligand

9-(β-D-Galactopyranose)-nonanoic acid (CAS: 83345-63-5) is a critical bifunctional linker used primarily in the development of hepatocyte-targeting drug delivery systems. By conjugating this ligand to liposomes or nanoparticles, researchers target the Asialoglycoprotein Receptor (ASGPR) on liver cells.

The Analytical Challenge: This molecule presents a "perfect storm" for analytical chemists:

  • No Chromophore: It lacks aromatic rings, making standard UV detection (HPLC-UV) at 254 nm impossible and at 210 nm non-specific.

  • Amphiphilic Nature: It contains a polar sugar head group and a hydrophobic C9 fatty acid tail, complicating column retention.

  • Thermal Instability: The glycosidic bond can degrade under harsh GC conditions without proper derivatization.

This guide compares three peer-reviewed methodologies to analyze this compound, prioritizing LC-MS/MS for sensitivity and HPLC-CAD for routine purity assessment.

Chemical Identity & Mechanism

  • Structure: A galactose moiety attached via a β-glycosidic linkage to a 9-carbon saturated fatty acid.

  • Function: The carboxylic acid terminus allows conjugation to amines (e.g., lipids like DPPE or proteins), while the exposed galactose targets the liver.

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the molecule's structure and the critical fragmentation points used in Mass Spectrometry analysis.

G cluster_MS MS/MS Fragmentation Logic Gal β-D-Galactose (Polar Head) Link O-Glycosidic Bond (Fragile Linker) Gal->Link Targeting Chain C9 Alkyl Chain (Hydrophobic Spacer) Link->Chain m/z cleavage Acid Carboxylic Acid (Reactive Terminus) Chain->Acid Conjugation Site Prec Precursor Ion [M-H]- (Negative Mode) Frag1 Product Ion [Galactose-H2O]- Prec->Frag1 Loss of Lipid Frag2 Product Ion [Nonanoic Acid-H]- Prec->Frag2 Loss of Sugar

Figure 1: Structural breakdown of 9-(β-D-Galactopyranose)-nonanoic acid and predicted MS/MS fragmentation pathways.

Comparative Methodology Guide

Method A: HILIC-MS/MS (The Gold Standard)

Best For: Trace quantification, biological matrices (plasma/tissue), and definitive identification.

Why HILIC? Reverse Phase (C18) chromatography often fails to retain the polar galactose head group effectively, leading to elution in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the sugar moiety, allowing for separation from matrix interferences.

Protocol:
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH aids ionization of the carboxylic acid in negative mode.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: Triple Quadrupole MS (ESI-).

    • Precursor: m/z ~337.2 [M-H]⁻ (Calculated based on MW 338.39).

    • Transitions:

      • 337.2 → 179.1 (Galactose fragment).

      • 337.2 → 157.1 (Nonanoic acid fragment).

Validation Insight: Ensure the use of a deuterated internal standard (e.g., d17-Nonanoic acid) if absolute quantification is required, as ionization suppression can be significant in HILIC modes.

Method B: HPLC-CAD (The QC Workhorse)

Best For: Purity assessment, raw material release, and high-concentration formulation checks.

Why CAD? Charged Aerosol Detection (CAD) is a universal detector that does not rely on UV absorbance. It provides a near-linear response independent of chemical structure, making it ideal for quantifying impurities that lack chromophores.

Protocol:
  • Column: C18-Aq (Water compatible) or Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Methanol.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents degradation).

    • Power Function: 1.0 (for linearity).

Expert Tip: Unlike ELSD (Evaporative Light Scattering), CAD offers better sensitivity (low ng range) and dynamic range. If CAD is unavailable, Refractive Index (RI) can be used, but only for isocratic methods (no gradients allowed).

Method C: GC-MS (Structural Confirmation)

Best For: Detailed structural elucidation and linkage analysis.

Why GC-MS? While tedious, GC-MS provides spectral fingerprints that confirm the monomeric composition. However, the molecule is non-volatile and must be derivatized.

Protocol:
  • Derivatization (Two-Step):

    • Step 1 (Methylation): Treat with BF3-Methanol (60°C, 15 min) to esterify the carboxylic acid.

    • Step 2 (Silylation): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to protect the sugar hydroxyls.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm).[4]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 100°C (1 min) → 10°C/min → 300°C.

Risk Warning: Incomplete silylation of the 4 hydroxyl groups on the galactose ring will lead to multiple peaks, complicating quantification. This method is qualitative.[5]

Performance Comparison Table

FeatureHILIC-MS/MSHPLC-CADGC-MS (Deriv.)
Primary Use Bioanalysis / PK StudiesPurity / QC ReleaseStructural ID
Sensitivity (LOD) High (pg/mL)Moderate (ng/mL)Moderate (ng/mL)
Specificity Excellent (Mass based)Good (Separation based)Excellent (Fingerprint)
Sample Prep Simple (Protein ppt/SPE)Simple (Dilute & Shoot)Complex (2-step derivatization)
Throughput High (5-10 min run)Medium (20-30 min run)Low (45+ min run)
Cost per Sample

$


$

Experimental Workflow: From Synthesis to Analysis

The following workflow describes the logical progression for validating a batch of 9-(β-D-Galactopyranose)-nonanoic acid.

Workflow Start Crude Synthesis Product (Galactose + Nonanoic Linker) Step1 Step 1: Purity Check (HPLC-CAD) Goal: >95% Purity Start->Step1 Decision Pass Purity? Step1->Decision Decision->Start No (Repurify) Step2 Step 2: Structural ID (GC-MS/NMR) Confirm β-linkage & C9 chain Decision->Step2 Yes Step3 Step 3: Bio-Conjugation (e.g., to Liposome/Drug) Step2->Step3 Step4 Step 4: Quantitation (HILIC-MS/MS) Measure Ligand Density on Surface Step3->Step4

Figure 2: Recommended analytical workflow for synthesis validation and application.

References

  • Zhang, Y., et al. (2013). "Local Targeted Therapy of Liver Metastasis from Colon Cancer by Galactosylated Liposome Encapsulated with Doxorubicin." PLOS ONE. (Describes the synthesis and application of 9-galactopyranosyloxy nonanoic acid).

  • Tsuji, K., et al. (2022). "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Medical Mass Spectrometry. (Provides foundational methods for LC-MS/MS of fatty acid derivatives).

  • Yang, J., & Rainville, P. (2015). "Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector." Waters Application Notes. (Demonstrates mixed-mode separation logic applicable to acid-sugar conjugates).

  • RSC Analytical Methods Committee. "Derivatisation of fatty acids for GC analysis." Royal Society of Chemistry. (Standard protocols for fatty acid methylation/silylation).

Sources

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 9-(β-D-Galactopyranosyl)-nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) or probe is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to validating the identity and stereochemistry of 9-(β-D-Galactopyranosyl)-nonanoic acid, a C-glycoside with potential applications stemming from its unique combination of a hydrophilic sugar moiety and a lipophilic fatty acid chain. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and presenting a self-validating system for structural elucidation.

The Synthetic Challenge and the Importance of Confirmation

The synthesis of C-glycosides like 9-(β-D-Galactopyranosyl)-nonanoic acid presents a significant stereochemical challenge.[1] Unlike the more common O- or N-glycosides, the carbon-carbon bond between the anomeric center of the galactose and the nonanoic acid chain is resistant to enzymatic and acidic hydrolysis, enhancing metabolic stability—a desirable trait in drug development.[2] However, controlling the stereochemistry at this anomeric carbon (C-1) to obtain the desired β-configuration is paramount, as the anomeric configuration profoundly impacts the molecule's three-dimensional structure and, consequently, its biological activity.[3]

This guide will compare and contrast the essential analytical techniques required to confirm the successful synthesis of the target molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Rotation.

The Workflow of Identity Confirmation

A robust confirmation of the structure of 9-(β-D-Galactopyranosyl)-nonanoic acid relies on a synergistic workflow where each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of 9-(β-D-Galactopyranosyl)-nonanoic acid Purification Purification via Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Primary Structure & Stereochemistry MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Polarimetry Optical Rotation Purification->Polarimetry Chiral Integrity Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Polarimetry->Structure_Confirmation

Caption: Workflow for the confirmation of 9-(β-D-Galactopyranosyl)-nonanoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of glycosides in solution.[4] It provides detailed information about the carbon skeleton, proton environments, and, most critically, the stereochemistry of the anomeric center.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, lyophilized product in 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[5][6]

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the galactose and nonanoic acid moieties.[7]

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.[8][9]

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the sugar to the alkyl chain.[10]

Data Interpretation: Confirming the β-Anomeric Configuration

The primary diagnostic for the anomeric configuration is the signal of the anomeric proton (H-1') and its coupling constant to H-2' (³JH1',H2').[11][12]

  • For a β-anomer (like our target): The H-1' and H-2' protons are typically in a trans-diaxial relationship, resulting in a large coupling constant (³JH1',H2' ≈ 8-10 Hz) . The anomeric proton signal for β-glycosides generally appears upfield compared to their α-counterparts.[12]

  • For an α-anomer: The H-1' and H-2' protons are in an axial-equatorial relationship, leading to a small coupling constant (³JH1',H2' ≈ 2-4 Hz) .

Comparative Data Analysis

The following table outlines the expected NMR data for the galactopyranosyl headgroup of the target compound, based on known values for similar β-D-galactopyranose derivatives.[13][14] The nonanoic acid signals will appear in the aliphatic region of the spectra.

Table 1: Expected NMR Data for the Galactopyranosyl Moiety of 9-(β-D-Galactopyranosyl)-nonanoic acid

Position Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constant (J, Hz) Expected ¹³C Chemical Shift (δ, ppm)
1' ~4.2-4.4d, J ≈ 8-10 Hz~100-104
2' ~3.4-3.6dd~70-73
3' ~3.6-3.8dd~73-75
4' ~3.8-4.0d~68-70
5' ~3.6-3.7t~75-77
6'a, 6'b ~3.7-3.9m~61-63

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak) and can vary slightly based on solvent and concentration.[15]

The COSY spectrum should show a correlation pathway from H-1' through to H-6', confirming the integrity of the galactose ring. The HSQC will definitively link these proton signals to their corresponding carbon signals in Table 1. The crucial HMBC correlation will be a 2- or 3-bond correlation from the protons on C-9 of the nonanoic acid chain to the anomeric carbon (C-1') of the galactose, confirming the C-C linkage point.

G cluster_galactose Galactose Ring cluster_chain Nonanoic Acid Chain H1 H-1' H2 H-2' H1->H2 ³J ≈ 8-10 Hz (β-anomer) H3 H-3' H2->H3 H4 H-4' H3->H4 H5 H-5' H4->H5 H6 H-6' H5->H6 H9 H-9 C1_prime C-1' H9->C1_prime HMBC Correlation

Caption: Key NMR correlations for structure confirmation.

Part 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Weight Gatekeeper

While NMR provides the structural blueprint, mass spectrometry confirms the elemental composition and molecular weight, acting as a crucial validation step. Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like glycosides.[16]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive mode, and [M-H]⁻ or [M+Cl]⁻ in negative mode.

Comparative Data Analysis

The primary goal is to match the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass for the target molecule.

Table 2: Theoretical and Expected Experimental Mass Data for C₁₅H₂₈O₇

Ion Theoretical Exact Mass (m/z) Expected High-Resolution MS (HRMS) Result
[M+H]⁺321.1908321.1908 ± 0.0005
[M+Na]⁺343.1727343.1727 ± 0.0005
[M-H]⁻319.1762319.1762 ± 0.0005

A match within 5 ppm of the theoretical mass provides strong evidence for the correct elemental composition. Tandem MS (MS/MS) can further support the structure by showing characteristic fragmentation patterns, such as the loss of water molecules from the sugar ring.[17][18]

Part 3: Optical Rotation - A Final Check on Stereochemical Purity

Optical rotation measurement is a classic technique that provides a bulk analysis of the sample's chirality. While it cannot distinguish between different positions of glycosidic linkages, it can confirm the presence of the correct D-galactose enantiomer and provide evidence against significant contamination with the L-enantiomer or other chiral impurities.

Experimental Protocol: Polarimetry
  • Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c) in a suitable solvent (e.g., water).

  • Measurement: Place the solution in a polarimeter cell of a known path length (l). Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

Comparative Data Analysis

The specific rotation of pure β-D-galactopyranose in water is approximately +52.8°.[19] The nonanoic acid tail will have a minor effect on the overall rotation. Therefore, the synthesized 9-(β-D-Galactopyranosyl)-nonanoic acid is expected to have a positive specific rotation value in a similar range. A significantly different value, or a value near zero, would indicate the presence of the L-enantiomer or a racemic mixture, warranting further investigation.

Table 3: Comparison of Expected Optical Rotation

Compound Expected Specific Rotation [α]D Rationale
β-D-Galactopyranose +52.8°Literature value for the pure sugar.
9-(β-D-Galactopyranosyl)-nonanoic acid Positive value, close to +52.8°The galactopyranose moiety is the dominant contributor to the optical rotation.
L-Galactose derivative or Racemic Mixture Negative value or ~0°Indicates incorrect starting material or racemization during synthesis.

Conclusion: A Triad of Trustworthy Techniques

Confirming the identity of a synthesized molecule like 9-(β-D-Galactopyranosyl)-nonanoic acid is not a matter of a single "magic bullet" technique. Instead, it requires the logical and systematic application of orthogonal analytical methods.

  • NMR Spectroscopy provides the definitive structural and stereochemical blueprint.

  • Mass Spectrometry validates the elemental composition and molecular weight.

  • Optical Rotation offers a rapid and cost-effective confirmation of the bulk enantiomeric purity.

By integrating the data from these three techniques, as outlined in this guide, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of their synthesized compound, ensuring a solid foundation for subsequent biological and preclinical evaluation.

References

  • A Direct Synthesis of C-Glycosyl Compounds. Iowa State University Digital Repository. [Link]

  • Recent development in the synthesis of C-glycosides involving glycosyl radicals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. PMC. [Link]

  • Stereoselective and site-divergent synthesis of C-glycosides. Research Communities. [Link]

  • Recent Advances on the Synthesis of C-Glycosides from 1,2-Glycals. Thieme Connect. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. PMC - NIH. [Link]

  • Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. SciELO. [Link]

  • Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. [Link]

  • Rapid Identification of Polyphenol C-Glycosides from Swertia franchetiana by HPLC–ESI-MS–MS. Journal of Chromatographic Science. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews (ACS Publications). [Link]

  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. eScholarship. [Link]

  • Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. MDPI. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • D-(+)-Galactose. BMRB. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Effect of solvent on an NMR chemical shift difference between glycyl geminal alpha-protons as a probe of beta-turn formation of short peptides. PubMed. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • The specific rotation of α-D-galactose is 150.7 and that of β-D-g... Study Prep in Pearson+. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

Sources

A Head-to-Head Analysis: 9-(β-D-Galactopyranosyl)-nonanoic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted therapeutics, the quest for precise and efficient delivery to specific cell types remains a paramount challenge. Carbohydrate-based targeting, particularly leveraging the natural affinity of certain sugars for cell surface receptors, has emerged as a highly promising strategy.[][2] This guide provides an in-depth comparative analysis of 9-(β-D-Galactopyranosyl)-nonanoic acid, a novel molecule for potential use in targeted drug delivery, benchmarked against established industry standards. Our focus will be on applications targeting the asialoglycoprotein receptor (ASGPR), a key receptor on hepatocytes, for which galactose-terminating ligands have shown significant promise.[2][3]

Introduction: The Rationale for Galactose-Mediated Targeting

The principle behind galactose-mediated targeting is elegant in its simplicity: many cell types, most notably hepatocytes in the liver, exhibit high expression of ASGPR, which recognizes and internalizes molecules with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] By conjugating a therapeutic payload to a galactose-containing ligand, it is possible to achieve selective delivery to the liver, thereby increasing therapeutic efficacy and reducing off-target toxicity.[2]

9-(β-D-Galactopyranosyl)-nonanoic acid presents an interesting molecular architecture for this purpose. It comprises a D-galactose head for receptor recognition and a nine-carbon nonanoic acid tail. This aliphatic chain can serve as a versatile linker, offering a spacer between the targeting moiety and the payload, and a carboxylic acid handle for straightforward conjugation.

Industry Standards for Comparison:

For the purpose of this guide, we will benchmark 9-(β-D-Galactopyranosyl)-nonanoic acid against two key comparators:

  • N-acetylgalactosamine (GalNAc): Widely regarded as the "gold standard" for ASGPR-mediated targeting, particularly in the context of antisense oligonucleotides and siRNA delivery. Its high affinity and specificity for ASGPR make it a formidable benchmark.

  • Galactose: The parent monosaccharide provides a fundamental baseline for the targeting efficiency of a galactose-based ligand.

Comparative Performance Analysis

To provide a clear and objective comparison, we will evaluate these ligands based on key performance metrics crucial for their application in drug delivery. The following data is a synthesis of established values for our industry standards and projected performance for 9-(β-D-Galactopyranosyl)-nonanoic acid based on its structural characteristics.

Parameter 9-(β-D-Galactopyranosyl)-nonanoic acid (Projected) N-acetylgalactosamine (GalNAc) Galactose Rationale for Performance
Binding Affinity (Kd) to ASGPR 500 nM10-100 nM1-5 µMThe N-acetyl group of GalNAc is known to significantly enhance binding affinity to ASGPR. The nonanoic acid linker of our test compound may introduce steric hindrance, leading to a slightly lower affinity compared to GalNAc, but still a significant improvement over unmodified galactose.
Cellular Uptake Efficiency (in vitro) HighVery HighModerateDirectly correlated with binding affinity. Higher affinity ligands are more efficiently internalized by receptor-mediated endocytosis.
In Vivo Liver Targeting GoodExcellentModerateThe superior binding of GalNAc translates to highly efficient and specific liver accumulation in vivo. The performance of 9-(β-D-Galactopyranosyl)-nonanoic acid is expected to be robust, though potentially with slightly lower specificity than multivalent GalNAc conjugates.
Synthetic Accessibility & Cost ModerateHighHighGalactose and GalNAc are readily available and relatively inexpensive. The synthesis of 9-(β-D-Galactopyranosyl)-nonanoic acid involves additional steps, potentially increasing its cost.
Versatility for Conjugation HighModerateModerateThe terminal carboxylic acid of the nonanoic acid linker provides a versatile and readily accessible point for conjugation to a wide range of payloads using standard chemistries (e.g., EDC/NHS coupling). GalNAc and galactose require specific activation steps for conjugation.

Experimental Protocols for Benchmarking

To ensure the trustworthiness and reproducibility of these findings, we outline the following key experimental protocols.

Competitive Binding Assay to Determine ASGPR Affinity

This assay quantifies the binding affinity of the ligands to the ASGPR.

Workflow Diagram:

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection & Analysis a Coat plate with ASGPR b Block non-specific binding sites a->b c Add labeled ligand (e.g., radiolabeled GalNAc) b->c d Add increasing concentrations of competitor ligand (Galactose, GalNAc, or 9-(β-D-Galactopyranosyl)-nonanoic acid) c->d e Incubate d->e f Wash to remove unbound ligand e->f g Measure bound labeled ligand f->g h Calculate IC50 and Kd g->h

Caption: Workflow for the competitive ASGPR binding assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with purified ASGPR and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: Add a constant concentration of a labeled high-affinity ligand (e.g., ³H-GalNAc) to each well, along with a serial dilution of the competitor ligand (9-(β-D-Galactopyranosyl)-nonanoic acid, GalNAc, or galactose).

  • Incubation: Incubate the plate for 2 hours at 4°C to allow for competitive binding to reach equilibrium.

  • Washing: Wash the plate multiple times with cold PBS to remove unbound ligands.

  • Detection: Quantify the amount of bound labeled ligand in each well using a suitable detection method (e.g., scintillation counting for a radiolabeled ligand).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the binding affinity (Kd) can be calculated.

In Vitro Cellular Uptake Assay

This assay measures the efficiency of ligand-mediated uptake into target cells.

Workflow Diagram:

cluster_0 Cell Culture cluster_1 Ligand Incubation cluster_2 Quantification a Seed ASGPR-positive cells (e.g., HepG2) in a multi-well plate b Allow cells to adhere overnight a->b c Prepare fluorescently labeled ligands (e.g., FITC-conjugated) b->c d Add labeled ligands to cells at various concentrations and time points c->d e Wash cells to remove extracellular ligand d->e f Lyse cells e->f g Measure intracellular fluorescence f->g h Normalize to total protein content g->h cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Deprotection a Protected Galactose Donor (e.g., Acetylated Galactosyl Bromide) c Glycosylation (e.g., Koenigs-Knorr reaction) a->c b Nonanoic Acid Derivative (e.g., 9-hydroxynonanoic acid ester) b->c d Chromatographic Purification c->d e Deprotection of hydroxyl and carboxyl groups d->e f Final Product: 9-(β-D-Galactopyranosyl)-nonanoic acid e->f

Caption: A generalized synthetic pathway for 9-(β-D-Galactopyranosyl)-nonanoic acid.

Characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and anomeric configuration.

  • Mass Spectrometry (MS): To verify the molecular weight. [4]* High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Outlook

This comparative guide demonstrates that 9-(β-D-Galactopyranosyl)-nonanoic acid is a promising candidate for ASGPR-mediated targeted drug delivery. While it may not achieve the same exceptionally high binding affinity as the current gold standard, GalNAc, its projected performance represents a significant improvement over unmodified galactose.

The key advantage of 9-(β-D-Galactopyranosyl)-nonanoic acid lies in its integrated linker system. The nonanoic acid tail provides a desirable spacer to minimize steric hindrance between the payload and the receptor, and the terminal carboxylic acid offers a straightforward and versatile handle for conjugation. This "all-in-one" design could streamline the development of targeted therapeutics by simplifying the synthesis of ligand-drug conjugates.

Further research should focus on the in vivo evaluation of conjugates derived from 9-(β-D-Galactopyranosyl)-nonanoic acid to validate its efficacy in a preclinical setting. Additionally, exploring the impact of linker length by synthesizing and testing analogues with different alkyl chain lengths could provide valuable insights into optimizing ligand design for enhanced targeting performance.

References

  • Vertex AI Search. (n.d.). 9-(β-D-Galactopyranosyloxy)nonanoic acid - All Things Stem Cell.
  • ChemRxiv. (n.d.). Synthesis of an Exhaustive Library of Naturally Occurring Galf-Manp and Galp-Manp Disaccharides. Towards Fingerprinting Accordin.
  • Google Search. (n.d.). Quantitative analysis of galactose using LDI-TOF MS based on a TiO>2> nanowire chip.
  • Ataman Kimya. (n.d.). NONANOIC ACID.
  • BOC Sciences. (n.d.). Solutions for Carbohydrate Delivery Challenges.
  • Sigma-Aldrich. (n.d.). Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems.
  • PMC. (2024, February 27). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics.
  • ResearchGate. (2024, February 7). (PDF) Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics.

Sources

Safety Operating Guide

9-(β-D-Galactopyranose)-nonanoic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action: Treat 9-(β-D-Galactopyranose)-nonanoic acid as a Hazardous Organic Acid Waste .

While the galactopyranose (sugar) moiety suggests biological compatibility, the nonanoic acid (pelargonic acid) tail dictates the safety and disposal profile. This molecule is amphiphilic—acting as a surfactant—and possesses acidic properties (pKa ~4.8). It is an irritant to eyes and skin and is classified as harmful to aquatic life with long-lasting effects.[1][2]

Do not dispose of this substance down the drain. Despite the carbohydrate component, the fatty acid chain requires collection and incineration to prevent aquatic toxicity and plumbing corrosion.

Chemical Characterization Table
PropertySpecificationOperational Implication
Chemical Class Glycolipid / Functionalized Fatty AcidSegregate with Organic Acids.
Acidity (pKa) ~4.8 (Carboxylic Acid)Incompatible with strong bases and oxidizers.
Solubility Amphiphilic (Surfactant-like)May foam in aqueous waste; use vented caps if mixing.
Hazards Skin/Eye Irritant (Cat.[1][2][3] 2), Aquatic ToxicityZero-drain disposal policy.
RCRA Status Characteristic (if pH < 2 or ignitable solvent)Likely D002 (Corrosive) or D001 (Ignitable) depending on matrix.

Waste Stream Segregation Logic

Effective disposal relies on the matrix (solvent) rather than the solute alone. Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Identify Waste Matrix State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid Solution State->Liquid BinSolid Solid Hazardous Waste (Label: Organic Acid) Solid->BinSolid Double Bag Solvent Primary Solvent? Liquid->Solvent Aqueous Aqueous (>50% Water) Solvent->Aqueous Organic Organic Solvent Solvent->Organic BinAq Aqueous Waste (Check pH) Aqueous->BinAq Do NOT Drain Halogen Contains Halogens? (DCM, Chloroform) Organic->Halogen BinOrgNon Non-Halogenated Organic (High BTU) Halogen->BinOrgNon No BinOrgHal Halogenated Organic (Separated) Halogen->BinOrgHal Yes

Figure 1: Decision tree for segregating 9-(β-D-Galactopyranose)-nonanoic acid based on the solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Substance (Pure or Lyophilized Powder)

Context: Disposal of expired reagents, synthesis byproducts, or contaminated solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "9-(β-D-Galactopyranose)-nonanoic acid"

    • Hazards: Check "Irritant" and "Toxic" (Aquatic).[2]

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[3][4][5]

  • Decontamination: Wipe the exterior of the primary container with a damp paper towel. Place this towel inside the waste container.

  • Closure: Seal tightly. If the solid is reactive or hygroscopic, seal with Parafilm.

Protocol B: Organic Solvent Solutions (HPLC Waste / Synthesis Layers)

Context: The compound is dissolved in Methanol, Acetonitrile, DMSO, or Ethyl Acetate.

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides). The hydroxyl groups on the galactose moiety can react vigorously with oxidizers.

  • Pouring: Use a funnel to prevent splashing.

  • pH Check (Crucial): If the solution contains high concentrations (>5%) of the nonanoic acid derivative, check the pH. If pH < 2, do not mix with cyanide or sulfide wastes (risk of toxic gas generation).

  • Binning:

    • Methanol/Acetonitrile: Non-Halogenated Waste Stream (High BTU).

    • DCM/Chloroform: Halogenated Waste Stream.

Protocol C: Aqueous Solutions (Buffers / Media)

Context: Leftover stock solutions in water or PBS.

  • Prohibition: Strictly NO drain disposal. Even though it contains sugar, the fatty acid tail is toxic to aquatic microorganisms and can disrupt water treatment bacterial beds.

  • Collection: Collect in the "Aqueous Hazardous Waste" carboy.

  • Stabilization: If the solution is acidic (pH < 4), you may neutralize it with dilute Sodium Bicarbonate (

    
    ) to pH 6-8 before adding it to a communal waste carboy to prevent corrosion of the container or reaction with other wastes.
    
    • Note: Add bicarbonate slowly to avoid foaming (surfactant effect).

Emergency Contingencies & Spill Management

Self-Validating Safety Check: Before addressing a spill, verify you are wearing Nitrile gloves, safety goggles, and a lab coat.

Small Spill (< 100 mL / < 50 g)
  • Isolate: Mark the area.[6]

  • Neutralize (Liquids): If the spill is acidic, sprinkle Sodium Bicarbonate over the liquid until bubbling ceases.

  • Absorb: Use inert absorbent pads or vermiculite. Do not use paper towels for concentrated acids (fire risk), though dilute solutions are acceptable.

  • Clean: Wipe the area with soap and water (the surfactant nature of the molecule makes it sticky; water alone may smear it).

  • Dispose: Place all cleanup materials into a solid hazardous waste bag.

Exposure Response[3][8]
  • Eye Contact: Rinse immediately with water for 15 minutes. The fatty acid component causes stinging and potential corneal irritation.

  • Skin Contact: Wash with soap and water.[1] The molecule is lipophilic; simple water rinsing may not fully remove it.

Regulatory Compliance (RCRA)[9][10]

This guidance ensures compliance with the US EPA Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • D002 (Corrosivity): Applicable if the waste solution has a pH

      
       2.[6][7]
      
    • D001 (Ignitability): Applicable if dissolved in a solvent with a flashpoint < 60°C (e.g., Methanol).

  • Aquatic Toxicity: While not a "Listed Waste" (P or U list), the nonanoic acid component triggers "harmful to aquatic life" protocols under GHS, mandating collection rather than sewer disposal [1].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).[1][2][3] Retrieved from [Link]

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Vanderbilt University Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.